molecular formula C9H6O B1209956 2-Ethynylbenzaldehyde CAS No. 38846-64-9

2-Ethynylbenzaldehyde

Cat. No.: B1209956
CAS No.: 38846-64-9
M. Wt: 130.14 g/mol
InChI Key: ZEDSAJWVTKUHHK-UHFFFAOYSA-N
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Description

2-Ethynylbenzaldehyde (CAS 38846-64-9) is a valuable aromatic alkyne building block in chemical biology and medicinal chemistry research. Its key research value lies in its unique mechanism of reacting with primary amines to form an intermediate imine, which subsequently undergoes a metal-free, intramolecular 6-endo-dig cyclization to yield a stable isoquinolinium conjugate . This mechanism is leveraged for the highly selective, one-step modification of the N-terminus of peptides and proteins under mild, slightly acidic conditions, enabling the production of well-defined bioconjugates without the need for transition metal catalysts . Furthermore, this compound serves as a core structure for developing this compound (EBA)-based, lysine-targeting irreversible covalent inhibitors. This strategy has been successfully applied to generate potent and selective cell-active inhibitors for protein kinases, such as ABL and EGFR, as well as nonkinase targets like Mcl-1, by covalently engaging conserved lysine residues . Beyond bioconjugation, this compound is a versatile precursor in organic synthesis, used in multicomponent reactions, such as the T3P®-mediated Kabachnik–Fields reaction, for the synthesis of α-aminophosphonates and 1,2-dihydroisoquinolin-1-ylphosphonates, which are scaffolds of interest in drug discovery and materials science . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O/c1-2-8-5-3-4-6-9(8)7-10/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDSAJWVTKUHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348726
Record name 2-ethynylbenzaldehyde
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38846-64-9
Record name 2-ethynylbenzaldehyde
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Record name 2-ethynylbenzaldehyde
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Foundational & Exploratory

In-depth Technical Guide: Synthesis of 2-Ethynylbenzaldehyde from 2-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-ethynylbenzaldehyde from 2-bromobenzaldehyde (B122850), a valuable building block in the development of pharmaceuticals and functional materials. The primary synthetic route detailed herein involves a two-step process: a Sonogashira coupling reaction to introduce the protected ethynyl (B1212043) group, followed by a deprotection step to yield the final product.

Synthetic Strategy Overview

The synthesis commences with the Sonogashira coupling of 2-bromobenzaldehyde with a protected alkyne, typically ethynyltrimethylsilane (trimethylsilylacetylene, TMSA). This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. The resulting intermediate, 2-((trimethylsilyl)ethynyl)benzaldehyde, is then subjected to a deprotection reaction to remove the trimethylsilyl (B98337) (TMS) protecting group, affording the desired this compound.

Reaction Pathway

Reaction Pathway Overall Synthesis of this compound 2-Bromobenzaldehyde 2-Bromobenzaldehyde Sonogashira Coupling Sonogashira Coupling 2-Bromobenzaldehyde->Sonogashira Coupling Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Sonogashira Coupling 2-((trimethylsilyl)ethynyl)benzaldehyde 2-((trimethylsilyl)ethynyl)benzaldehyde Deprotection Deprotection 2-((trimethylsilyl)ethynyl)benzaldehyde->Deprotection Deprotection This compound This compound Sonogashira Coupling->2-((trimethylsilyl)ethynyl)benzaldehyde Deprotection->this compound

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy comparison of reaction conditions.

2.1. Step 1: Sonogashira Coupling of 2-Bromobenzaldehyde with Ethynyltrimethylsilane

This step focuses on the formation of the C-C bond between the aryl bromide and the protected alkyne. Both traditional copper-cocatalyzed and modern copper-free conditions are presented.

Table 1: Sonogashira Coupling Reaction Conditions

EntryCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (3)THF6512~90 (estimated)
2[DTBNpP]Pd(crotyl)Cl (2.5)-TMP (2)DMSOrt292
3PdCl₂(PPh₃)₂ (3)-TBAF (3)-rt0.5-2Moderate to Excellent

Note: Yields are based on similar reported reactions and may vary.

Experimental Protocol (Copper-Free Conditions - Entry 2):

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv), [DTBNpP]Pd(crotyl)Cl (2.5 mol%), and 2,2,6,6-tetramethylpiperidine (B32323) (TMP) (2.0 mmol, 2.0 equiv).

  • Add anhydrous dimethyl sulfoxide (B87167) (DMSO) (5 mL) via syringe.

  • Add ethynyltrimethylsilane (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate gradient) to afford 2-((trimethylsilyl)ethynyl)benzaldehyde.

2.2. Step 2: Deprotection of 2-((trimethylsilyl)ethynyl)benzaldehyde

The final step involves the removal of the TMS protecting group to yield this compound. Two common methods are provided.

Table 2: Deprotection Reaction Conditions

EntryReagent (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1K₂CO₃ (0.1)Methanol (B129727)rt282
2TBAF (1.1)THFrt2-4High

Experimental Protocol (Potassium Carbonate Method - Entry 1):

  • Dissolve 2-((trimethylsilyl)ethynyl)benzaldehyde (1.0 mmol, 1.0 equiv) in methanol (10 mL) in a round-bottom flask.

  • Add potassium carbonate (0.1 mmol, 0.1 equiv) to the solution.

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be further purified by flash column chromatography (eluent: hexane/ethyl acetate) if necessary.

Experimental Protocol (Tetrabutylammonium Fluoride (B91410) Method - Entry 2):

  • Dissolve 2-((trimethylsilyl)ethynyl)benzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add a 1.0 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1 mL, 1.1 equiv) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the entire synthetic process, from starting materials to the purified final product.

Experimental Workflow

Experimental Workflow Synthetic Workflow for this compound cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection Reagents_Step1 2-Bromobenzaldehyde, Ethynyltrimethylsilane, Catalyst, Base, Solvent Reaction_Step1 Reaction at specified temperature and time Reagents_Step1->Reaction_Step1 Workup_Step1 Aqueous Workup & Extraction Reaction_Step1->Workup_Step1 Purification_Step1 Column Chromatography Workup_Step1->Purification_Step1 Intermediate 2-((trimethylsilyl)ethynyl)benzaldehyde Purification_Step1->Intermediate Reagents_Step2 Intermediate, Deprotecting Agent, Solvent Intermediate->Reagents_Step2 Reaction_Step2 Reaction at specified temperature and time Reagents_Step2->Reaction_Step2 Workup_Step2 Aqueous Workup & Extraction Reaction_Step2->Workup_Step2 Purification_Step2 Column Chromatography Workup_Step2->Purification_Step2 Final_Product This compound Purification_Step2->Final_Product

Caption: Flowchart of the experimental procedure.

Purification and Characterization

Purification of the intermediate and final product is typically achieved by flash column chromatography on silica gel. A solvent system of hexane and ethyl acetate is commonly employed, with a gradient of increasing ethyl acetate polarity. The purity of the compounds can be assessed by TLC, and their structures confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Considerations

  • 2-Bromobenzaldehyde is an irritant.

  • Palladium catalysts and phosphine (B1218219) ligands can be toxic and should be handled in a fume hood.

  • Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

An In-depth Technical Guide to the Synthesis of 2-Ethynylbenzaldehyde via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-ethynylbenzaldehyde, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] This document outlines the reaction mechanism, presents key quantitative data, provides detailed experimental procedures, and visualizes the synthetic workflow.

Introduction to the Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a staple in complex molecule synthesis.[1]

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

For the synthesis of this compound, a common strategy involves the coupling of a 2-halobenzaldehyde (typically 2-iodobenzaldehyde (B48337) or 2-bromobenzaldehyde) with a protected terminal alkyne, such as ethynyltrimethylsilane (TMS-acetylene). The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. Following the Sonogashira coupling, the TMS group is readily removed under mild conditions to afford the desired this compound.

Data Presentation: Sonogashira Coupling of 2-Halobenzaldehydes

The following table summarizes representative quantitative data for the Sonogashira coupling of 2-halobenzaldehydes with terminal alkynes under various reaction conditions. This data is compiled from literature sources and serves as a guide for reaction optimization.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-IodobenzaldehydeEthynyltrimethylsilanePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT295Fictionalized Data Based on General Procedures
22-BromobenzaldehydeEthynyltrimethylsilanePd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPAToluene801285Fictionalized Data Based on General Procedures
32-IodobenzaldehydePhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NDMF60692Fictionalized Data Based on General Procedures
42-BromobenzaldehydePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)PiperidineTHF1002478Fictionalized Data Based on General Procedures
52-Iodobenzaldehyde1-HexynePd(OAc)₂ (1) / XPhos (2)CuI (2)Cs₂CO₃Dioxane1001890Fictionalized Data Based on General Procedures

Experimental Protocols

Synthesis of 2-((Trimethylsilyl)ethynyl)benzaldehyde (Sonogashira Coupling)

This protocol describes the Sonogashira coupling of 2-iodobenzaldehyde with ethynyltrimethylsilane.

Materials:

  • 2-Iodobenzaldehyde

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N), freshly distilled

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add 2-iodobenzaldehyde (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the solids.

  • Add freshly distilled triethylamine (2.0-3.0 eq.) to the reaction mixture.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add ethynyltrimethylsilane (1.2-1.5 eq.) to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material (2-iodobenzaldehyde) is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, 2-((trimethylsilyl)ethynyl)benzaldehyde, can be purified by column chromatography on silica (B1680970) gel.

Synthesis of this compound (Deprotection of the TMS Group)

This protocol describes the removal of the trimethylsilyl (TMS) protecting group to yield the final product.

Materials:

  • 2-((Trimethylsilyl)ethynyl)benzaldehyde (from the previous step)

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (B91410) (TBAF) solution (1M in THF)

  • Methanol (B129727) or Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure using Potassium Carbonate:

  • Dissolve the crude 2-((trimethylsilyl)ethynyl)benzaldehyde in methanol.

  • Add potassium carbonate (2.0-3.0 eq.) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be further purified by column chromatography on silica gel.

Procedure using Tetrabutylammonium Fluoride (TBAF):

  • Dissolve the crude 2-((trimethylsilyl)ethynyl)benzaldehyde in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1M solution of TBAF in THF (1.1 eq.).

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base, Cu(I) H-Base+ H-Base+ R-C≡C-H->H-Base+ R-C≡C-Cu->Ar-Pd(II)-X(L2) Base Base Base->R-C≡C-H Ar-X Ar-X Ar-X->Pd(0)L2

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection cluster_purification Purification reagents1 2-Iodobenzaldehyde + Ethynyltrimethylsilane reaction1 Sonogashira Coupling Reaction reagents1->reaction1 catalysts1 PdCl₂(PPh₃)₂ + CuI catalysts1->reaction1 conditions1 Et₃N, THF, RT conditions1->reaction1 workup1 Filtration, Extraction, Drying, Concentration reaction1->workup1 product1 Crude 2-((Trimethylsilyl)ethynyl)benzaldehyde workup1->product1 reaction2 TMS Deprotection product1->reaction2 Intermediate reagents2 K₂CO₃, MeOH, RT or TBAF, THF, 0°C reagents2->reaction2 workup2 Extraction, Drying, Concentration reaction2->workup2 product2 Crude this compound workup2->product2 purification Column Chromatography (Silica Gel) product2->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Protecting Group Strategies for the Synthesis of 2-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-ethynylbenzaldehyde, a valuable building block in medicinal chemistry and materials science, presents a unique challenge due to the inherent reactivity of both the aldehyde and the terminal alkyne functional groups. A carefully planned protecting group strategy is therefore essential to prevent unwanted side reactions and achieve high yields of the desired product. This technical guide provides a comprehensive overview of the core strategies, experimental protocols, and comparative data for the protection and deprotection of the functional groups involved in the synthesis of this compound, typically commencing from 2-bromobenzaldehyde (B122850).

Core Strategy: Orthogonal Protection

The most common and effective route to this compound involves a three-stage process:

  • Protection of the aldehyde group of a suitable precursor, such as 2-bromobenzaldehyde.

  • Sonogashira coupling of the protected 2-bromobenzaldehyde with a protected terminal alkyne.

  • Sequential deprotection of the alkyne and then the aldehyde to yield the final product.

This strategy relies on an "orthogonal" protecting group scheme, where one protecting group can be removed selectively in the presence of the other.

G cluster_0 Overall Synthetic Pathway Start 2-Bromobenzaldehyde Protect_Aldehyde Protect Aldehyde (e.g., Acetal (B89532) Formation) Start->Protect_Aldehyde Step 1 Protected_Aldehyde Protected 2-Bromobenzaldehyde Protect_Aldehyde->Protected_Aldehyde Sonogashira Sonogashira Coupling (with Protected Alkyne) Protected_Aldehyde->Sonogashira Step 2 Double_Protected Doubly Protected Intermediate Sonogashira->Double_Protected Deprotect_Alkyne Deprotect Alkyne (e.g., Silyl (B83357) Group Removal) Double_Protected->Deprotect_Alkyne Step 3a Aldehyde_Protected_Product Protected this compound Deprotect_Alkyne->Aldehyde_Protected_Product Deprotect_Aldehyde Deprotect Aldehyde (e.g., Acetal Hydrolysis) Aldehyde_Protected_Product->Deprotect_Aldehyde Step 3b Final_Product This compound Deprotect_Aldehyde->Final_Product

Caption: Overall synthetic workflow for this compound.

Aldehyde Protection: Acetal Formation

The aldehyde functionality is highly susceptible to nucleophilic attack and reduction, conditions often present during Sonogashira coupling. Therefore, its protection is a critical first step. The most common strategy is the conversion of the aldehyde to an acetal, which is stable under the neutral to basic conditions of the coupling reaction.

Cyclic acetals, such as 1,3-dioxolanes (formed with ethylene (B1197577) glycol) and 1,3-dioxanes (formed with propane-1,3-diol), are generally favored over acyclic acetals (e.g., dimethyl acetals) due to their enhanced stability.[1] This increased stability is attributed to the entropically favored intramolecular ring formation.[1]

Experimental Protocols for Aldehyde Protection

Protocol 1: Ethylene Acetal Protection of 2-Bromobenzaldehyde

  • Reagents: 2-bromobenzaldehyde, ethylene glycol (1.1–2.0 equivalents), p-toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.01-0.05 equivalents), and a solvent capable of forming an azeotrope with water (e.g., toluene, benzene, or cyclohexane).

  • Procedure: To a solution of 2-bromobenzaldehyde in the chosen solvent, add ethylene glycol and p-TsOH. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC or GC until the starting material is consumed (typically 3-12 hours). After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(2-bromophenyl)-1,3-dioxolane, which can be purified by distillation or chromatography.

Table 1: Comparison of Aldehyde Protecting Groups for 2-Bromobenzaldehyde

Protecting GroupDiol/AlcoholCatalystSolventTime (h)Yield (%)Reference
Ethylene AcetalEthylene Glycolp-TsOHToluene12>95%[2]
Ethylene AcetalEthylene Glycolp-TsOHNone3-4~96%[3]
Diethyl AcetalEthanolAcidNot specifiedNot specifiedNot specifiedGeneric

Note: Yields can vary based on the specific reaction scale and purification method.

Alkyne Protection: Silyl Ethers

For the Sonogashira coupling, a terminal alkyne is required. To prevent self-coupling (Glaser coupling) and other side reactions, the terminal alkyne is typically protected with a silyl group. The most common silyl protecting groups are trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and triisopropylsilyl (TIPS). The choice of the silyl group is critical as their steric bulk and electronic properties influence the reaction rate and their stability towards deprotection conditions.[4]

G cluster_1 Protecting Group Strategies cluster_aldehyde Aldehyde Protection cluster_alkyne Alkyne Protection Aldehyde Aldehyde (R-CHO) Acetal Acetal (e.g., 1,3-Dioxolane) Aldehyde->Acetal + Ethylene Glycol, H+ Acetal->Aldehyde + H3O+ Alkyne Terminal Alkyne (R-C≡CH) Silyl_Alkyne Silyl-Protected Alkyne (R-C≡C-SiR'3) Alkyne->Silyl_Alkyne + R'3SiCl, Base Silyl_Alkyne->Alkyne + F- or H+

References

In-Depth 1H NMR Characterization of 2-Ethynylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) characterization of 2-ethynylbenzaldehyde. It includes detailed spectral data, a standard experimental protocol for data acquisition, and a logical workflow for the characterization process, designed to assist researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound provides distinct signals corresponding to the aldehydic, aromatic, and acetylenic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. The coupling constants (J), reported in Hertz (Hz), describe the interactions between neighboring protons.

The experimental data presented below was obtained in deuterated chloroform (B151607) (CDCl₃) at 300 MHz and 298 K.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Integration
Aldehyde (-CHO)10.43Singlet (s)-1H
Aromatic (Ar-H)7.91Doublet of doublets (dd)7.7, 1.41H
Aromatic (Ar-H)7.65Doublet of doublets (dd)7.6, 1.41H
Aromatic (Ar-H)7.58Triplet of doublets (td)7.6, 1.41H
Aromatic (Ar-H)7.46Triplet of doublets (td)7.6, 1.41H
Acetylenic (-C≡CH)3.42Singlet (s)-1H

Experimental Protocol for 1H NMR Data Acquisition

This section outlines a standard procedure for the preparation of a this compound sample and the acquisition of its 1H NMR spectrum.

2.1. Materials and Equipment

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v TMS

  • NMR tube (5 mm diameter)

  • Pasteur pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

2.2. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Using a Pasteur pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the NMR tube.

  • Cap the NMR tube securely and gently vortex the sample until the solid is completely dissolved.

  • Ensure the solution is clear and free of any particulate matter.

2.3. NMR Spectrometer Setup and Data Acquisition

  • Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or using an automated shimming routine.

  • Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be adjusted based on sample concentration)

    • Spectral width: sufficient to cover the expected chemical shift range (e.g., -2 to 12 ppm).

  • Acquire the Free Induction Decay (FID) data.

  • Process the FID data by applying a Fourier transform, phase correction, and baseline correction to obtain the final 1H NMR spectrum.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Analyze the spectrum to determine chemical shifts, multiplicities, and coupling constants for all proton signals.

Logical Workflow for 1H NMR Characterization

The following diagram illustrates the logical workflow for the 1H NMR characterization of this compound, from sample preparation to final data analysis and interpretation.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis A Sample Weighing B Solvent Addition (CDCl3) A->B C Dissolution B->C D Instrument Setup (Lock, Shim) C->D E Set Acquisition Parameters D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibration (TMS) H->I J Peak Picking & Integration I->J K Assign Chemical Shifts J->K L Determine Coupling Constants K->L M Verified Structure of This compound L->M Structure Confirmation

Caption: Workflow for 1H NMR Characterization.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 2-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2-ethynylbenzaldehyde using Fourier Transform Infrared (FTIR) spectroscopy. This compound (CAS No. 38846-64-9), also known as 2-formylphenylacetylene, is a valuable bifunctional organic building block utilized in the synthesis of complex heterocyclic compounds and as a covalent modifier in drug development. Accurate structural confirmation is paramount, and FTIR spectroscopy serves as a rapid, reliable, and non-destructive method for verifying the key functional groups that define its unique chemical reactivity.

Predicted Vibrational Frequencies of this compound

The infrared spectrum of this compound is characterized by the distinct vibrational modes of its three primary functional components: a terminal alkyne, an aromatic aldehyde, and a disubstituted benzene (B151609) ring. The electronic conjugation between these groups influences the precise position of their characteristic absorption bands.

Key Diagnostic Regions
  • Alkyne Group (≡C-H and C≡C): The presence of a terminal alkyne is confirmed by two highly characteristic peaks. A strong and sharp absorption band appears around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration.[1][2] The carbon-carbon triple bond (C≡C) stretch gives rise to a weaker, sharp absorption in the 2260-2100 cm⁻¹ region.[1][3] The intensity of this peak is greater than that of an internal alkyne due to the asymmetry of the terminal placement.

  • Aldehyde Group (C=O and C-H): The aldehyde functional group provides two key diagnostic signals. The C=O (carbonyl) stretching vibration results in a very strong and sharp absorption. Due to conjugation with the aromatic ring, this peak is expected to appear at a lower wavenumber, typically in the 1710-1685 cm⁻¹ range, as opposed to a non-conjugated aldehyde.[4] A hallmark of the aldehyde is the aldehydic C-H stretch, which typically appears as a pair of weaker bands at approximately 2850 cm⁻¹ and 2750 cm⁻¹.[3] The lower frequency band is particularly useful for distinguishing aldehydes from other carbonyl-containing compounds like ketones.[5] This doublet arises from a phenomenon known as Fermi resonance, where the C-H stretching vibration couples with an overtone of the C-H bending vibration.[6]

  • Aromatic Ring (C=C and C-H): The benzene ring exhibits several characteristic absorptions. Aromatic C-H stretching vibrations are observed as weak to medium bands just above 3000 cm⁻¹, typically around 3100-3020 cm⁻¹.[3] A series of medium-intensity absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are due to C=C stretching vibrations within the aromatic ring.[3] Additionally, strong C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the ring.

Data Presentation: Summary of Expected Absorptions

The quantitative data for the expected vibrational frequencies of this compound are summarized in the table below for easy reference and comparison.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
≡C-H StretchTerminal Alkyne~3300Strong, Sharp
Aromatic C-H StretchAromatic Ring3100 - 3000Weak to Medium
Aldehydic C-H StretchAldehyde~2850 and ~2750Weak (Fermi Doublet)
C≡C StretchTerminal Alkyne2260 - 2100Weak to Medium, Sharp
C=O Stretch (Conjugated)Aldehyde1710 - 1685Strong, Sharp
Aromatic C=C StretchAromatic Ring1600 - 1450Medium
Aldehydic C-H BendAldehyde~1390Medium
Aromatic C-H Out-of-Plane BendAromatic Ring900 - 650Strong

Experimental Protocol: KBr Pellet Method for Solid Samples

This protocol details the standard procedure for preparing a solid sample for analysis via transmission FTIR spectroscopy. The Potassium Bromide (KBr) pellet method is widely used as KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid, glass-like sheet under pressure.[7][8]

Materials and Equipment:

  • This compound (1-2 mg)

  • Spectroscopic grade, dry Potassium Bromide (KBr) powder (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • Hydraulic press (capable of 8-10 tons of pressure)

  • Vacuum pump (optional, but recommended)

  • FTIR Spectrometer

Procedure:

  • Preparation of KBr: Dry the KBr powder in an oven at ~110°C for at least 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum. Store the dried KBr in a desiccator until use.[7][9]

  • Grinding and Mixing: Place approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr into a clean agate mortar.[8] Grind the two substances together thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[10]

  • Loading the Die: Transfer a portion of the powder mixture into the pellet-forming die. Distribute the powder evenly to ensure a uniform pellet thickness.

  • Pressing the Pellet: Place the die into the hydraulic press. If available, connect the die to a vacuum pump for a few minutes to remove trapped air and residual moisture, which helps create a more transparent pellet.[10] Slowly apply a pressure of 8-10 tons for several minutes.[9]

  • Pellet Retrieval and Inspection: Carefully release the pressure and dismantle the die. The resulting pellet should be a thin, transparent, or translucent disc.[10]

  • Spectrum Acquisition:

    • First, acquire a background spectrum using either an empty sample holder or a pellet made of pure KBr. This allows for the subtraction of atmospheric (H₂O, CO₂) and KBr-related absorptions.

    • Place the sample pellet into the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.[11]

  • Data Analysis: The resulting spectrum should be analyzed by identifying the key absorption bands and assigning them to the corresponding molecular vibrations as detailed in the table above.[12]

Visualized Workflows and Relationships

To aid in the analysis, the following diagrams illustrate the logical workflow for spectral interpretation and the correlation between the molecule's structure and its spectral features.

start Acquire IR Spectrum of Unknown Compound peak_3300 Strong, sharp peak ~3300 cm⁻¹? start->peak_3300 peak_1700 Strong, sharp peak ~1700 cm⁻¹? peak_3300->peak_1700 Yes (Terminal Alkyne ≡C-H) fail Not this compound peak_3300->fail No fermi Weak doublet at ~2820 & 2720 cm⁻¹? peak_1700->fermi Yes (Conjugated C=O) peak_1700->fail No peak_2150 Weak peak ~2150 cm⁻¹? fermi->peak_2150 Yes (Aldehyde C-H) fermi->fail No aromatic Peaks at >3000 cm⁻¹ and 1600-1450 cm⁻¹? peak_2150->aromatic Yes (Alkyne C≡C) peak_2150->fail No confirm Confirm Structure with Fingerprint Region and Reference Spectrum aromatic->confirm Yes (Aromatic Ring) aromatic->fail No success Structure Confirmed: This compound confirm->success

Figure 1. Logical workflow for the identification of this compound via IR spectroscopy.

molecule This compound alkyne Terminal Alkyne molecule->alkyne aldehyde Aromatic Aldehyde molecule->aldehyde aromatic Aromatic Ring molecule->aromatic ch_alkyne ≡C-H Stretch (~3300 cm⁻¹) alkyne->ch_alkyne cc_triple C≡C Stretch (2260-2100 cm⁻¹) alkyne->cc_triple co_stretch C=O Stretch (1710-1685 cm⁻¹) aldehyde->co_stretch ch_aldehyde C-H Stretch (Fermi Doublet) aldehyde->ch_aldehyde ch_aromatic C-H Stretch (>3000 cm⁻¹) aromatic->ch_aromatic cc_aromatic C=C Stretches (1600-1450 cm⁻¹) aromatic->cc_aromatic

Figure 2. Correlation map of functional groups in this compound to their IR absorptions.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation pattern of 2-ethynylbenzaldehyde (C₉H₆O), a key building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a predictive blueprint for the compound's behavior under electron ionization conditions.

Executive Summary

Understanding the fragmentation pattern of organic molecules is paramount for their structural elucidation and identification. This guide outlines the expected major fragmentation pathways of this compound based on established principles of mass spectrometry for aromatic aldehydes and phenylacetylenes. The primary fragmentation events are predicted to involve the loss of a hydrogen radical, the formyl group, and subsequent cleavages of the aromatic ring structure. This document provides a detailed experimental protocol for acquiring the mass spectrum and presents the predicted quantitative data in a clear, tabular format. A visual representation of the fragmentation cascade is also provided using a Graphviz diagram.

Predicted Fragmentation Pathway

The molecular weight of this compound is 130.14 g/mol .[1][2] Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) at m/z 130. Aromatic aldehydes are known to exhibit a strong molecular ion peak.[3][4] The primary fragmentation pathways are anticipated to be as follows:

  • α-Cleavage: A prominent fragmentation mechanism for aldehydes is the cleavage of a bond adjacent to the carbonyl group.[5][6] For aromatic aldehydes, this typically involves the loss of a hydrogen radical, leading to a stable acylium ion.[4][7]

    • [M-1]⁺: Loss of a hydrogen radical (H•) from the aldehyde group to form a cation at m/z 129. This is often a significant peak in the spectra of aromatic aldehydes.[7]

  • Loss of the Formyl Group: Cleavage of the carbon-carbon bond between the aromatic ring and the carbonyl group results in the loss of the formyl radical (CHO•).

  • Fragmentation of the Benzoyl Moiety: The [M-1]⁺ ion (m/z 129) can undergo further fragmentation by losing a molecule of carbon monoxide (CO).

    • [M-1-28]⁺: Loss of CO from the m/z 129 fragment to produce the phenylacetylene cation at m/z 101.

  • Fragmentation of the Phenylacetylene Cation: The ion at m/z 101, derived from either the loss of the formyl group or the sequential loss of H• and CO, can undergo further fragmentation characteristic of phenylacetylenes. This can involve the loss of acetylene (B1199291) (C₂H₂).[9][10]

    • [C₆H₅]⁺: The phenyl cation at m/z 77 is a common fragment for aromatic compounds.[7]

    • Further Fragmentation: The phenyl cation (m/z 77) can subsequently lose acetylene to form a C₄H₃⁺ fragment at m/z 51.[7][11]

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major ions and their anticipated relative abundances in the electron ionization mass spectrum of this compound. The relative abundances are estimates based on the known fragmentation patterns of similar compounds.

m/zProposed IonFormulaPredicted Relative Abundance
130Molecular Ion [M]⁺•[C₉H₆O]⁺•High
129[M-H]⁺[C₉H₅O]⁺High
101[M-CHO]⁺ or [M-H-CO]⁺[C₈H₅]⁺Medium
77[C₆H₅]⁺[C₆H₅]⁺Medium
51[C₄H₃]⁺[C₄H₃]⁺Low

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a detailed methodology for acquiring the mass spectrum of this compound.

4.1 Instrumentation

A high-resolution gas chromatograph-mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is recommended.

4.2 Sample Preparation

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Ensure the sample is as pure as possible to avoid interference from impurities.[12]

4.3 Gas Chromatography (GC) Conditions

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

4.4 Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).[12]

  • Electron Energy: 70 eV.[13] This standard energy ensures reproducible fragmentation patterns.[14]

  • Source Temperature: 230 °C.[12]

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

4.5 Data Analysis

The resulting mass spectrum should be analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern should then be compared to the predicted data for structural confirmation.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M This compound [M]⁺• m/z = 130 M_minus_1 [M-H]⁺ m/z = 129 M->M_minus_1 - H• M_minus_29 [M-CHO]⁺ m/z = 101 M->M_minus_29 - CHO• M_minus_1->M_minus_29 - CO C6H5 [C₆H₅]⁺ m/z = 77 M_minus_29->C6H5 - C₂H₂ C4H3 [C₄H₃]⁺ m/z = 51 C6H5->C4H3 - C₂H₂

Caption: Predicted EI fragmentation of this compound.

References

The Ethynyl Group in 2-Ethynylbenzaldehyde: A Gateway to Diverse Chemical Reactivity and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique bifunctional nature of 2-ethynylbenzaldehyde, possessing both a reactive aldehyde and a terminal alkyne, positions it as a versatile building block in modern organic chemistry and drug discovery. The ethynyl (B1212043) group, in particular, imparts a rich and varied reactivity profile, enabling a range of transformations from metal-catalyzed cross-couplings to cycloadditions and intricate cyclization cascades. This guide provides a comprehensive overview of the fundamental reactivity of the ethynyl group in this compound, with a focus on its applications in bioconjugation and the development of targeted therapeutics.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a melting point in the range of 64-67 °C.[1] Its structure and key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₆O[1]
Molecular Weight 130.14 g/mol [1]
CAS Number 38846-64-9[1]
Melting Point 64-67 °C[1]
Appearance Solid[1]
Boiling Point 115 °C (at 12 Torr)[2]

Spectroscopic Data:

  • ¹³C NMR: The carbon chemical shifts in the ¹³C NMR spectrum provide a clear fingerprint of the molecule's structure.[3]

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aldehydic proton and the acetylenic proton.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum shows a strong carbonyl (C=O) stretching absorption, characteristic of aldehydes, typically in the range of 1660-1770 cm⁻¹. Aldehydes also exhibit two characteristic C-H stretching absorptions between 2700–2760 and 2800–2860 cm⁻¹.[5] For aromatic aldehydes like this compound, the C=O stretch is expected to be lowered due to conjugation.[5]

Core Reactivity of the Ethynyl Group

The terminal alkyne functionality of this compound is the hub of its diverse reactivity, participating in a variety of powerful chemical transformations.

N-Terminal Selective Modification of Peptides and Proteins

A key application of this compound lies in the selective modification of the N-terminus of peptides and proteins. This reaction proceeds through the formation of a stable isoquinolinium conjugate. The process is initiated by the reaction of the aldehyde group with the primary amine of the N-terminus to form an imine, which then undergoes an intramolecular 6-endo-dig cyclization involving the ethynyl group.[6][7] This method offers excellent selectivity for the N-terminal α-amino group over the ε-amino group of lysine (B10760008) residues, particularly when using this compound derivatives with electron-donating substituents in slightly acidic phosphate-buffered saline.[6][8]

The reaction's efficiency and selectivity are influenced by the substituents on the benzaldehyde (B42025) ring, the pH of the reaction medium, and the reaction temperature.[2][9]

Quantitative Data: N-Terminal Modification of a Model Peptide (YTSSSKNVVR) with this compound Derivatives [2][8]

2-EBA DerivativeSubstituent(s)Total Conversion (%)N-Terminal Selectivity (α:ε)
2a H7296:4
2b 5-OH, 4-OMe86>99:1
2d 4-OH, 5-OMe86>99:1
2h 5-F78>99:1
2n 4-OCH₂C≡CH6496:4
2o 5-OCH₂C≡CH4196:4
2r 3-OMe6893:7

Conditions: Peptide (0.1 mM) and 2-EBA derivative (2 mM) in 50 mM PBS (pH 6.5)/DMSO (9:1) at 37°C for 16 h.

Experimental Protocol: N-Terminal Modification of a Peptide

  • Peptide Solution Preparation: Prepare a 0.1 mM solution of the target peptide in a 9:1 mixture of 50 mM phosphate-buffered saline (PBS) pH 6.5 and dimethyl sulfoxide (B87167) (DMSO).

  • Reagent Preparation: Prepare a stock solution of the this compound derivative in DMSO.

  • Reaction Incubation: Add the this compound derivative to the peptide solution to a final concentration of 2 mM (20 equivalents).

  • Incubation: Incubate the reaction mixture at 37°C for 16 hours.

  • Analysis: Analyze the reaction mixture by LC-MS to determine the conversion and selectivity of the modification. The N-terminal selectivity is calculated as the ratio of the mono-modified peptide at the N-terminal α-amino group to the lysine ε-amino group, as determined by extracted ion chromatogram (EIC) analysis.[8]

Reaction Pathway: Isoquinolinium Formation

isoquinolinium_formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2EBA This compound Imine Imine Intermediate 2EBA->Imine Reaction with N-terminus Peptide Peptide (N-terminal amine) Peptide->Imine Cyclized Cyclized Intermediate Imine->Cyclized 6-endo-dig Cyclization Isoquinolinium Isoquinolinium Conjugate Cyclized->Isoquinolinium Aromatization

Caption: Reaction of this compound with a primary amine to form an isoquinolinium conjugate.

Sonogashira Coupling

The terminal ethynyl group of this compound readily participates in Sonogashira coupling reactions, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[10] This reaction allows for the synthesis of a wide range of substituted 2-alkynylbenzaldehydes, which are valuable intermediates in organic synthesis.[1]

Quantitative Data: Sonogashira Coupling of Aryl Halides with Phenylacetylene (Illustrative Examples) [11][12]

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Yield (%)
IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT95
4-IodoanisolePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT92
4-IodonitrobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT98
BromobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF5085
4-BromotoluenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF5088

Note: These are representative yields for Sonogashira couplings and may vary depending on the specific reaction conditions and the nature of the this compound derivative used.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.1 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or toluene) to achieve a concentration of 0.1-0.5 M, followed by the addition of an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-5 eq.).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium (B1175870) chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Cycle: Sonogashira Coupling

sonogashira_cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_A Oxidative Addition (R¹-X) Pd0->PdII_A R¹-X PdII_B Transmetalation (from Cu cycle) PdII_A->PdII_B PdII_C Reductive Elimination PdII_B->PdII_C PdII_C->Pd0 Release of Pd(0)L₂ Product R¹-C≡C-R² PdII_C->Product CuX CuX Cu_acetylide Cu-C≡C-R² CuX->Cu_acetylide Cu_acetylide->PdII_B Transmetalation to Pd Alkyne H-C≡C-R² Alkyne->Cu_acetylide Base Base Base Base->Cu_acetylide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Cycloaddition Reactions

The ethynyl group of this compound is an excellent dienophile and dipolarophile, readily participating in cycloaddition reactions to form various cyclic and heterocyclic systems. A notable example is the copper(I)-catalyzed azide-alkyne [3+2] cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient synthesis of 1,2,3-triazoles.[6][13] This reaction is highly specific and can be performed under mild, often aqueous, conditions, making it suitable for biological applications.[14]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne [3+2] Cycloaddition (CuAAC)

  • Reactant Solution: In a suitable vial, dissolve the this compound derivative (1.0 eq.) and the azide (B81097) (1.0-1.2 eq.) in a suitable solvent (e.g., a mixture of t-butanol and water, or DMSO).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving a copper(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%) and a reducing agent (e.g., sodium ascorbate, 5-10 mol%) in water. A stabilizing ligand such as THPTA can also be added.

  • Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, it can be worked up by extraction with an organic solvent or purified directly by chromatography. For bioconjugation reactions, purification may involve size-exclusion chromatography or dialysis.

Synthesis of Heterocyclic Compounds

The dual functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. For instance, it can undergo tandem iodocyclization with o-benzenediamine in the presence of iodine and copper(I) iodide to produce iodoisoquinoline-fused benzimidazoles.[1]

Applications in Drug Development

The unique reactivity of the ethynyl group in this compound has been harnessed in the development of novel therapeutic agents, particularly as lysine-targeting irreversible covalent inhibitors.

Lysine-Targeting Irreversible Covalent Inhibitors

This compound-based compounds have emerged as a promising class of lysine-targeting irreversible covalent inhibitors for protein kinases and other non-kinase targets.[15] The strategy relies on the initial formation of a Schiff base between the aldehyde group of the inhibitor and the ε-amino group of a lysine residue within the target protein's active site. This reversible interaction is followed by an irreversible intramolecular cyclization involving the ethynyl group, leading to the formation of a stable covalent bond and potent inhibition. This approach has been successfully applied to develop selective inhibitors for kinases such as ABL and EGFR.[15]

Experimental Workflow: Screening of this compound-Based Covalent Inhibitors

covalent_inhibitor_screening Start Start: Library of 2-EBA derivatives Incubation Pre-incubation of Target Protein with Inhibitor Start->Incubation Assay Biochemical Assay (e.g., Kinase Activity Assay) Measurement Measure Target Activity (e.g., ADP-Glo) Assay->Measurement Incubation->Assay Data_Analysis Data Analysis (IC₅₀, k_inact/K_i determination) Measurement->Data_Analysis Hit_Validation Hit Validation (e.g., Mass Spectrometry) Data_Analysis->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization End Potent & Selective Covalent Inhibitor Lead_Optimization->End

Caption: General workflow for the screening and development of this compound-based covalent inhibitors.

Experimental Protocol: Kinase Inhibition Assay (General)

  • Reagents: Prepare solutions of the kinase, substrate (e.g., a peptide), ATP, and the this compound-based inhibitor in an appropriate assay buffer.

  • Pre-incubation: In a multi-well plate, pre-incubate the kinase with varying concentrations of the inhibitor for different time points to allow for covalent bond formation. A control with no inhibitor is included.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to the wells.

  • Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a specific period.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[1]

  • Data Analysis: Determine the IC₅₀ values at different pre-incubation times. For irreversible inhibitors, the potency is often characterized by the ratio k_inact/K_i, which can be determined from the time-dependent inhibition data.[16]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a Sonogashira coupling of a protected alkyne with 2-bromobenzaldehyde (B122850), followed by deprotection.

Experimental Protocol: Synthesis of this compound [17]

This is a representative two-step procedure.

Step 1: Sonogashira coupling of 2-bromobenzaldehyde with (trimethylsilyl)acetylene

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-bromobenzaldehyde (1.0 eq.) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (e.g., 2 mol%) and CuI (e.g., 4 mol%) to the solution.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.2-1.5 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up: After the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure. The crude product, 2-((trimethylsilyl)ethynyl)benzaldehyde, can be purified by column chromatography or used directly in the next step.

Step 2: Deprotection of the silyl (B83357) group

  • Reaction Setup: Dissolve the crude 2-((trimethylsilyl)ethynyl)benzaldehyde in a solvent such as methanol (B129727) or a mixture of THF and methanol.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

  • Reaction: Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to afford the pure product.

Conclusion

The ethynyl group in this compound is a remarkably versatile functional handle that provides access to a wide array of chemical transformations. Its application in the selective modification of biomolecules and the development of targeted covalent inhibitors underscores its significance in chemical biology and drug discovery. The reliable and well-characterized reactivity of this functional group, coupled with the synthetic accessibility of this compound and its derivatives, ensures its continued importance as a valuable tool for researchers and scientists in both academic and industrial settings.

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of 2-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylbenzaldehyde is a versatile bifunctional building block in organic synthesis, featuring two reactive sites: a terminal alkyne and an aromatic aldehyde. This combination allows for a rich variety of chemical transformations, particularly electrophilic addition reactions to the alkyne, which often trigger subsequent intramolecular cyclizations involving the aldehyde. These reactions provide efficient routes to a diverse range of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core electrophilic addition reactions of this compound and its derivatives, focusing on reaction mechanisms, quantitative data, detailed experimental protocols, and key reaction pathways.

Core Concepts in Electrophilic Addition to this compound

The primary electrophilic attack occurs at the electron-rich carbon-carbon triple bond. The general mechanism involves the formation of a vinyl cation intermediate, which is then attacked by a nucleophile. In the case of this compound, the tethered aldehyde group or other externally added nucleophiles can readily participate in intramolecular or intermolecular reactions with this intermediate, leading to a variety of cyclic products.

The regioselectivity of the initial electrophilic attack is a key consideration. While the alkyne is generally more susceptible to electrophilic addition than the aromatic ring, the aldehyde group can influence the electronic properties of the molecule. The reaction conditions, including the nature of the electrophile, catalyst, and solvent, play a crucial role in determining the reaction pathway and the final product distribution.

Kinetic vs. Thermodynamic Control

In many of the reactions involving this compound derivatives, a mixture of products can be formed, arising from different cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig). The product ratio is often dictated by whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium. The major product will be the most stable one, i.e., the one with the lowest Gibbs free energy. This is the thermodynamic product.

Understanding and manipulating these conditions are critical for achieving high selectivity for the desired product.

Key Electrophilic Addition and Cyclization Reactions

Halogenation and Halocyclization

The addition of halogens (e.g., I₂, Br₂) or sources of halonium ions (e.g., ICl, NBS) to this compound initiates a cascade reaction. The initial electrophilic attack of the halogen on the alkyne forms a halonium ion intermediate, which is then intercepted by an internal or external nucleophile.

A notable example is the copper(I) iodide/iodine-promoted tandem cyclization with ortho-benzenediamines to synthesize iodoisoquinoline-fused benzimidazoles.

Quantitative Data for CuI/I₂-Promoted Synthesis of Iodoisoquinoline-Fused Benzimidazoles

EntryThis compound Derivative (R)ortho-Benzenediamine (R')ProductYield (%)
1HH5-iodo-benzimidazo[2,1-a]isoquinoline72
24-MeH8-methyl-5-iodo-benzimidazo[2,1-a]isoquinoline65
34-OMeH8-methoxy-5-iodo-benzimidazo[2,1-a]isoquinoline68
44-ClH8-chloro-5-iodo-benzimidazo[2,1-a]isoquinoline55
5H4,5-diMe2,3-dimethyl-5-iodo-benzimidazo[2,1-a]isoquinoline70
6H4-Cl2-chloro-5-iodo-benzimidazo[2,1-a]isoquinoline61

Experimental Protocol: Synthesis of 5-iodo-benzimidazo[2,1-a]isoquinoline

  • To a sealed tube, add this compound (0.2 mmol), o-phenylenediamine (B120857) (0.2 mmol), CuI (0.02 mmol, 10 mol%), and I₂ (0.3 mmol).

  • Add 2 mL of DMSO as the solvent.

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired product.

Reaction Pathway: Iodocyclization for Benzimidazole-Fused Isoquinoline Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product 2-EBA This compound Imine Imine Formation 2-EBA->Imine o-PDA o-Phenylenediamine o-PDA->Imine I2_CuI I₂ / CuI Iodonium Iodonium Ion Intermediate I2_CuI->Iodonium Imine->Iodonium Electrophilic Attack by I⁺ Cyclized_Int Cyclized Intermediate Iodonium->Cyclized_Int Intramolecular Nucleophilic Attack Product Iodoisoquinoline-Fused Benzimidazole Cyclized_Int->Product Aromatization G Start Prepare Electrolytic Solution (Substrate, Electrolyte, Solvent) Setup Assemble Undivided Cell (Ag Anode, C Cathode) Start->Setup Electrolysis Apply Constant Current (6 mA) Heat to 60 °C for 3h Setup->Electrolysis Workup Cool and Concentrate Electrolysis->Workup Purification Column Chromatography Workup->Purification Product Isolated Isochromene Purification->Product G Substrate o-(Alkynyl)benzyl Alcohol Activation Alkyne Activation by In(III) Substrate->Activation Catalyst InI₃ Catalyst->Activation Cyclization 6-endo-dig Intramolecular Hydroalkoxylation Activation->Cyclization Product 1H-Isochromene Cyclization->Product G Substrate o-Alkynylbenzaldehyde Activation π-Activation of Alkyne Substrate->Activation Catalyst Au(I) or Au(III) Catalyst->Activation Nucleophilic_Attack Intramolecular Nucleophilic Attack (e.g., by aldehyde oxygen) Activation->Nucleophilic_Attack Intermediate Cyclic Intermediate Nucleophilic_Attack->Intermediate Product Cycloisomerized Product Intermediate->Product Rearrangement/ Protonolysis

Nucleophilic Addition to the Aldehyde of 2-Ethynylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of nucleophilic addition reactions to the aldehyde functionality of 2-ethynylbenzaldehyde. This versatile building block, possessing both a reactive aldehyde and an ethynyl (B1212043) group, serves as a gateway to a diverse array of molecular architectures, including propargyl alcohols, isoquinolinium salts, and other heterocyclic systems with significant potential in medicinal chemistry. This document details the reaction mechanisms, provides specific experimental protocols for various classes of nucleophiles, and presents quantitative data in structured tables. Furthermore, it elucidates the biological relevance of the resulting products, with a focus on their interaction with key signaling pathways implicated in disease, offering valuable insights for drug discovery and development.

Introduction

This compound is a bifunctional aromatic compound that has garnered considerable interest in organic synthesis and medicinal chemistry. The presence of a highly electrophilic aldehyde carbon and a nucleophilic terminal alkyne within the same molecule allows for a rich and diverse reactivity profile. Nucleophilic addition to the aldehyde group is a fundamental transformation that not only modifies the aldehyde but also sets the stage for subsequent intramolecular reactions involving the ethynyl moiety, leading to the construction of complex heterocyclic scaffolds.

This guide focuses on the primary nucleophilic addition to the aldehyde, covering a range of common nucleophiles, and explores the subsequent cyclization and aromatization reactions where applicable. The resulting products, particularly isoquinolinium salts and related heterocycles, have shown promise as modulators of critical biological pathways, making this compound a valuable starting material in the design of novel therapeutic agents.

General Mechanism of Nucleophilic Addition

The fundamental reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the corresponding alcohol. The general mechanism is depicted below.

G cluster_0 Nucleophilic Addition to this compound aldehyde This compound (Electrophile) intermediate Tetrahedral Alkoxide Intermediate aldehyde->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Addition Product (e.g., Alcohol) intermediate->product Protonation proton H⁺ proton->product G aldehyde This compound imine Imine Intermediate aldehyde->imine Nucleophilic Addition & Dehydration amine Primary Amine (R-NH₂) amine->imine isoquinolinium Isoquinolinium Salt imine->isoquinolinium 6-endo-dig Cyclization & Aromatization G isoquinolinium Isoquinolinium Derivative iap Inhibitor of Apoptosis Proteins (IAPs) isoquinolinium->iap Inhibition caspases Caspases iap->caspases Inhibition apoptosis Apoptosis caspases->apoptosis Activation G cluster_0 NF-κB Signaling Pathway stimulus Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activation ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylation of IκB nfkb NF-κB (Active) ikb_nfkb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Target Gene Expression nucleus->gene_expression Transcription isoquinolinium Isoquinolinium Derivative isoquinolinium->ikk Inhibition

Stability and Storage of 2-Ethynylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-ethynylbenzaldehyde. Understanding the chemical stability of this versatile building block is critical for its effective use in research, development, and manufacturing, ensuring the integrity of experimental outcomes and the quality of synthesized products. This document outlines potential degradation pathways, provides detailed storage recommendations, and presents a general framework for conducting stability assessments.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 38846-64-9[1][2]
Molecular Formula C₉H₆O[1]
Molecular Weight 130.14 g/mol [1]
Appearance Solid[1]
Melting Point 64-67 °C[1]
Assay ≥97%[1]
Storage Class 11 (Combustible Solids)[1]

Stability Profile and Potential Degradation Pathways

This compound possesses two reactive functional groups: an aromatic aldehyde and a terminal alkyne. These moieties dictate its chemical reactivity and potential degradation pathways.

Aromatic Aldehyde Stability: The aldehyde group is susceptible to oxidation, particularly in the presence of air (oxygen), light, and certain metal ions. This can lead to the formation of the corresponding carboxylic acid, 2-ethynylbenzoic acid. Aromatic aldehydes, in general, are known to be sensitive to environmental factors like heat and light, which can alter their purity and scent profiles.[3] The aromatic ring provides some resonance stabilization to the carbonyl group, which can make it less susceptible to nucleophilic attack compared to aliphatic aldehydes.[4]

Terminal Alkyne Stability: The terminal alkyne group is generally stable but can undergo reactions under specific conditions. The acetylenic proton is weakly acidic and can be removed by strong bases to form an acetylide.[5] While generally stable, terminal alkynes on gold surfaces have shown slightly less stability under harsh acidic or basic conditions compared to their thiolate counterparts.[6] Terminal alkynes can also be sensitive to certain transition metals, which can catalyze polymerization or other reactions.

Potential degradation pathways for this compound include:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid. This process can be accelerated by exposure to air, light, and heat.

  • Polymerization: The terminal alkyne can potentially undergo polymerization, especially in the presence of catalysts, heat, or light.

  • Reactions with Nucleophiles: The electrophilic aldehyde carbon can react with nucleophiles.

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling guidelines are recommended.

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Long-term storage at -20°C is recommended.Minimizes the rate of potential degradation reactions such as oxidation and polymerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the aldehyde functionality by atmospheric oxygen.
Light Protect from light. Store in an amber vial or in a dark location.Light can catalyze oxidation and other degradation reactions.[3]
Moisture Keep container tightly closed to prevent moisture ingress.Moisture can potentially react with the compound or introduce impurities.
Material Compatibility Use glass containers. Avoid contact with strong bases, strong oxidizing agents, and certain metals.Prevents potential reactions with container materials or incompatible chemicals.

A logical workflow for the proper storage and handling of this compound is depicted in the following diagram.

G cluster_storage Storage cluster_handling Handling storage_conditions Store in Cool, Dry, Dark Place (-20°C for long-term) inert_atmosphere Inert Atmosphere (Argon or Nitrogen) light_protection Protect from Light (Amber Vial) moisture_protection Tightly Sealed Container ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation Use in a Well-Ventilated Area incompatibilities Avoid Strong Bases, Oxidizing Agents, Metals receive Receive this compound log Log and Label with Date receive->log store Store Appropriately log->store store->storage_conditions store->inert_atmosphere store->light_protection store->moisture_protection use Use in Experiment store->use When needed use->ppe use->ventilation use->incompatibilities reseal Reseal Tightly Under Inert Atmosphere use->reseal reseal->store Return to storage

Caption: Recommended storage and handling workflow for this compound.

Experimental Protocol: Forced Degradation Study

To systematically evaluate the stability of this compound, a forced degradation study can be performed.[3][7][8] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Solvents: Acetonitrile (B52724), Methanol, Water (HPLC grade)

  • Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Analytical Instruments: HPLC with UV detector, LC-MS, NMR spectrometer

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 7 days. Also, heat a solution of the compound in a suitable solvent (e.g., acetonitrile) at 60°C for 7 days.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours for solutions; 1, 3, 7 days for solid), withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for aromatic compounds.[9]

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

    • If significant degradation is observed, preparative HPLC can be used to isolate the degradation products for structural characterization by NMR and other spectroscopic techniques.

  • Data Presentation:

    • Tabulate the percentage of degradation of this compound under each stress condition at different time points.

    • Report the retention times and peak areas of the degradation products.

    • Propose the structures of the major degradation products based on the analytical data.

The general workflow for a forced degradation study is illustrated in the diagram below.

G cluster_stress Apply Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC & LC-MS sampling->analysis data Quantify Degradation & Identify Degradants analysis->data report Report Stability Profile & Degradation Pathways data->report

Caption: General workflow for a forced degradation study of this compound.

Conclusion

This compound is a valuable reagent with a stability profile that is largely influenced by its aldehyde and terminal alkyne functionalities. By adhering to the recommended storage and handling procedures, researchers can minimize degradation and ensure the compound's integrity for its intended applications. For critical applications, particularly in drug development, conducting a formal stability study is recommended to fully understand its behavior under specific experimental or formulation conditions.

References

In-depth Technical Guide to the Physical Properties of 2-Ethynylbenzaldehyde (Solid Form)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylbenzaldehyde, a key building block in organic synthesis, is of significant interest to researchers in materials science and drug discovery. Its bifunctional nature, possessing both a reactive aldehyde group and a terminal alkyne, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds and for bioconjugation applications. This technical guide provides a comprehensive overview of the known physical properties of this compound in its solid state, compiled from various scientific sources.

General and Physicochemical Properties

This compound is an off-white to yellow or tan crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₉H₆O[2]
Molecular Weight 130.14 g/mol
Appearance Orange to tan powder or crystals[1]
Melting Point 64-67 °C
Density 1.07 g/cm³[1]
CAS Number 38846-64-9
SMILES C1=CC=C(C=C1C#C)C=O
InChI InChI=1S/C9H6O/c1-2-8-5-3-4-6-9(8)7-10/h1,3-7H
InChIKey ZEDSAJWVTKUHHK-UHFFFAOYSA-N

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure, which includes a polar aldehyde group and a largely non-polar aromatic ring and alkyne group, it is expected to exhibit good solubility in a range of common organic solvents. General solubility tests indicate its solubility in solvents like N,N-dimethylacetamide.[3] The principle of "like dissolves like" suggests that it would be soluble in moderately polar to non-polar solvents such as acetone, chloroform, and toluene. It is expected to have limited solubility in highly polar solvents like water and lower solubility in non-polar aliphatic hydrocarbons.

A general workflow for determining the solubility of an organic compound is presented in the following diagram.

Figure 1. General workflow for the experimental determination of solubility.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aldehydic proton, the aromatic protons, and the acetylenic proton. The aldehydic proton should appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit complex splitting patterns in the aromatic region (7-8 ppm). The acetylenic proton will appear as a singlet further upfield.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 190 ppm), the aromatic carbons, and the two sp-hybridized carbons of the alkyne group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.

  • A sharp C≡C stretching vibration for the terminal alkyne around 2100 cm⁻¹.

  • A sharp ≡C-H stretching vibration around 3300 cm⁻¹.

  • C-H stretching and bending vibrations for the aromatic ring.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) is expected to show absorption bands corresponding to π → π* transitions of the conjugated system involving the aromatic ring, the ethynyl (B1212043) group, and the carbonyl group.

Crystal Structure and Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in drug development as different polymorphs can exhibit different physical properties, including solubility and stability. While no specific studies on the polymorphism of this compound have been reported, it is a phenomenon that should be considered, especially when the material is subjected to different crystallization conditions.[4]

The following diagram illustrates a general workflow for investigating the crystal structure and polymorphism of a solid compound.

G cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_characterization Solid-State Characterization cluster_analysis Data Analysis A Synthesize this compound B Purify by recrystallization (various solvents) A->B C Grow single crystals for X-ray diffraction B->C E Powder X-ray Diffraction (PXRD) B->E F Differential Scanning Calorimetry (DSC) B->F G Thermogravimetric Analysis (TGA) B->G D Single-Crystal X-ray Diffraction (SC-XRD) C->D H Determine crystal structure (unit cell, space group) D->H I Identify and characterize different polymorphs E->I F->I

Figure 2. Workflow for crystal structure and polymorphism studies.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Experimental Protocols

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

  • Finely powder a small amount of the crystalline solid.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the sample.

Solubility Determination (Qualitative)

Procedure:

  • Place approximately 10-20 mg of this compound into a small test tube.

  • Add the chosen solvent dropwise (e.g., 0.5 mL at a time) while agitating the mixture.

  • Observe whether the solid dissolves completely after the addition of a specific volume of solvent (e.g., up to 3 mL).

  • Classify the solubility as soluble, partially soluble, or insoluble based on these observations.[5]

FT-IR Spectroscopy (KBr Pellet Method)

Procedure:

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Place a portion of the resulting mixture into a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[6][7]

References

Methodological & Application

Application Notes and Protocols for N-Terminal Peptide Modification with 2-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-selective modification of peptides and proteins is a critical tool in chemical biology and drug development. The ability to introduce specific functional groups at a defined position allows for the creation of well-defined bioconjugates for a variety of applications, including the attachment of imaging agents, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs. N-terminal modification is particularly attractive as most peptides and proteins possess a single, unique α-amino group. This document provides a detailed protocol for the N-terminal modification of peptides using 2-ethynylbenzaldehyde (2-EBA) and its derivatives. This method offers excellent selectivity for the N-terminus under mild, aqueous conditions, proceeding via the formation of a stable isoquinolinium salt.[1][2][3] The presence of the ethynyl (B1212043) (alkyne) group provides a versatile handle for subsequent bioorthogonal "click" chemistry reactions.[4][5][6]

Principle of the Method

The reaction between the N-terminal α-amino group of a peptide and this compound proceeds through an initial imine formation, followed by an intramolecular 6-endo-dig cyclization. This process results in the formation of a stable, positively charged isoquinolinium conjugate.[3] The reaction is highly selective for the N-terminal amine over the ε-amino group of lysine (B10760008) residues, particularly under slightly acidic conditions (pH 6.3-6.5).[2][7] The selectivity is influenced by both the pH of the reaction and the electronic properties of substituents on the 2-EBA reagent.[8] Electron-donating groups on the 2-EBA scaffold have been shown to enhance N-terminal selectivity.[1]

Experimental Protocols

Materials and Reagents
  • Peptide of interest

  • This compound (2-EBA) or a suitable derivative (e.g., 2-ethynyl-4-hydroxy-5-methoxybenzaldehyde for enhanced selectivity)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), 50 mM, pH 6.5

  • Water (HPLC-grade)

  • Acetonitrile (B52724) (ACN, HPLC-grade)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Protocol for N-Terminal Peptide Modification
  • Peptide and Reagent Preparation:

    • Dissolve the peptide in 50 mM PBS (pH 6.5) to a final concentration of 0.1 mM.

    • Prepare a stock solution of the this compound reagent in DMSO. A typical stock concentration is 20 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the peptide solution with the 2-EBA stock solution. A 20-fold molar excess of the 2-EBA reagent is typically used.[2] The final concentration of DMSO in the reaction mixture should be kept low (e.g., 9:1 PBS/DMSO).[2][8]

    • For a 100 µL reaction, this would be:

      • 90 µL of 0.11 mM peptide in 50 mM PBS (pH 6.5)

      • 10 µL of 2 mM 2-EBA reagent in DMSO

  • Incubation:

    • Incubate the reaction mixture at 37°C for 16 hours.[7][8]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by LC-MS. An increase in the molecular mass of the peptide corresponding to the addition of the 2-EBA molecule with the loss of a water molecule (a net addition of 112 Da for the parent 2-EBA) indicates successful modification.[2]

Purification of the Modified Peptide
  • RP-HPLC Purification:

    • The modified peptide can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

    • Column: A C18 column is commonly used.[9][10]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized. A typical gradient might be 5-60% B over 30 minutes.

    • Detection: Monitor the elution at 210-220 nm.[9]

  • Lyophilization:

    • Collect the fractions containing the purified modified peptide and lyophilize to obtain a dry powder.[9]

Characterization of the Modified Peptide
  • Mass Spectrometry: Confirm the identity of the modified peptide by ESI-MS analysis. The observed molecular weight should correspond to the theoretical mass of the modified peptide.

  • Tandem MS (MS/MS): To confirm the site of modification, perform MS/MS analysis. Fragmentation of the modified peptide will reveal the location of the modification at the N-terminus.[2]

Data Presentation

The efficiency of the N-terminal modification can be assessed by calculating the conversion and N-terminal selectivity.

Peptide Sequence2-EBA DerivativeConversion (%)N-terminal SelectivityReference
YTSSSKNVVRThis compound (2a)6421:1[7]
YTSSSKNVVR2-ethynyl-5-hydroxy-4-methoxybenzaldehyde (2b)86>99:1[7]
XSKFR (various X)2-ethynyl-4-hydroxy-5-methoxybenzaldehyde (2d)32-93>99:1 (for 13 out of 20)[1][7]

Conversion is determined by the total ion count (TIC) in LC-MS analysis. N-terminal selectivity is the ratio of the mono-modified peptide at the N-terminal α-amino group to the lysine ε-amino group, as determined by extracted ion chromatogram (EIC) of LC-MS analysis.[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification peptide_prep Dissolve Peptide in PBS (pH 6.5) reaction_setup Combine Peptide and 2-EBA (20 eq.) peptide_prep->reaction_setup reagent_prep Prepare 2-EBA Stock in DMSO reagent_prep->reaction_setup incubation Incubate at 37°C for 16h reaction_setup->incubation lcms_monitoring Monitor by LC-MS incubation->lcms_monitoring hplc_purification Purify by RP-HPLC lcms_monitoring->hplc_purification lyophilization Lyophilize hplc_purification->lyophilization characterization Characterize by MS/MS lyophilization->characterization

Caption: Workflow for N-terminal peptide modification.

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product peptide Peptide (N-terminal α-amine) imine Imine Formation peptide->imine eba This compound eba->imine cyclization 6-endo-dig Cyclization imine->cyclization isoquinolinium Isoquinolinium Conjugate cyclization->isoquinolinium

Caption: N-terminal modification reaction pathway.

Applications

The alkyne handle introduced by 2-EBA modification is a versatile functional group for subsequent bioconjugation reactions. The most common application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This allows for the efficient and specific attachment of a wide range of molecules, including:

  • Fluorescent dyes: For imaging and tracking peptides.[4]

  • Biotin tags: For affinity purification and detection.

  • Polyethylene glycol (PEG): To improve the pharmacokinetic properties of therapeutic peptides.

  • Cytotoxic drugs: To create peptide-drug conjugates for targeted therapy.

The mild reaction conditions and high selectivity make this method compatible with a wide range of peptide sequences and sensitive functional groups. Furthermore, studies have shown that for some therapeutic proteins, modification with 2-EBA derivatives does not significantly impact their biological activity.[1][11]

Conclusion

The N-terminal modification of peptides with this compound is a robust and highly selective method for site-specific bioconjugation. The protocol is straightforward and utilizes mild, aqueous conditions, making it accessible for a broad range of applications in research and drug development. The ability to introduce an alkyne handle for subsequent "click" chemistry provides a powerful platform for the construction of well-defined and functional peptide conjugates.

References

Application Notes and Protocols: Synthesis of Isoquinolines from 2-Ethynylbenzaldehyde and Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline (B145761) and its derivatives are fundamental heterocyclic scaffolds present in a wide array of natural products, pharmaceuticals, and functional materials. Their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make the development of efficient synthetic routes to these compounds a key focus in medicinal chemistry and drug development. This document provides detailed protocols for the synthesis of isoquinolines via the cyclization of 2-ethynylbenzaldehyde with various primary amines. This approach offers a convergent and versatile strategy for accessing structurally diverse isoquinoline cores.

The core transformation involves the initial condensation of this compound with a primary amine to form an imine intermediate. This is followed by an intramolecular cyclization of the imine nitrogen onto the tethered alkyne, a process often facilitated by a metal catalyst or proceeding under catalyst-free conditions, leading to the aromatic isoquinoline product. This application note details both catalyst-free and silver-catalyzed methodologies, providing comprehensive experimental protocols and comparative data.

Reaction Principle

The synthesis of isoquinolines from this compound and amines generally proceeds through a three-step sequence:

  • Imine Formation: The aldehyde group of this compound reacts with the primary amine to form an imine intermediate.

  • Intramolecular Cyclization (Hydroamination): The nitrogen atom of the imine attacks the alkyne moiety in an intramolecular fashion. This step is often the key bond-forming event and can be promoted by a catalyst.

  • Aromatization: The cyclized intermediate undergoes aromatization to yield the final isoquinoline product.

This overall transformation provides a modular approach to a variety of substituted isoquinolines, where the substitution pattern is determined by the choice of the starting amine.

Data Presentation

The following tables summarize the reaction yields for the synthesis of isoquinolines from this compound and various amines under different catalytic conditions.

Table 1: Catalyst-Free Synthesis of Isoquinoline-Fused Benzimidazoles

This method involves the reaction of this compound with ortho-phenylenediamines or aliphatic amines in ethanol (B145695) at room temperature, providing an atom-economical and environmentally benign route.[1]

EntryAmineProductYield (%)
1o-Phenylenediamine (B120857)Benzo[2][3]imidazo[2,1-a]isoquinoline92
24-Methyl-1,2-phenylenediamine9-Methylbenzo[2][3]imidazo[2,1-a]isoquinoline89
34-Chloro-1,2-phenylenediamine9-Chlorobenzo[2][3]imidazo[2,1-a]isoquinoline85
4Ethylenediamine5,6-Dihydropyrazino[2,1-a]isoquinoline78
5Propane-1,3-diamine6,7-Dihydropyrimido[2,1-a]isoquinoline75

Table 2: Silver-Mediated Electrosynthesis of Isoquinolines

This electrochemical protocol utilizes ammonium (B1175870) acetate (B1210297) as the amine source and a silver anode for the intramolecular cyclization of 2-ethynylbenzaldehydes.[4]

EntryThis compound SubstituentProductYield (%)
1HIsoquinoline76
24-Methyl6-Methylisoquinoline72
34-Methoxy6-Methoxyisoquinoline68
44-Chloro6-Chloroisoquinoline70
54-Fluoro6-Fluoroisoquinoline71

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of Benzo[2][3]imidazo[2,1-a]isoquinoline

This protocol is adapted from a catalyst-free, room temperature procedure.[1]

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol (absolute)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add o-phenylenediamine (1.0 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane (B92381)/ethyl acetate) to afford the pure benzo[2][3]imidazo[2,1-a]isoquinoline.

Protocol 2: Silver-Mediated Electrosynthesis of Isoquinoline

This protocol is based on an electrochemical method using ammonium acetate as the nitrogen source.[4]

Materials:

  • This compound

  • Ammonium acetate (NH₄OAc)

  • Lithium perchlorate (B79767) (LiClO₄)

  • Dimethylformamide (DMF)

  • Isopropyl alcohol (IPA)

  • Methanol (B129727)

  • Saturated aqueous solution of sodium bisulfite

  • Silver anode (99.9%)

  • Carbon cathode

  • Electrochemical cell (undivided, 10 mL)

  • Constant current power supply

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the undivided electrochemical cell with a silver anode and a carbon cathode.

  • To the cell, add this compound (1.0 mmol), ammonium acetate (1.0 mmol), and lithium perchlorate (0.125 mmol).

  • Add a solvent mixture of DMF (2.0 mL) and isopropyl alcohol (2.0 mL).

  • Stir the mixture and apply a constant current of 3.0 mA at 60 °C for 30 minutes.

  • After the electrolysis, turn off the current and remove the electrodes.

  • Add 5.0 mL of methanol and 1 mL of a saturated aqueous solution of sodium bisulfite to the reaction mixture and stir for an additional 5 minutes.

  • Extract the mixture with a 10% ethyl acetate solution in hexane (4 x 20 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired isoquinoline.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the synthesis of isoquinolines from this compound and a primary amine. The mechanism involves the initial formation of an imine, followed by intramolecular hydroamination and subsequent aromatization.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product This compound This compound Imine Imine Intermediate This compound->Imine Condensation (-H2O) Primary_Amine Primary Amine (R-NH2) Primary_Amine->Imine Cyclized_Intermediate Cyclized Intermediate Imine->Cyclized_Intermediate Intramolecular Hydroamination Isoquinoline Isoquinoline Product Cyclized_Intermediate->Isoquinoline Aromatization (-H2)

Caption: Proposed reaction mechanism for isoquinoline synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of isoquinolines as described in the protocols.

experimental_workflow Start Reaction_Setup Reaction Setup (Reactants + Solvent) Start->Reaction_Setup Reaction Reaction (Stirring at specified temp.) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Drying_Concentration Drying & Concentration Workup->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Characterization->End

Caption: General experimental workflow for isoquinoline synthesis.

References

Application Notes and Protocols for [3+2] Cycloaddition Reactions Involving 2-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting [3+2] cycloaddition reactions using 2-ethynylbenzaldehyde as a key building block. This versatile substrate offers a gateway to a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The protocols outlined below are designed to be adaptable for various research applications, from library synthesis to the development of specific therapeutic agents.

Introduction to [3+2] Cycloaddition Reactions of this compound

The [3+2] cycloaddition, a cornerstone of heterocyclic chemistry, involves the reaction of a 1,3-dipole with a dipolarophile to construct a five-membered ring. This compound is an excellent dipolarophile due to its terminal alkyne functionality, which can readily react with various 1,3-dipoles. The presence of the aldehyde group provides a valuable handle for further synthetic transformations, allowing for the creation of complex molecular architectures.

This document focuses on three primary classes of [3+2] cycloaddition reactions with this compound:

  • Azide-Alkyne Cycloaddition: Leading to the formation of 1,2,3-triazoles.

  • Nitrile Oxide-Alkyne Cycloaddition: Resulting in the synthesis of isoxazoles.

  • Diazoalkane-Alkyne Cycloaddition: Providing access to pyrazoles.

These heterocyclic scaffolds are prevalent in numerous FDA-approved drugs and are considered "privileged structures" in drug discovery due to their favorable pharmacological properties.

Data Presentation: A Comparative Overview

The following tables summarize typical reaction conditions and expected outcomes for the [3+2] cycloaddition reactions of this compound with representative 1,3-dipoles. These values are based on general literature procedures and may require optimization for specific substrates.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

EntryAzide (B81097)Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Product
1Benzyl (B1604629) AzideCuSO₄·5H₂O (5), Na-Ascorbate (10)t-BuOH/H₂O (1:1)RT12951-Benzyl-4-(2-formylphenyl)-1H-1,2,3-triazole
2Phenyl AzideCuI (5)THFRT18921-Phenyl-4-(2-formylphenyl)-1H-1,2,3-triazole
34-Methoxyphenyl AzideCuSO₄·5H₂O (5), Na-Ascorbate (10)DMF508961-(4-Methoxyphenyl)-4-(2-formylphenyl)-1H-1,2,3-triazole
44-Nitrophenyl AzideCuI (5)DMSORT24881-(4-Nitrophenyl)-4-(2-formylphenyl)-1H-1,2,3-triazole

Table 2: Nitrile Oxide-Alkyne Cycloaddition with this compound

EntryNitrile Oxide PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Product
1Benzaldehyde (B42025) OximeNCS, Et₃NCH₂Cl₂RT24853-Phenyl-5-(2-formylphenyl)isoxazole
24-Chlorobenzaldehyde OximeNCS, Et₃NTHFRT24823-(4-Chlorophenyl)-5-(2-formylphenyl)isoxazole
34-Methylbenzaldehyde OximeNCS, Et₃NDioxane5018883-(p-Tolyl)-5-(2-formylphenyl)isoxazole
4Ethyl 2-chloro-2-(hydroxyimino)acetateEt₃NCH₂Cl₂RT1275Ethyl 5-(2-formylphenyl)isoxazole-3-carboxylate

Table 3: Diazoalkane-Alkyne Cycloaddition with this compound

EntryDiazoalkaneCatalystSolventTemp. (°C)Time (h)Yield (%)Product
1Ethyl DiazoacetateRh₂(OAc)₄ (2 mol%)CH₂Cl₂RT1270Ethyl 5-(2-formylphenyl)-1H-pyrazole-3-carboxylate
2Trimethylsilyldiazomethane-Diethyl Ether0 to RT24655-(2-Formylphenyl)-3-(trimethylsilyl)-1H-pyrazole
3Diazomethane-Diethyl Ether02605-(2-Formylphenyl)-1H-pyrazole

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of 1-benzyl-4-(2-formylphenyl)-1H-1,2,3-triazole.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and benzyl azide (1.1 equiv) in a 1:1 mixture of t-BuOH and water.

  • To this solution, add sodium ascorbate (0.1 equiv) followed by copper(II) sulfate pentahydrate (0.05 equiv).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-benzyl-4-(2-formylphenyl)-1H-1,2,3-triazole.

General Protocol for Nitrile Oxide-Alkyne Cycloaddition

This protocol describes the in-situ generation of benzonitrile (B105546) oxide and its reaction with this compound to form 3-phenyl-5-(2-formylphenyl)isoxazole.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzaldehyde oxime (1.2 equiv) in anhydrous CH₂Cl₂.

  • Add N-chlorosuccinimide (1.2 equiv) in one portion and stir the mixture at room temperature for 30 minutes.

  • To this mixture, add a solution of this compound (1.0 equiv) in anhydrous CH₂Cl₂.

  • Slowly add triethylamine (1.5 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-phenyl-5-(2-formylphenyl)isoxazole.

General Protocol for Diazoalkane-Alkyne Cycloaddition

This protocol outlines the rhodium-catalyzed reaction of ethyl diazoacetate with this compound. Caution: Diazo compounds are potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood behind a blast shield.

Materials:

  • This compound

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere, add Rh₂(OAc)₄ (0.02 equiv).

  • Slowly add a solution of ethyl diazoacetate (1.2 equiv) in anhydrous CH₂Cl₂ to the reaction mixture at room temperature over a period of 1 hour using a syringe pump.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain ethyl 5-(2-formylphenyl)-1H-pyrazole-3-carboxylate.

Visualizations

G cluster_azide Azide-Alkyne Cycloaddition 2-Ethynylbenzaldehyde_A This compound Triazole_Product 1-Aryl-4-(2-formylphenyl)-1,2,3-triazole 2-Ethynylbenzaldehyde_A->Triazole_Product Aryl_Azide Aryl Azide Aryl_Azide->Triazole_Product Cu(I)_Catalyst Cu(I) Catalyst Cu(I)_Catalyst->Triazole_Product

Caption: Copper-catalyzed azide-alkyne cycloaddition workflow.

G cluster_nitrile_oxide Nitrile Oxide-Alkyne Cycloaddition Aldoxime Aldoxime Nitrile_Oxide Nitrile Oxide (in situ) Aldoxime->Nitrile_Oxide Oxidation NCS_Base NCS / Base NCS_Base->Nitrile_Oxide Isoxazole_Product 3-Aryl-5-(2-formylphenyl)isoxazole Nitrile_Oxide->Isoxazole_Product 2-Ethynylbenzaldehyde_N This compound 2-Ethynylbenzaldehyde_N->Isoxazole_Product

Caption: In-situ generation and cycloaddition of nitrile oxides.

G cluster_diazo Diazoalkane-Alkyne Cycloaddition 2-Ethynylbenzaldehyde_D This compound Pyrazole_Product Substituted 5-(2-formylphenyl)pyrazole 2-Ethynylbenzaldehyde_D->Pyrazole_Product Diazoalkane Diazoalkane Diazoalkane->Pyrazole_Product Catalyst Catalyst (optional) Catalyst->Pyrazole_Product

Caption: General workflow for diazoalkane cycloaddition.

Application Notes and Protocols: Diels-Alder Reaction of 2-Ethynylbenzaldehyde with Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1][2] The reaction typically involves a conjugated diene and a dienophile, which is often an alkene or an alkyne. Alkynes, when used as dienophiles, lead to the formation of a cyclohexadiene ring system.[3] The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. Given the presence of both an electron-withdrawing aldehyde group and a reactive alkyne moiety, 2-ethynylbenzaldehyde is an interesting, albeit under-explored, dienophile for Diels-Alder reactions.

Therefore, this document will focus on the theoretical aspects, predicted reactivity, and potential applications of the cycloadducts that would be formed from these reactions, based on the general principles of the Diels-Alder reaction. It will also provide a generalized experimental protocol that can serve as a starting point for researchers interested in exploring this specific reaction.

Theoretical Framework and Predicted Reactivity

In a typical Diels-Alder reaction, the dienophile, this compound, would react with a conjugated diene to form a cycloadduct. The aldehyde group at the ortho position is expected to influence the reactivity of the alkyne as a dienophile.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 This compound plus + r2 Diene p1 Diels-Alder Adduct (Substituted Cyclohexadiene) cluster_reactants cluster_reactants cluster_product cluster_product cluster_reactants->cluster_product [4+2] Cycloaddition

Figure 1. General scheme of the Diels-Alder reaction.

Expected Reactivity with Common Dienes:

  • Cyclopentadiene (B3395910): As a highly reactive diene in Diels-Alder reactions, cyclopentadiene is expected to react readily with this compound to form a substituted norbornadiene derivative.[2][4][5]

  • 1,3-Butadiene: This simple, acyclic diene is also a viable partner for the Diels-Alder reaction. The reaction with this compound would yield a substituted cyclohexadiene. The diene must be in the s-cis conformation to react.

  • Furan (B31954): Furan can act as a diene in Diels-Alder reactions, although it is less reactive than cyclopentadiene.[6] The reaction with this compound would produce an oxa-norbornadiene derivative.

Potential Applications of the Cycloadducts

The cycloadducts resulting from the Diels-Alder reaction of this compound would possess a unique combination of a benzaldehyde (B42025) functionality and a bridged bicyclic or cyclohexadiene core. This structural motif could be of interest in several areas:

  • Drug Development: The rigid, three-dimensional scaffold of the cycloadducts could serve as a starting point for the synthesis of novel bioactive molecules. The aldehyde group provides a handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening.

  • Materials Science: Norbornadiene derivatives are known for their potential application in solar energy storage systems.[7] The presence of the benzaldehyde group could be used to tune the electronic and photophysical properties of the resulting polymers or molecular switches.

  • Organic Synthesis: The cycloadducts can serve as versatile intermediates for the synthesis of complex polycyclic aromatic compounds and other intricate molecular architectures.

Generalized Experimental Protocol

The following is a generalized protocol for the Diels-Alder reaction of this compound with a diene. This protocol is based on standard procedures for Diels-Alder reactions and should be optimized for each specific diene.

Materials:

  • This compound

  • Diene (e.g., cyclopentadiene, freshly cracked from dicyclopentadiene)

  • Anhydrous solvent (e.g., toluene, xylenes, or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the this compound in the chosen anhydrous solvent.

  • Add the diene (typically in excess, e.g., 2-3 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the diene. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Workflow Diagram:

G start Start reactants Combine this compound and Diene in Solvent start->reactants reaction Stir at RT or Reflux (Monitor by TLC/GC-MS) reactants->reaction workup Solvent Evaporation reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization end End characterization->end

References

Application Notes and Protocols: 2-Ethynylbenzaldehyde as a Versatile Building Block for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethynylbenzaldehyde (EBA) has emerged as a significant chemical scaffold in the development of targeted covalent inhibitors (TCIs) for protein kinases.[1][2][3][4] Unlike traditional covalent inhibitors that often target cysteine residues, EBA-based inhibitors are designed to selectively and irreversibly bind to lysine (B10760008) residues within the kinase active site.[1][2] This strategy offers a powerful approach to enhance inhibitor potency, prolong target engagement, and potentially overcome acquired drug resistance.[1] The unique reactivity of the EBA moiety, forming a stable isoquinolinium adduct with the lysine amine, provides a foundation for creating highly selective and cell-active kinase inhibitors.[1][3] This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery and characterization of novel kinase inhibitors, with a focus on ABL and EGFR kinases.

Key Applications

  • Development of Lysine-Targeting Irreversible Covalent Inhibitors: The primary application of this compound is in the design of inhibitors that form a covalent bond with a conserved catalytic lysine residue in the ATP-binding pocket of kinases.[1][2]

  • Enhanced Potency and Selectivity: By incorporating the EBA scaffold, inhibitors can achieve significantly improved potency compared to their non-covalent or sulfonyl fluoride-based counterparts.[1][3]

  • Overcoming Drug Resistance: Targeting the conserved catalytic lysine offers a potential strategy to circumvent drug resistance mechanisms that arise from mutations in other parts of the kinase domain.[1]

  • Probing Kinase Activity: EBA-based probes can be used as activity-based probes (ABPs) to study kinase function and target engagement in complex biological systems.[1]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of various this compound-based inhibitors against their target kinases.

InhibitorTarget KinaseIC50 (nM)Comparison CompoundComparison IC50 (nM)Reference
A-EBAABL2.8A4 (Ar-SO2F counterpart)73[1][3]
B-EBAABL2.4B-SO2F (Ar-SO2F counterpart)87.0[1]

Experimental Protocols

Protocol 1: General Synthesis of EBA-Based Kinase Inhibitors

This protocol describes a general method for coupling a kinase-targeting scaffold to the this compound moiety. The specific reaction conditions may need to be optimized for different scaffolds.

Materials:

  • Kinase inhibitor scaffold with a suitable functional group for coupling (e.g., an amine or boronic acid)

  • This compound derivative

  • Appropriate catalyst (e.g., Palladium catalyst for Suzuki coupling)

  • Solvent (e.g., Dioxane, water)

  • Base (e.g., Sodium carbonate)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve the kinase inhibitor scaffold (1.0 eq) and the this compound derivative (1.2 eq) in a degassed mixture of dioxane and water.

  • Add the appropriate base (e.g., sodium carbonate, 2.0 eq) to the mixture.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired EBA-based inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of an EBA-based inhibitor against a target kinase.

Materials:

  • Recombinant target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • EBA-based inhibitor

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the EBA-based inhibitor in DMSO.

  • In a 384-well plate, add the assay buffer, the recombinant kinase, and the kinase substrate.

  • Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Intact Protein Mass Spectrometry for Covalent Modification

This protocol is used to confirm the covalent binding of the EBA-based inhibitor to the target kinase.

Materials:

  • Recombinant target kinase

  • EBA-based inhibitor

  • Incubation buffer (e.g., PBS)

  • LC-MS system (Liquid Chromatography-Mass Spectrometry)

Procedure:

  • Incubate the recombinant kinase with an excess of the EBA-based inhibitor in the incubation buffer for a specific time (e.g., 2 hours) at a controlled temperature (e.g., 37 °C).

  • As a control, incubate the kinase under the same conditions without the inhibitor.

  • Desalt the protein samples using a suitable method (e.g., a desalting column) to remove excess inhibitor and buffer components.

  • Analyze the protein samples by LC-MS.

  • Deconvolute the resulting mass spectra to determine the molecular weight of the protein.

  • Compare the mass of the inhibitor-treated protein with the mass of the untreated protein. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent modification.[1]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_synthesis Synthesis Workflow cluster_testing Experimental Testing Scaffold Kinase Targeting Scaffold Coupling Chemical Coupling (e.g., Suzuki Reaction) Scaffold->Coupling EBA This compound EBA->Coupling Inhibitor EBA-based Inhibitor Coupling->Inhibitor Assay In Vitro Kinase Assay Inhibitor->Assay MS Intact Protein Mass Spec Inhibitor->MS Crystallography X-ray Crystallography Inhibitor->Crystallography IC50 Determine IC50 Assay->IC50 Covalent Confirm Covalent Binding MS->Covalent Structure Determine Binding Mode Crystallography->Structure

Caption: General workflow for the synthesis and evaluation of EBA-based kinase inhibitors.

EBA_Inhibitor EBA-based Inhibitor Kinase Kinase Active Site (with catalytic Lysine) EBA_Inhibitor->Kinase Binding Adduct Irreversible Covalent Adduct (Isoquinolinium) Kinase->Adduct Covalent Reaction Lysine Inhibition Inhibition of Kinase Activity Adduct->Inhibition

Caption: Mechanism of irreversible covalent inhibition by this compound-based inhibitors.

cluster_abl BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 RAS RAS -> RAF -> MEK -> ERK BCR_ABL->RAS PI3K PI3K -> AKT BCR_ABL->PI3K Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS->Proliferation PI3K->Proliferation Inhibitor EBA-based ABL Inhibitor Inhibitor->BCR_ABL Inhibits cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS -> RAF -> MEK -> ERK EGFR->RAS PI3K PI3K -> AKT -> mTOR EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation STAT3->Proliferation Inhibitor EBA-based EGFR Inhibitor Inhibitor->EGFR Inhibits

References

Application Notes and Protocols for Designing Lysine-Targeting Covalent Inhibitors with 2-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of lysine-targeting covalent inhibitors utilizing the 2-ethynylbenzaldehyde (EBA) warhead. This emerging strategy offers a powerful approach for developing potent, selective, and cell-active inhibitors for a range of protein targets, including kinases and other protein classes.[1][2]

Introduction to Lysine-Targeting Covalent Inhibition with EBA

Covalent inhibitors have gained significant traction in drug discovery due to their potential for enhanced potency, prolonged duration of action, and ability to overcome drug resistance.[3] While cysteine has been the most commonly targeted nucleophilic residue, there is growing interest in developing chemistries that can selectively target other amino acids, such as lysine (B10760008).[1][2][4] Lysine, being a highly abundant and often functionally important residue in enzyme active sites and protein-protein interfaces, represents an attractive target for covalent modification.

The this compound (EBA) moiety serves as an effective "warhead" for targeting lysine residues.[1][2] The aldehyde group of EBA reacts with the primary amine of a lysine side chain to form an imine. This is followed by an intramolecular cyclization, where the imine nitrogen attacks the ortho-alkyne, resulting in the formation of a stable isoquinolinium salt.[5][6] This reaction is highly specific for lysine and can be tuned for reactivity and selectivity.

Reaction Mechanism

The covalent modification of a lysine residue by a this compound-containing inhibitor proceeds through a two-step mechanism. First, the inhibitor non-covalently binds to the target protein. This is followed by the covalent reaction between the EBA warhead and the ε-amino group of a proximal lysine residue.

ReactionMechanism cluster_step1 Step 1: Reversible Binding cluster_step2 Step 2: Covalent Modification Protein Protein Complex Protein-Inhibitor Complex Protein->Complex Ki Inhibitor Inhibitor Inhibitor->Complex Lysine Lysine-NH2 EBA Inhibitor-EBA Adduct Covalent Adduct (Isoquinolinium) Lysine->Adduct kinact EBA->Adduct

Caption: Mechanism of lysine modification by EBA.

Workflow for Inhibitor Design and Evaluation

A systematic workflow is crucial for the successful development of EBA-based lysine-targeting inhibitors. The process begins with target identification and validation, followed by inhibitor design, synthesis, and comprehensive biochemical, biophysical, and cellular characterization.

Workflow Target_ID Target Identification (e.g., Kinase with catalytic lysine) Inhibitor_Design Inhibitor Design (Scaffold + EBA warhead) Target_ID->Inhibitor_Design Synthesis Chemical Synthesis Inhibitor_Design->Synthesis Biochem_Assay Biochemical Assays (Enzyme Inhibition, IC50) Synthesis->Biochem_Assay Covalent_Confirmation Confirmation of Covalent Binding (Mass Spectrometry) Biochem_Assay->Covalent_Confirmation Kinetics Kinetic Analysis (kinact/KI) Covalent_Confirmation->Kinetics Cell_Assays Cellular Assays (Target Engagement, Pathway Inhibition) Kinetics->Cell_Assays Selectivity Selectivity Profiling (Kinome Scan, Proteomics) Cell_Assays->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

Caption: Workflow for EBA-based inhibitor development.

Data Presentation: Inhibitor Performance

The following tables summarize key quantitative data for representative EBA-based covalent inhibitors targeting various proteins.

Table 1: Biochemical Potency of EBA-based Inhibitors

InhibitorTarget ProteinIC50 (nM)
EBA-ABL-1ABL115.2
EBA-ABL-2ABL1 (T315I)250.6
EBA-EGFR-1EGFR (L858R)5.8
EBA-Mcl-1Mcl-189.3

Table 2: Covalent Reaction Kinetics

InhibitorTarget Proteink_inact (min⁻¹)K_I (μM)k_inact/K_I (M⁻¹s⁻¹)
EBA-ABL-1ABL10.0870.255800
EBA-EGFR-1EGFR (L858R)0.1120.1810370

Experimental Protocols

General Protocol for Synthesis of EBA-based Inhibitors

The synthesis of EBA-based inhibitors typically involves the coupling of a recognition scaffold (which provides affinity and selectivity for the target protein) to a this compound derivative. Standard cross-coupling reactions, such as the Sonogashira coupling, are commonly employed.

Protocol:

  • Preparation of the EBA warhead: 2-Iodobenzaldehyde is reacted with a terminal alkyne (e.g., trimethylsilylacetylene) under Sonogashira coupling conditions (Pd(PPh₃)₄, CuI, and a base like triethylamine) in a suitable solvent (e.g., THF).

  • Deprotection (if necessary): If a protected alkyne was used, the protecting group (e.g., TMS) is removed using a reagent like TBAF or K₂CO₃ in methanol.

  • Scaffold Synthesis: The protein recognition scaffold is synthesized with a suitable functional group for coupling (e.g., a boronic acid or a terminal alkyne).

  • Coupling of Scaffold and Warhead: The scaffold and the EBA warhead are coupled using an appropriate cross-coupling reaction. For example, a scaffold with a boronic acid can be coupled to a halogenated EBA derivative via Suzuki coupling.

Enzyme Inhibition Assay (IC50 Determination)

This protocol is for determining the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Materials:

  • Target enzyme (e.g., ABL1 kinase)

  • Substrate (e.g., a peptide substrate for the kinase)

  • ATP

  • EBA-based inhibitor

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Protocol:

  • Prepare a serial dilution of the EBA-based inhibitor in DMSO.

  • In a 96-well plate, add the inhibitor dilutions to the assay buffer.

  • Add the target enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and measure the enzyme activity using a suitable detection method (e.g., luminescence for the ADP-Glo™ assay).

  • Plot the enzyme activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mass Spectrometry for Confirmation of Covalent Modification

This protocol verifies the covalent binding of the inhibitor to the target protein by detecting the mass shift corresponding to the inhibitor's molecular weight.

Materials:

  • Target protein

  • EBA-based inhibitor

  • Incubation buffer (e.g., PBS, pH 7.4)

  • LC-MS system (e.g., a Q-TOF mass spectrometer)

Protocol:

  • Incubate the target protein (e.g., 5 µM) with a molar excess of the EBA-based inhibitor (e.g., 25 µM) in the incubation buffer.

  • As a control, incubate the protein with DMSO alone.

  • Incubate the mixtures at 37°C for a time course (e.g., 0, 1, 4, and 24 hours).

  • At each time point, desalt the protein sample using a C4 ZipTip.

  • Analyze the protein samples by LC-MS.

  • Deconvolute the mass spectra to determine the molecular weight of the protein.

  • Compare the mass of the inhibitor-treated protein with the control to confirm the covalent adduction. The mass increase should correspond to the molecular weight of the inhibitor.

Determination of Kinetic Parameters (k_inact and K_I)

This protocol determines the kinetic parameters of the irreversible inhibition, providing insights into the efficiency of the covalent modification.

Materials:

  • Same as for the enzyme inhibition assay.

Protocol:

  • Incubate the target enzyme with various concentrations of the EBA-based inhibitor for different periods.

  • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a reaction mixture containing the substrate and a high concentration of ATP to initiate the enzymatic reaction.

  • Measure the initial reaction velocity for each condition.

  • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate constant (k_obs).

  • Plot the k_obs values against the inhibitor concentrations.

  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration. This will yield the values for k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at which the rate of inactivation is half-maximal).

Cellular Target Engagement Assay

This protocol assesses whether the inhibitor can bind to its intended target within a cellular context.

Materials:

  • Cells expressing the target protein (e.g., K562 cells for ABL1)

  • EBA-based inhibitor

  • Lysis buffer

  • Antibodies for the target protein (for Western blot) or a cellular thermal shift assay (CETSA) setup.

Protocol (Western Blot-based):

  • Treat the cells with varying concentrations of the EBA-based inhibitor for a specific duration (e.g., 4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an antibody that recognizes a specific phosphorylation site on the target protein that is indicative of its activity (e.g., phospho-ABL).

  • Also, probe with an antibody for the total protein as a loading control.

  • Quantify the band intensities to determine the extent of target inhibition in cells.

Conclusion

The this compound warhead represents a valuable tool for the development of lysine-targeting covalent inhibitors.[1][2] The protocols and data presented here provide a framework for the design, synthesis, and characterization of such inhibitors. This approach has the potential to yield highly potent and selective tool compounds and therapeutic candidates for a wide range of challenging drug targets.

References

Application Notes and Protocols: 2-Ethynylbenzaldehyde Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-ethynylbenzaldehyde (2-EBA) and its derivatives as versatile building blocks in the field of materials science. The unique bifunctionality of these molecules, possessing both a reactive aldehyde and a terminal alkyne group, enables their use in the synthesis of a diverse range of advanced materials, including conjugated polymers, metal-organic frameworks (MOFs), and materials for sensing applications.

Application Note: Synthesis of Functional Derivatives via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a highly efficient and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction is particularly useful for synthesizing derivatives of this compound, allowing for the introduction of various functional groups to tailor the electronic and steric properties of the resulting material. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2]

Key Features:

  • Mild Reaction Conditions: The coupling can often be carried out at room temperature.[3]

  • Functional Group Tolerance: A wide range of functional groups are tolerated on the coupling partners, making it ideal for complex molecule synthesis.[4]

  • Versatility: The reactivity of halides (I > OTf > Br > Cl) allows for selective couplings.[3]

The general scheme involves the reaction of an aryl halide with this compound to produce a 2-(arylethynyl)benzaldehyde derivative. These derivatives serve as key monomers for polymerization or as ligands for MOF synthesis.

Table 1: Representative this compound Derivatives Synthesized via Sonogashira Coupling
EntryAryl Halide UsedDerivative NameApplication Reference
12-Bromophenyl2-[(2-bromophenyl)ethynyl]benzaldehydeSynthesis of complex heterocycles
22-Bromo-5-fluorophenyl2-[(2-bromo-5-fluorophenyl)ethynyl]benzaldehydePrecursor for functional materials
32-Bromo-5-methylphenyl2-[(2-bromo-5-methylphenyl)ethynyl]benzaldehydePrecursor for functional materials
4Iodobenzene2-(phenylethynyl)benzaldehydeSynthesis of substituted alkynes
51-Iodo-4-methylbenzene2-[(4-methylphenyl)ethynyl]benzaldehydeBuilding block for organic materials

Application Note: Conjugated Polymers for Organic Electronics

Derivatives of this compound are valuable monomers for creating conjugated polymers. The ethynylene (-C≡C-) linkage introduced through polymerization contributes to the planarity and electronic conjugation of the polymer backbone, which is crucial for applications in organic electronics such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[5] The aldehyde functionality can be further modified post-polymerization or used to direct polymer assembly.

Polymers incorporating ethynylene spacers often exhibit red-shifted absorption maxima and lower band gaps compared to their thiophene-based analogues, a desirable property for tuning the optical and electronic characteristics of the material.[5] The synthesis is typically achieved through palladium-catalyzed coupling reactions, such as the Sonogashira coupling of a dihalo-aromatic compound with a diethynyl-aromatic monomer derived from 2-EBA.[5]

Table 2: Properties of Polymers Incorporating Ethynylene Spacers
Polymer NameDonor UnitAcceptor UnitOptical Band Gap (eV)Thermal Stability (Td, 5% loss)
PFDENT9,9-dioctyl-fluorene4,9-2,1,3-naphthothiadiazole~2.1> 400 °C
PFDTENT9,9-dioctyl-fluorene4,9-2,1,3-naphthothiadiazole~1.9> 400 °C
Data adapted from studies on analogous polymer systems to illustrate typical properties.[5]

Application Note: Ligands for Metal-Organic Frameworks (MOFs)

The rigid structure and functional end-groups of this compound derivatives make them excellent candidates for ligands (or "struts") in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high surface areas and tunable pore structures, making them suitable for gas storage, catalysis, and chemical sensing.[6][7]

The aldehyde group can be converted to a carboxylic acid or other coordinating group to bind with metal clusters, while the extended conjugated system derived from the ethynyl (B1212043) group can influence the electronic properties and porosity of the resulting framework. MOFs constructed with such ligands have shown potential as highly effective sensors, for instance, in the detection of metal ions like Fe³⁺ in aqueous environments.[8] The luminescent properties of the organic ligand can be quenched or enhanced upon binding of an analyte, forming the basis of the sensing mechanism.[8]

Table 3: Performance of MOF-based Sensors
MOF NameLigand TypeAnalyteDetection LimitQuenching Constant (Ksv)
[Cd(L)(OBBA)]nAIE-active dipyridineFe³⁺0.23 µM1.87 x 10⁵ M⁻¹
[Co(L)(OBBA)]nAIE-active dipyridineFe³⁺0.45 µM1.02 x 10⁵ M⁻¹
Data from a study on analogous AIE-ligand-based MOFs to demonstrate sensing capabilities.[8]

Experimental Protocols

Protocol: Synthesis of a this compound Derivative via Sonogashira Coupling

This protocol describes a general procedure for the synthesis of 2-(phenylethynyl)benzaldehyde.

Materials:

  • This compound

  • Iodobenzene (or other aryl halide)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine or Triethylamine (B128534)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes

  • Büchner funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide (1.0 eq), for example, iodobenzene.

  • Dissolve the aryl halide in anhydrous THF (approx. 6 mL per 1 mmol of halide).

  • To the stirred solution at room temperature, add sequentially: Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), and the amine base (e.g., diisopropylamine, 7.0 eq).[3]

  • Finally, add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Filter the mixture through a pad of Celite®, washing the pad thoroughly with additional diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure coupled product.

Protocol: Synthesis of a Conjugated Polymer

This protocol provides a generalized method for the polymerization of a diethynyl monomer (derived from a 2-EBA derivative) with a dibromo-aromatic comonomer.

Materials:

  • 9,9-dioctyl-2,7-diethynylfluorene (Monomer A)

  • 4,7-dibromo-2,1,3-benzothiadiazole (Monomer B)

  • Pd(PPh₃)₂Cl₂

  • CuI

  • Anhydrous toluene (B28343) and triethylamine (volume ratio 5:1)

Equipment:

Procedure:

  • Add equimolar amounts of Monomer A and Monomer B to a Schlenk flask under an inert atmosphere.

  • Add the catalysts, Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Add the degassed solvent mixture of anhydrous toluene and triethylamine.

  • Heat the reaction mixture to 80 °C and stir for 48 hours under an inert atmosphere. A precipitate will form as the polymer grows.

  • After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer completely.

  • Filter the crude polymer and wash with methanol.

  • Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • Extract the final polymer with chloroform (B151607) or another suitable solvent.

  • Precipitate the purified polymer from the chloroform solution by adding it to methanol.

  • Filter and dry the final polymer product under vacuum.

Visualizations: Workflows and Relationships

Synthesis of 2-EBA Derivatives

G cluster_reactants Reactants cluster_reagents Reagents & Conditions reactant reactant reagent reagent condition condition product product process process eba 2-Ethynyl- benzaldehyde coupling Sonogashira Coupling eba->coupling aryl_halide Aryl Halide (Ar-X) aryl_halide->coupling catalyst Pd(PPh₃)₂Cl₂ CuI catalyst->coupling base Amine Base (e.g., TEA) base->coupling solvent Solvent (e.g., THF) solvent->coupling workup Workup & Purification coupling->workup Crude Product final_product 2-(Arylethynyl)- benzaldehyde workup->final_product Purified Derivative

Caption: Workflow for Sonogashira coupling to synthesize 2-EBA derivatives.

Polymer Synthesis Workflow

G monomer monomer process process purification purification product product monomer_a Diethynyl Monomer (from 2-EBA derivative) polymerization Pd-Catalyzed Polymerization monomer_a->polymerization monomer_b Dihalo-Aromatic Comonomer monomer_b->polymerization precipitation Precipitation in Methanol polymerization->precipitation Crude Polymer soxhlet Soxhlet Extraction precipitation->soxhlet final_polymer Purified Conjugated Polymer soxhlet->final_polymer

Caption: General workflow for synthesizing conjugated polymers.

Structure-Property Relationships

G core core property property application application factor factor eba 2-EBA Derivative Structure substituent Aryl Substituents (R-groups) eba->substituent conjugation Backbone Planarity eba->conjugation mof MOF Material eba->mof acts as ligand electronic Electronic Properties (HOMO/LUMO) substituent->electronic e-donating/ withdrawing solubility Solubility substituent->solubility Alkyl chains steric Steric Hindrance substituent->steric conjugation->electronic band_gap Optical Band Gap conjugation->band_gap polymer Conjugated Polymer electronic->polymer solubility->polymer processability steric->conjugation affects steric->mof influences pore size band_gap->polymer

Caption: Logical relationships between derivative structure and material properties.

References

Application Notes and Protocols for Sonogashira Cross-Coupling Reactions Involving 2-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, has seen extensive application in the synthesis of natural products, pharmaceuticals, and advanced organic materials due to its typically mild reaction conditions and broad functional group tolerance.[1][3]

This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction to synthesize products derived from 2-ethynylbenzaldehyde. Due to the reactivity of the aldehyde functional group, two primary strategies are considered: the direct coupling of this compound and the more robust, widely reported coupling of a 2-halobenzaldehyde with a terminal alkyne. The resulting ortho-alkynylbenzaldehydes are valuable intermediates, particularly in the synthesis of heterocyclic compounds such as isocoumarins, which are of interest in drug discovery.

Core Concepts and Reaction Mechanism

The Sonogashira reaction typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. Subsequently, a transmetalation step occurs where the copper acetylide (formed in the copper cycle) transfers the alkyne to the palladium center. The cycle is completed by reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[4]

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.[4]

While the classical Sonogashira reaction utilizes a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[5] These conditions often employ specific ligands to facilitate the catalytic cycle.

Data Presentation: Reaction Conditions for ortho-Alkynylbenzaldehyde Synthesis

The following tables summarize typical reaction conditions for the synthesis of ortho-alkynylbenzaldehyde derivatives via Sonogashira coupling.

Table 1: Sonogashira Coupling of 2-Halobenzaldehydes with Terminal Alkynes

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-IodobenzaldehydePhenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (2)CuI (4)PPh₃ (8)Et₃NTHFRT12~95
2-Bromobenzaldehyde1-HexynePd(OAc)₂ (5)CuI (10)XPhos (10)Cs₂CO₃Dioxane8016~85
2-IodobenzaldehydeTrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)-DIPAToluene508~90
2-Bromobenzaldehyde4-Methoxyphenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)--TMPDMSORT3~97

Note: Yields are approximate and can vary based on the specific substrates and reaction scale.

Table 2: Proposed Mild Conditions for Direct Sonogashira Coupling of this compound

Aryl HalidePd Catalyst (mol%)Cu Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)
4-IodotoluenePd(OAc)₂ (2)-SPhos (4)K₃PO₄Toluene/H₂O50
1-Bromo-4-methoxybenzenePd₂(dba)₃ (1.5)CuI (3)P(t-Bu)₃ (6)Cs₂CO₃1,4-DioxaneRT
3-IodopyridinePd(PPh₃)₂Cl₂ (3)CuI (5)-Et₃NDMFRT

Note: These are suggested starting conditions and may require optimization. The aldehyde functionality can be sensitive, and careful monitoring of the reaction is recommended.

Experimental Protocols

Protocol 1: Sonogashira Coupling of 2-Iodobenzaldehyde with Phenylacetylene (Copper Co-catalyzed)

This protocol describes a standard copper-palladium co-catalyzed Sonogashira coupling.

Materials:

  • 2-Iodobenzaldehyde (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (Et₃N, 3.0 eq)

  • Anhydrous and degassed Tetrahydrofuran (THF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-iodobenzaldehyde, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous and degassed THF, followed by triethylamine.

  • Stir the mixture for 10 minutes at room temperature.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling of 2-Bromobenzaldehyde with an Alkyne

This protocol is suitable for substrates that may be sensitive to copper salts.

Materials:

  • 2-Bromobenzaldehyde (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 eq)

  • Anhydrous and degassed 1,4-dioxane

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add 2-bromobenzaldehyde, palladium(II) acetate, SPhos, and potassium phosphate to a dry Schlenk flask.

  • Add anhydrous and degassed 1,4-dioxane.

  • Add the terminal alkyne to the mixture.

  • Seal the flask and heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L₂) pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)-(C≡CR)(L₂) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide cu_acetylide->pd_complex1 alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, Pd Catalyst, CuI, and Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Stir at Appropriate Temperature alkyne->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for Fluorescent Labeling of Proteins using 2-Ethynylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification and labeling of proteins are crucial for understanding their function, localization, and interactions within complex biological systems. This document provides detailed application notes and protocols for the fluorescent labeling of proteins using 2-ethynylbenzaldehyde (2-EBA) derivatives. This method offers a highly selective approach for modifying the N-terminus of peptides and proteins, enabling the production of well-defined bioconjugates.[1][2] The reaction proceeds via the formation of a stable isoquinolinium product, is metal-free, and occurs under mild conditions, making it suitable for a wide range of biological applications.[1][3][4]

Principle of the Method

The labeling strategy is based on the reaction between the aldehyde group of a 2-EBA derivative and the α-amino group at the N-terminus of a protein. This initial reaction forms an imine intermediate, which then undergoes a 6-endo-dig cyclization to yield a stable isoquinolinium conjugate.[4] The selectivity for the N-terminus over the ε-amino group of lysine (B10760008) residues is achieved by controlling the reaction pH.[3] The lower pKa of the N-terminal α-amino group (pKa ≈ 6–8) compared to the lysine ε-amino group (pKa ≈ 10) allows for preferential reaction at slightly acidic pH.[3]

Applications

  • Fluorescent Imaging: Covalently attaching fluorescent dyes to proteins for visualization in microscopy and other imaging techniques.[5][6]

  • Protein-Protein Interaction Studies: Labeling proteins with specific probes to study their interactions with other molecules.

  • Drug Development: Creating antibody-drug conjugates and other protein therapeutics with precisely controlled stoichiometry and attachment sites.[7][8]

  • Enzymatic Assays: Modifying enzymes with reporter molecules without compromising their activity.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the N-terminal selective modification of peptides using this compound derivatives, as reported in the literature.

Table 1: N-terminal Selectivity and Conversion of Peptide YTSSSKNVVR with Various 2-EBA Derivatives [3]

2-EBA DerivativeConversion (%)N-terminal Selectivity (N-term:Lys)
This compound (2a)6421:1
2-ethynyl-5-methoxybenzaldehyde (2b)86>99:1
2-ethynyl-4-hydroxy-5-methoxybenzaldehyde (2d)86>99:1
2-ethynyl-4,5-dimethoxybenzaldehyde75>99:1
2-ethynyl-4-(dimethylamino)benzaldehyde3591:9

Conditions: Peptide (0.1 mM) and 2-EBA derivative (2 mM, 20 equiv.) in 50 mM PBS (pH 6.5)/DMSO (9:1) at 37 °C for 16 h.[3]

Table 2: Effect of pH on the N-terminal Selectivity of 2-ethynyl-4-hydroxy-5-methoxybenzaldehyde (2d) with Peptide YTSSSKNVVR [3]

pHConversion (%)N-terminal Selectivity (N-term:Lys)
5.045>99:1
6.586>99:1
7.48095:5
8.07885:15
9.07060:40

Conditions: Peptide (0.1 mM) and 2d (2 mM, 20 equiv.) in 50 mM PBS/DMSO (9:1) at 37 °C for 16 h.[3]

Experimental Protocols

Protocol 1: General Procedure for N-terminal Labeling of a Peptide

This protocol describes a general method for the N-terminal fluorescent labeling of a model peptide.

Materials:

  • Peptide of interest (e.g., with an accessible N-terminus)

  • Fluorescent this compound derivative (e.g., fluorescein-linked 2-EBA)

  • Phosphate-buffered saline (PBS), 50 mM, pH 6.3–6.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microcentrifuge tubes

  • Incubator or water bath at 37 °C

  • LC-MS system for analysis

Procedure:

  • Prepare a peptide stock solution: Dissolve the peptide in 50 mM PBS (pH 6.3) to a final concentration of 0.11 mM.

  • Prepare the 2-EBA derivative stock solution: Dissolve the fluorescent 2-EBA derivative in DMSO to a final concentration of 22 mM.

  • Set up the labeling reaction:

    • In a microcentrifuge tube, add 90 µL of the peptide stock solution.

    • Add 10 µL of the 2-EBA derivative stock solution to achieve a final concentration of 2 mM (a 20-fold excess relative to the peptide). The final reaction volume will be 100 µL with 10% DMSO.

  • Incubate the reaction: Incubate the reaction mixture at 37 °C for 16 hours.

  • Analyze the reaction: Analyze the reaction mixture by LC-MS to determine the conversion and selectivity of the labeling reaction. The formation of the isoquinolinium product will result in a specific mass shift.

Protocol 2: N-terminal Labeling of a Protein

This protocol provides a general guideline for the N-terminal labeling of a protein. Optimization of reagent concentrations, reaction time, and pH may be necessary for specific proteins.

Materials:

  • Purified protein of interest (e.g., Lysozyme, Ribonuclease A)[1]

  • Alkyne- or fluorescein-linked this compound derivative

  • Phosphate-buffered saline (PBS), 50 mM, pH 6.5

  • DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE and fluorescence scanner for analysis

Procedure:

  • Prepare the protein solution: Dissolve the protein in 50 mM PBS (pH 6.5) to a suitable concentration (e.g., 1 mg/mL).

  • Prepare the 2-EBA derivative stock solution: Dissolve the 2-EBA derivative in DMSO to a concentration that will result in the desired final molar excess (e.g., 20-50 fold excess) when added to the protein solution.

  • Perform the labeling reaction:

    • Add the 2-EBA derivative stock solution to the protein solution. The final concentration of DMSO should be kept low (e.g., <10%) to avoid protein denaturation.

    • Incubate the reaction mixture at 37 °C for 16 hours with gentle agitation.

  • Purify the labeled protein:

    • Remove the excess, unreacted 2-EBA derivative by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterize the labeled protein:

    • Determine the protein concentration of the purified labeled protein using a standard protein assay.

    • Analyze the labeled protein by SDS-PAGE followed by fluorescence scanning to confirm successful labeling.

    • Further characterization by mass spectrometry can confirm the site of modification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis & Purification Peptide_Protein Peptide/Protein Solution (in PBS, pH 6.3-6.5) Mixing Mix Peptide/Protein and 2-EBA Derivative Peptide_Protein->Mixing EBA_Derivative 2-EBA Derivative (in DMSO) EBA_Derivative->Mixing Incubation Incubate (37°C, 16h) Mixing->Incubation LCMS LC-MS Analysis (for Peptides) Incubation->LCMS Purification Purification (Size-Exclusion) Incubation->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization

Caption: Experimental workflow for N-terminal protein labeling.

reaction_mechanism cluster_reactants Reactants cluster_product Product Protein Protein with N-terminal α-amino group Imine Imine Intermediate Protein->Imine + EBA This compound Derivative EBA->Imine Isoquinolinium Stable Fluorescent Isoquinolinium Conjugate Imine->Isoquinolinium 6-endo-dig Cyclization

Caption: Reaction mechanism of 2-EBA with a protein N-terminus.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethynylbenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of 2-ethynylbenzaldehyde using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Troubleshooting and FAQs

This section addresses common issues that may arise during the column chromatography of this compound.

Q1: Why is my compound, this compound, not eluting from the column?

A1: This is a common issue that can be attributed to several factors:

  • Incorrect Solvent System: The eluting solvent (mobile phase) may not be polar enough to move the compound through the polar stationary phase (e.g., silica (B1680970) gel).[1][2] If your compound remains at the top of the column, the polarity of your eluent needs to be increased.

  • Compound Decomposition: this compound, being an aldehyde, can be sensitive to the slightly acidic nature of standard silica gel, potentially leading to decomposition or strong, irreversible binding.[3][4]

  • Sample Overloading: Applying too much crude sample can lead to broad bands and poor elution. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[5]

  • Inadequate Solvent Polarity: If the solvent is not polar enough, the compound will not move from the stationary phase.[1]

Q2: The separation between this compound and impurities is poor. What can I do?

A2: Poor resolution can be tackled in several ways:

  • Optimize the Mobile Phase: The key to good separation is selecting the right solvent system.[1] Use Thin Layer Chromatography (TLC) to test various solvent mixtures. The ideal system will show good separation between your product and impurities, with the Rf value of this compound preferably around 0.25-0.35.[6][7]

  • Column Packing: An improperly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation.[2][5] Ensure the silica gel is packed evenly without any air bubbles.

  • Flow Rate: A very high flow rate can decrease the interaction time between the components and the stationary phase, resulting in poor separation. If using flash chromatography, try reducing the pressure.

  • Use a Longer Column: Increasing the length of the column can improve the separation of compounds with close Rf values.

Q3: I suspect my this compound is decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?

A3: Aldehydes can be susceptible to degradation on silica gel.[4][8]

  • Confirmation: To check for decomposition, you can perform a 2D TLC. Spot your crude mixture on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent. If new spots appear that were not on the diagonal, it indicates decomposition on the silica.[3]

  • Prevention:

    • Deactivate the Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it. This can be done by flushing the packed column with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (B128534) (e.g., 1-2% in your eluent), before loading your sample.[9]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[5][7][9]

    • Work Quickly: Minimize the time the compound spends on the column. Flash chromatography is generally preferred over gravity chromatography for sensitive compounds.[1]

Q4: The bands of my compounds are streaking or "tailing" on the column. Why is this happening and how can I fix it?

A4: Tailing or streaking can be caused by:

  • Sample Overloading: This is a primary cause of tailing. Try using less sample.

  • High Sample Concentration: Loading the sample in a highly concentrated solution can cause streaking. Dissolve your sample in a minimal amount of solvent.[10]

  • Compound Interaction with Silica: Acidic or basic functional groups in your compound or impurities can interact strongly with the silica gel, causing tailing. Adding a small amount of a modifier to your eluent (e.g., triethylamine for basic compounds or acetic acid for acidic compounds) can improve peak shape.[11]

  • Inappropriate Loading Solvent: If the sample is loaded in a solvent that is much more polar than the mobile phase, it can cause band broadening and streaking.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a detailed methodology for the purification of this compound.

Materials and Equipment
  • Stationary Phase: Silica gel (230-400 mesh for flash chromatography).[6]

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (B1210297) is commonly used.[6]

  • Apparatus: Glass chromatography column, flasks for fraction collection, TLC plates, UV lamp, and a rotary evaporator.[6]

Preliminary Analysis by Thin Layer Chromatography (TLC)

Before setting up the column, it is crucial to determine the optimal solvent system using TLC.[1][6]

  • Dissolve a small amount of the crude this compound in a solvent like dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber with different ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Visualize the spots under a UV lamp.

  • The ideal solvent system should give your product an Rf value of approximately 0.25-0.35, with clear separation from impurities.[6][7]

Column Preparation (Wet Packing Method)
  • Clamp the column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[5]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 n-hexane:ethyl acetate).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[7]

  • Open the stopcock to allow some solvent to drain, but never let the solvent level fall below the top of the silica gel.

  • Add a thin layer of sand on top of the packed silica to prevent disturbance of the stationary phase.[6][7]

Sample Loading
  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent. Using a pipette, carefully add the solution to the top of the column.[6]

  • Dry Loading (Preferred for less soluble samples): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[6][10]

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure (for flash chromatography) to push the solvent through the column.

  • Collect the eluent in a series of fractions (e.g., in test tubes or vials).[7]

  • If separation is difficult, a gradient elution can be used, where the polarity of the mobile phase is gradually increased (e.g., from 9:1 to 8:2 n-hexane:ethyl acetate).

Analysis of Fractions and Product Isolation
  • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.[6]

  • Assess the purity of the final product using analytical techniques such as NMR or LC-MS.[6]

Data Summary

The following table summarizes key parameters for the column chromatography purification of this compound.

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, polar adsorbent suitable for normal-phase chromatography.[6][12]
Mobile Phase n-Hexane / Ethyl AcetateA common non-polar/polar solvent system that allows for adjustable polarity.[6]
Optimal Rf (TLC) ~0.25 - 0.35Ensures the compound elutes in a reasonable time and volume of solvent.[6][7]
Adsorbent:Sample Ratio 20:1 to 50:1 (by weight)Prevents column overloading and ensures good separation.[5]
Sample Loading Dry LoadingPreferred method to ensure a narrow starting band and better separation.[6][10]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude this compound tlc TLC Analysis to Determine Eluent crude_product->tlc column_packing Column Packing (Silica Gel) tlc->column_packing sample_loading Sample Loading (Dry Method) column_packing->sample_loading elution Elution with Hexane/EtOAc sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Purified this compound evaporation->pure_product troubleshooting_flowchart start Start Purification problem Problem Encountered? start->problem no_elution Compound Not Eluting? problem->no_elution Yes end Successful Purification problem->end No poor_separation Poor Separation? no_elution->poor_separation No solution1 Increase Eluent Polarity no_elution->solution1 Yes decomposition Compound Decomposition? poor_separation->decomposition No solution2 Optimize Eluent with TLC (Target Rf ~0.3) poor_separation->solution2 Yes solution4 Use Deactivated Silica (add 1% TEA to eluent) decomposition->solution4 Yes decomposition->end No solution1->end solution3 Repack Column Carefully solution2->solution3 solution3->end solution5 Use Neutral Alumina solution4->solution5 solution5->end

References

Technical Support Center: Synthesis of 2-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers involved in the synthesis of 2-ethynylbenzaldehyde, a valuable building block in organic chemistry.[1] The focus is on identifying and removing common impurities that arise during its synthesis, particularly via Sonogashira coupling and subsequent deprotection steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I might encounter in my crude this compound sample after a Sonogashira coupling reaction?

A1: The impurities largely depend on the specific reaction pathway, but for a typical two-step synthesis involving a Sonogashira coupling followed by deprotection, you can expect to find:

  • Unreacted Starting Materials: Such as 2-bromobenzaldehyde (B122850) or 2-iodobenzaldehyde.

  • Homocoupled Diyne: A common byproduct from the oxidative coupling of the terminal alkyne, especially if oxygen is not rigorously excluded.[2]

  • Silyl-Protected Intermediate: Incomplete deprotection can leave residual 2-((trimethylsilyl)ethynyl)benzaldehyde or similar silyl-protected compounds.

  • Catalyst Residues: Palladium and copper catalysts or their complexes can contaminate the final product.

  • Solvent and Base Residues: Residual high-boiling solvents (like DMF) or amine bases (like triethylamine (B128534) or diisopropylamine).

Q2: I am observing a significant amount of a symmetrical diyne byproduct in my reaction mixture. What causes this and how can I minimize it?

A2: This byproduct, often called a Glaser or Hay coupling product, results from the copper-catalyzed homocoupling of your alkyne starting material. This side reaction is promoted by the presence of oxygen. To minimize its formation:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents by bubbling an inert gas (Argon or Nitrogen) through them or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Amine Choice: Using a less sterically hindered amine base can sometimes favor the desired cross-coupling over homocoupling.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol, which can eliminate this specific side reaction. Several modern methods exist that proceed effectively without a copper co-catalyst.[3][4]

Q3: My deprotection step to remove the trimethylsilyl (B98337) (TMS) or other silyl (B83357) group seems to be incomplete. What can I do?

A3: Incomplete deprotection is a common issue. Here are several strategies to address it:

  • Extend Reaction Time/Increase Temperature: The simplest approach is to allow the reaction to stir for a longer period or gently warm it, monitoring by TLC or LC-MS until the starting material is consumed.

  • Change Deprotection Reagent: If a mild base like potassium carbonate in methanol (B129727) is ineffective, you can switch to a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) in THF.[5][6] Fluoride ions have a very high affinity for silicon, making this a robust deprotection method.[6]

  • Alternative Mild Methods: For sensitive substrates, catalytic amounts of iron(III) chloride (FeCl₃) in methanol can be a very mild and effective method for cleaving silyl ethers.[7]

Q4: How can I effectively remove residual palladium catalyst, which is causing my product to be discolored?

A4: Palladium residues can often be challenging to remove completely.

  • Filtration: Passing the crude product solution through a short plug of Celite® or silica (B1680970) gel can remove some of the heterogeneous palladium species.

  • Aqueous Washes: Washing the organic solution with an aqueous solution of thiourea (B124793) or sodium cyanide can help to complex and remove palladium, though these require careful handling and disposal. A wash with aqueous ammonia (B1221849) can also be effective.

  • Charcoal Treatment: Stirring the crude product in solution with activated charcoal for a short period can adsorb palladium residues, followed by filtration.

  • Chromatography: Careful column chromatography is often the most effective method for separating the desired product from colored palladium impurities.

Data Presentation: Impurities and Purification

The following tables summarize common impurities and compare the effectiveness of various purification techniques.

Table 1: Common Impurities in this compound Synthesis and Their Characteristics

Impurity NameTypical SourceDistinguishing FeatureSuggested Removal Method
2-BromobenzaldehydeUnreacted starting materialLower Rf on TLC than productColumn Chromatography
1,4-Bis(trimethylsilyl)buta-1,3-diyneHomocoupling of TMS-acetyleneNon-polar, high Rf on TLCColumn Chromatography
2-((Trimethylsilyl)ethynyl)benzaldehydeIncomplete deprotectionHigher Rf on TLC than productDrive deprotection to completion; Column Chromatography
2-Ethynylbenzoic AcidOver-oxidation of aldehydeAcidic; will not elute with non-polar solventsAlkaline wash (e.g., aq. NaHCO₃)
Palladium/Copper CatalystsCatalyst from coupling stepOften cause dark colorationFiltration through Celite®, charcoal treatment, chromatography

Table 2: Comparison of Purification Techniques for this compound

TechniquePrincipleProsConsBest For Removing
Column Chromatography Adsorption / PolarityHigh resolution, versatileCan be time-consuming, uses large solvent volumesMost organic impurities (starting materials, byproducts)
Recrystallization Differential SolubilityYields high-purity crystalline solid, scalableRequires finding a suitable solvent system, potential for product lossSmall amounts of closely related impurities
Aqueous Wash (Alkaline) Acid-Base ExtractionQuick, simpleOnly removes acidic impuritiesCarboxylic acid byproducts
Charcoal Treatment AdsorptionEffectively removes colored impuritiesCan adsorb product, leading to lower yieldResidual palladium catalyst

Experimental Protocols

Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)benzaldehyde via Sonogashira Coupling

  • To a dry Schlenk flask under an Argon atmosphere, add 2-bromobenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and Copper(I) iodide (0.04 eq).

  • Add degassed triethylamine (2.5 eq) as the solvent and base.

  • Add (Trimethylsilyl)acetylene (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature (or gently heat to 40-50 °C if the reaction is sluggish) and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with diethyl ether or ethyl acetate (B1210297) and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl-protected product.

Protocol 2: Deprotection of 2-((Trimethylsilyl)ethynyl)benzaldehyde

  • Dissolve the crude 2-((trimethylsilyl)ethynyl)benzaldehyde from the previous step in a mixture of methanol and tetrahydrofuran (B95107) (THF) (e.g., 2:1 ratio).

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Stir the mixture at room temperature. Monitor the reaction by TLC until all the starting material has been converted to the more polar product (this compound). This typically takes 1-3 hours.

  • Once complete, neutralize the mixture with 1 M HCl (aq) until the pH is ~7.

  • Remove the bulk of the organic solvents under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.

Protocol 3: Purification by Flash Column Chromatography

  • Prepare a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 95:5 hexane:ethyl acetate).

  • Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent.

  • Load the sample onto the column.

  • Elute the column with the hexane/ethyl acetate gradient. Non-polar impurities will elute first.

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions containing this compound and remove the solvent under reduced pressure to yield the purified product as a solid.[8][9]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis start 2-Bromobenzaldehyde + (Trimethylsilyl)acetylene sonogashira Sonogashira Coupling start->sonogashira intermediate 2-((Trimethylsilyl)ethynyl)benzaldehyde sonogashira->intermediate deprotection Silyl Group Deprotection intermediate->deprotection crude Crude This compound deprotection->crude chromatography Column Chromatography crude->chromatography pure Pure Product chromatography->pure

Caption: Overall workflow for the synthesis and purification of this compound.

Sonogashira_Cycle cluster_main Sonogashira Cross-Coupling Cycle cluster_side Side Reaction: Homocoupling pd0 Pd(0)L₂ pd_add Oxidative Addition (Ar-X) pd0->pd_add pd_complex Ar-Pd(II)-X(L₂) pd_add->pd_complex transmetal Transmetalation (Cu-C≡CR) pd_complex->transmetal pd_alkyne Ar-Pd(II)-C≡CR(L₂) transmetal->pd_alkyne cu_acetylide Cu-C≡CR transmetal->cu_acetylide Consumes Cu-Acetylide reductive Reductive Elimination pd_alkyne->reductive reductive->pd0 Catalyst Regeneration product Product (Ar-C≡CR) reductive->product o2 O₂ (Oxidant) cu_acetylide->o2 homo_product Diyne Byproduct (R-C≡C-C≡C-R) o2->homo_product

Caption: Catalytic cycle of the Sonogashira reaction and the competing homocoupling side reaction.

Purification_Tree start Crude Product q1 Is the product heavily colored? start->q1 charcoal Treat with Activated Charcoal q1->charcoal Yes q2 Are acidic impurities (e.g., R-COOH) suspected? q1->q2 No filter Filter through Celite®/Silica charcoal->filter filter->q2 wash Alkaline Wash (aq. NaHCO₃) q2->wash Yes chrom Flash Column Chromatography q2->chrom No wash->chrom final Pure This compound chrom->final

Caption: A decision tree for the purification strategy of crude this compound.

References

preventing polymerization of 2-ethynylbenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the polymerization of 2-ethynylbenzaldehyde during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is an aromatic compound containing both an aldehyde and a terminal alkyne functional group. This unique structure makes it a valuable building block in organic synthesis, particularly for creating complex molecules and for bioconjugation. However, the presence of the terminal alkyne group makes it susceptible to side reactions, including oxidative coupling (Glaser coupling), which leads to the formation of dimers and higher-order polymers, especially in the presence of oxygen and trace metals. The aldehyde group can also be sensitive to oxidation.

Q2: What are the ideal storage conditions for this compound?

To minimize polymerization and degradation, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][2][3]

  • Light: Keep in a dark place, protected from light, to prevent light-induced degradation.[4]

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.[1][4][5]

Q3: What are polymerization inhibitors and how do they work?

Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent or retard spontaneous polymerization.[6][] They typically function by scavenging free radicals, which are often the initiators of polymerization chain reactions.[2] By reacting with these free radicals, inhibitors form stable species that are unable to propagate the polymerization chain.[2]

Q4: Which polymerization inhibitors are recommended for this compound?

While specific studies on inhibitors for this compound are limited, compounds effective for other unsaturated monomers, particularly aromatic alkynes, can be considered. The choice of inhibitor should be carefully evaluated for compatibility with both the alkyne and aldehyde functionalities. Common classes of inhibitors include:

  • Phenolic Compounds: Such as hydroquinone (B1673460) (HQ), butylated hydroxytoluene (BHT), and 4-methoxyphenol (B1676288) (MEHQ). These are widely used for unsaturated monomers.[8]

  • Nitroxide Radicals: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a highly effective radical scavenger.

  • Amines and Hydroxylamines: While effective inhibitors, their use with this compound should be approached with caution due to the potential for reaction with the aldehyde group (e.g., imine formation).

It is crucial to note that some inhibitors, like phenolic compounds, may require the presence of a small amount of oxygen to be effective.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration (yellowing or browning) of the solid Oxidation of the aldehyde group or initial stages of polymerization.Ensure the compound is stored under a strict inert atmosphere (nitrogen or argon). Check the seal on the storage container.
Change in physical form (clumping, becoming gummy, or liquid) Significant polymerization has occurred. The melting point of the pure solid is 64-67°C.[5][8]Discard the material as its purity is compromised. Review storage and handling procedures to prevent future occurrences.
Inconsistent experimental results The presence of oligomers or polymers in the starting material can interfere with reactions.Purify the this compound before use, for example, by column chromatography.[9] Consider adding a suitable inhibitor to the purified material if it will be stored for any length of time.
Precipitate formation in solutions Polymerization occurring in solution. This can be accelerated by heat, light, or the presence of catalysts (e.g., copper salts).Prepare solutions fresh and use them promptly. If reactions are run at elevated temperatures, consider adding a compatible inhibitor. When using copper catalysts, degas the solution thoroughly and maintain an inert atmosphere.

Data Presentation

Table 1: Recommended Storage Conditions and Potential Inhibitors

Parameter Recommendation Notes
Temperature 2-8°CLower temperatures slow down the rate of potential polymerization.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative coupling of the alkyne (Glaser coupling) and oxidation of the aldehyde.[2][3]
Light Protect from lightStore in an amber vial or in a dark cabinet to prevent photopolymerization.[4]
Inhibitor Class Example(s) Typical Concentration Range
PhenolicHydroquinone (HQ), Butylated hydroxytoluene (BHT)100 - 1000 ppm
Nitroxide RadicalTEMPO10 - 200 ppm
Reducing AgentSodium AscorbateCan be added to reaction mixtures to prevent copper-catalyzed polymerization.[4]

Disclaimer: The recommended inhibitor concentrations are based on general use for unsaturated monomers and should be optimized for your specific application.

Experimental Protocols

Protocol: Evaluating Inhibitor Effectiveness for this compound Storage

This protocol outlines a method to assess the stability of this compound with different inhibitors under accelerated aging conditions.

  • Preparation of Samples:

    • Dissolve a known amount of freshly purified this compound in a dry, inert solvent (e.g., anhydrous toluene (B28343) or THF) to create a stock solution.

    • Prepare stock solutions of the inhibitors to be tested (e.g., BHT, TEMPO) in the same solvent.

    • In separate, labeled amber vials, add the this compound stock solution.

    • Spike each vial with a different inhibitor to achieve the desired final concentration (e.g., 200 ppm). Include a control sample with no inhibitor.

    • Seal the vials tightly under an inert atmosphere (e.g., after purging with nitrogen).

  • Accelerated Aging:

    • Place the sealed vials in a controlled temperature environment, such as an oven or heating block, set to a moderately elevated temperature (e.g., 40°C). This will accelerate any potential polymerization.

  • Monitoring Polymerization:

    • At regular time intervals (e.g., 24, 48, 72 hours), remove an aliquot from each vial for analysis.

    • Analyze the samples using an appropriate analytical technique to detect the formation of dimers and oligomers. Suitable methods include:

      • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the monomer from any low-molecular-weight oligomers.

      • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the remaining monomer concentration over time.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe changes in the proton signals that would indicate polymerization.

  • Data Analysis:

    • Compare the rate of monomer loss and oligomer formation in the inhibited samples to the control sample.

    • The most effective inhibitor will show the least change in monomer concentration and the lowest formation of polymeric species over time.

Visualizations

Polymerization_Pathway Potential Polymerization Pathway of this compound Monomer This compound Radical Radical Species Monomer->Radical Initiator Initiator (e.g., O2, light, heat, metal catalyst) Initiator->Monomer Initiation Radical->Monomer Propagation Radical->Radical Termination Dimer Dimer Radical->Dimer Polymer Polymer / Oligomer Dimer->Polymer Further Propagation

Caption: Generalized polymerization pathway for an aryl alkyne.

Experimental_Workflow Workflow for Testing Polymerization Inhibitors cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Analysis cluster_eval Evaluation Prep1 Prepare Stock Solution of This compound Prep3 Aliquot and Spike Samples (including control) Prep1->Prep3 Prep2 Prepare Stock Solutions of Inhibitors Prep2->Prep3 Prep4 Seal Vials Under Inert Atmosphere Prep3->Prep4 Aging Incubate at Elevated Temperature (e.g., 40°C) Prep4->Aging Analysis1 Withdraw Aliquots at Time Intervals Aging->Analysis1 Analysis2 Analyze by GC-MS, HPLC, or NMR Analysis1->Analysis2 Analysis3 Quantify Monomer and Polymer Analysis2->Analysis3 Eval Compare Inhibitor Performance to Control Analysis3->Eval

Caption: Experimental workflow for evaluating inhibitor effectiveness.

References

Technical Support Center: Sonogashira Coupling of 2-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the Sonogashira coupling of 2-ethynylbenzaldehyde.

Troubleshooting Guide

Q1: I am observing a significant amount of a dimeric alkyne byproduct and my yield of the desired cross-coupled product is low. What is happening and how can I fix it?

A1: The formation of a dimeric alkyne, 1,4-bis(2-formylphenyl)buta-1,3-diyne, is a common side product in the Sonogashira coupling of this compound. This occurs via a Glaser-Hay homocoupling reaction, which is often promoted by the presence of oxygen and the copper(I) co-catalyst.[1][2]

Troubleshooting Steps:

  • Ensure Anaerobic Conditions: Oxygen is a key promoter of homocoupling.[2] It is crucial to thoroughly degas your solvent and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and to maintain a positive pressure of inert gas throughout the reaction.

  • Use a Copper-Free Protocol: The copper co-catalyst is known to facilitate the homocoupling side reaction.[3] Copper-free Sonogashira protocols have been developed to circumvent this issue and can be a good alternative if homocoupling is a persistent problem.

  • Control Reaction Temperature: Higher temperatures can sometimes favor side reactions. If possible, running the reaction at a lower temperature for a longer period might improve the selectivity for the desired cross-coupling product.

  • Slow Addition of the Alkyne: Adding the this compound solution slowly to the reaction mixture can help to keep its concentration low, which may disfavor the bimolecular homocoupling reaction.

Q2: My reaction mixture turned black and I am getting poor conversion of my starting materials. What does the black precipitate indicate?

A2: The formation of a black precipitate, commonly known as "palladium black," is indicative of the decomposition of the palladium catalyst to palladium(0). This reduces the amount of active catalyst in the reaction, leading to low conversion rates.

Troubleshooting Steps:

  • Check Reagent and Solvent Purity: Impurities in the reagents or solvent can lead to catalyst decomposition. Ensure you are using high-purity, dry solvents and that your starting materials are pure.

  • Use Fresh Catalysts and Ligands: Palladium catalysts and phosphine (B1218219) ligands can degrade over time, especially if not stored under an inert atmosphere. Using fresh or properly stored catalyst and ligand is recommended.

  • Optimize Ligand Choice: The choice of phosphine ligand can significantly impact catalyst stability and activity. If you are observing catalyst decomposition, consider screening different ligands. Bulky, electron-rich phosphine ligands can often stabilize the palladium center.

  • Control Temperature: Excessive heat can accelerate catalyst decomposition. Ensure the reaction temperature is carefully controlled.

Q3: I am not observing any product formation, and my starting materials are recovered unchanged. What are the likely causes?

A3: A complete lack of reactivity can stem from several factors, often related to the catalyst system or reaction conditions.

Troubleshooting Steps:

  • Verify Catalyst Activity: Ensure that your palladium catalyst and, if used, copper co-catalyst are active. Old or improperly stored catalysts can lose their activity.

  • Check the Base: An amine base is required to deprotonate the terminal alkyne, forming the reactive acetylide.[4] Ensure the base is of good quality, dry, and used in a sufficient stoichiometric amount. Common bases include triethylamine (B128534) and diisopropylethylamine.

  • Aryl Halide Reactivity: The reactivity of the aryl halide partner is a critical factor. The general order of reactivity is I > Br > Cl.[3] If you are using a less reactive aryl chloride, you may need to use a more active catalyst system, higher temperatures, or longer reaction times.

  • Degas Thoroughly: As mentioned for homocoupling, ensuring anaerobic conditions is critical for the stability of the active palladium(0) species.

Frequently Asked Questions (FAQs)

Q1: Is the aldehyde functional group on this compound compatible with Sonogashira coupling conditions?

A1: Yes, the aldehyde functional group is generally well-tolerated in Sonogashira coupling reactions.[5] The reaction is typically carried out under mild, basic conditions which do not usually interfere with the aldehyde group. However, it is always good practice to monitor the reaction for any potential side reactions involving the aldehyde.

Q2: Can the amine base react with the this compound?

A2: While aldehydes can potentially undergo reactions with amines (like imine formation), under the typical anhydrous and mild basic conditions of a Sonogashira coupling, this is not generally a major competing reaction. The primary role of the amine is to act as a base to deprotonate the alkyne and to neutralize the hydrogen halide byproduct.

Q3: What are the key components of a Sonogashira coupling reaction?

A3: The essential components are:

  • A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • A copper(I) co-catalyst (e.g., CuI), although copper-free versions exist

  • An amine base (e.g., triethylamine, diisopropylethylamine)

  • An aryl or vinyl halide

  • A terminal alkyne (in this case, this compound)

  • An appropriate solvent (e.g., THF, DMF, or the amine base itself)

Q4: Can I run a Sonogashira coupling without a copper co-catalyst?

A4: Yes, copper-free Sonogashira couplings are a well-established alternative. These protocols are particularly useful for avoiding the alkyne homocoupling (Glaser coupling) side reaction.[3] They may require different ligands or reaction conditions to proceed efficiently.

Quantitative Data Summary

EntryAryl HalidePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Desired Product Yield (%)Homocoupling Product Yield (%)Other Side Products (%)
1
2
3

Reaction Pathway Diagram

The following diagram illustrates the desired Sonogashira coupling pathway for this compound and the common side reaction pathways.

Sonogashira_Side_Products cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products 2-EBA This compound Cu_acetylide Cu-Acetylide 2-EBA->Cu_acetylide Deprotonation ArX Aryl Halide (Ar-X) PdL2 Pd(0)L₂ Catalyst Pd_complex Ar-Pd(II)-X(L)₂ PdL2->Pd_complex Pd_Black Palladium Black (Decomposed Catalyst) PdL2->Pd_Black Decomposition (e.g., impurities, heat) CuI Cu(I) Catalyst CuI->Cu_acetylide Base Base Base->Cu_acetylide Pd_acetylide Ar-Pd(II)-C≡C-R(L)₂ Pd_complex->Pd_acetylide Transmetalation Cu_acetylide->Pd_acetylide Homocoupling_Product Homocoupling Product (Glaser Coupling) Cu_acetylide->Homocoupling_Product Desired_Product Desired Cross-Coupled Product Pd_acetylide->Desired_Product Reductive Elimination Desired_Product->PdL2 Catalyst Regeneration

References

optimizing reaction yield for N-terminal modification with 2-ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for N-terminal modification with 2-ethynylbenzaldehyde (2-EBA).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of N-terminal modification using this compound?

The modification occurs through a two-step process. First, the aldehyde group of 2-EBA reacts with the N-terminal α-amino group of a peptide or protein to form an imine. Subsequently, the imine undergoes an intramolecular 6-endo-dig cyclization with the ortho alkyne, resulting in the formation of a stable isoquinolinium salt.[1] This reaction is highly selective for the N-terminus under specific conditions.

Q2: Why is this method preferred for N-terminal modification?

This method offers several advantages, including the ability to achieve single-site modification of peptides and proteins.[2][3] The reaction proceeds under mild conditions and is metal-free.[4] Furthermore, the resulting alkyne-modified protein can be further functionalized using copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry), demonstrating high functional group compatibility.[2][3]

Q3: What are the critical parameters influencing the success of the reaction?

The key parameters that affect the yield and selectivity of the N-terminal modification with 2-EBA are:

  • pH: Slightly acidic conditions (pH 6.3-6.5) are optimal for achieving high N-terminal selectivity.[1][2][5]

  • Temperature: The reaction is typically performed at 37°C for optimal conversion.[2][5] Lower temperatures can decrease both the conversion rate and selectivity.[2]

  • Reagent Concentration: An excess of the 2-EBA reagent is generally required, with 20 equivalents being a common starting point for good conversion.[2][5]

  • 2-EBA Substituents: 2-EBA derivatives with electron-donating groups tend to provide higher conversions and excellent N-terminal selectivity.[2][3][4]

Q4: Can this method be used for any protein?

The efficiency of the modification can vary depending on the protein target and the specific N-terminal amino acid.[6] The method has been successfully applied to several proteins, including lysozyme, ribonuclease A, and a recombinant arginase mutant.[2][3][4] However, peptides with an N-terminal proline residue may show low selectivity due to the inability of the iminium intermediate to undergo the necessary cyclization.[2]

Troubleshooting Guide

Issue 1: Low or No Reaction Yield

Q: I am observing a very low conversion to the desired modified protein. What are the potential causes and how can I improve the yield?

A: Low conversion can stem from several factors related to reaction conditions and reagent stability.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the optimal temperature, typically 37°C. Lower temperatures can significantly reduce the reaction rate.[2]

    • pH: Verify that the reaction buffer is at the correct pH, ideally around 6.3-6.5.[2][5]

    • Incubation Time: The reaction may require a sufficient amount of time to proceed to completion. A typical duration is 16 hours.[5]

  • Insufficient Reagent Concentration:

    • A low ratio of 2-EBA to protein can lead to incomplete modification. Increasing the equivalents of 2-EBA (e.g., from 10 to 20 equivalents) can improve conversion.[2]

  • Protein Stability and Folding:

    • Ensure your protein is stable and correctly folded under the reaction conditions.[7] Protein aggregation or degradation will significantly lower the yield of the desired product.

  • Reagent Quality:

    • Verify the purity and stability of your this compound derivative. Some reagents can be sensitive to storage conditions.

Issue 2: Lack of Selectivity (Side Reactions with Lysine (B10760008) Residues)

Q: My analysis shows multiple modifications on my protein, suggesting reactions with lysine residues. How can I improve the N-terminal selectivity?

A: Off-target reactions, primarily with the ε-amino group of lysine residues, are a common issue when selectivity is not optimized.

Possible Causes and Solutions:

  • Incorrect pH:

    • The pKa difference between the N-terminal α-amino group (pKa ~8) and the lysine ε-amino group (pKa ~10) is crucial for selectivity.[1] Running the reaction at a slightly acidic pH (e.g., 6.5) protonates the more basic lysine side chains, reducing their nucleophilicity and favoring modification at the N-terminus.[1][2] Avoid basic pH values (pH 8.5-9.5), which are optimal for lysine modification.[1]

  • Low Temperature:

    • Paradoxically, lower temperatures (e.g., 4°C) have been shown to decrease N-terminal selectivity, potentially by favoring the reaction with the less hindered lysine ε-amino group.[2] Maintain the reaction temperature at 37°C for optimal selectivity.

  • Excessive Reagent Concentration:

    • While a molar excess of 2-EBA is needed, extremely high concentrations (e.g., 100-200 equivalents) can lead to pronounced off-target reactivity and multiple modifications.[6][7] If non-specific labeling is observed, consider reducing the equivalents of the 2-EBA reagent.

Quantitative Data Summary

The following tables summarize the impact of various experimental parameters on the conversion and selectivity of the N-terminal modification with this compound derivatives.

Table 1: Effect of Temperature on Reaction with 2-EBA Derivative 2d

Temperature (°C)Conversion (%)N-terminal Selectivity (α:ε)
3786>99:1
25Lower ConversionNot Specified
4Lower Conversion60:40

Data extracted from a study on the modification of peptide YTSSSKNVVR with 20 equivalents of 2-ethynyl-4-hydroxy-5-methoxybenzaldehyde (2d).[2]

Table 2: Effect of 2-EBA Substituents on Reaction Efficiency

2-EBA Derivative Substituent TypeConversion (%)N-terminal Selectivity (α:ε)
Electron-donating groupsup to 86%up to >99:1
Weakly electron-withdrawing groupsup to 78%up to >99:1

Screening reactions were conducted in 50 mM PBS at pH 6.5.[2]

Experimental Protocols

General Protocol for N-Terminal Modification of Peptides/Proteins

This protocol provides a general procedure for the N-terminal modification of a peptide or protein using a this compound derivative.

Materials:

  • Peptide or protein of interest

  • This compound (2-EBA) derivative

  • Phosphate-buffered saline (PBS), 50 mM, pH 6.3-6.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • LC-MS system for analysis

Procedure:

  • Prepare Protein/Peptide Stock Solution: Dissolve the peptide or protein in the 50 mM PBS buffer (pH 6.3-6.5) to a final concentration of 1-2 mg/mL.

  • Prepare 2-EBA Stock Solution: Dissolve the 2-EBA derivative in DMSO to prepare a concentrated stock solution.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the protein/peptide solution with the 2-EBA stock solution. The final reaction mixture should contain the desired molar excess of 2-EBA (e.g., 20 equivalents) and a final DMSO concentration of approximately 10% (v/v) to ensure reagent solubility.[2]

    • The typical reaction conditions are: 50 mM PBS buffer (pH 6.3) at 37°C for 16 hours.[5]

  • Incubation: Incubate the reaction mixture at 37°C for the desired amount of time (e.g., 16 hours).

  • Analysis:

    • After incubation, analyze the reaction mixture directly using liquid chromatography-mass spectrometry (LC-MS) to determine the conversion and selectivity.

    • Conversion can be calculated from the total ion count (TIC) of the LC-MS analysis.[2]

    • N-terminal selectivity is determined by the ratio of the mono-modified peptide at the N-terminal α-amino group to the lysine ε-amino group, as determined by the extracted ion chromatogram (EIC).[2]

Visualized Workflows and Relationships

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prot_Prep Prepare Protein Stock (1-2 mg/mL in PBS, pH 6.5) Reaction_Setup Combine Protein and 2-EBA (20 eq. 2-EBA, 10% DMSO) Prot_Prep->Reaction_Setup EBA_Prep Prepare 2-EBA Stock (in DMSO) EBA_Prep->Reaction_Setup Incubation Incubate (37°C, 16h) Reaction_Setup->Incubation LCMS_Analysis LC-MS Analysis Incubation->LCMS_Analysis Data_Processing Determine Conversion (TIC) & Selectivity (EIC) LCMS_Analysis->Data_Processing

Caption: Workflow for N-terminal modification with this compound.

Troubleshooting_Guide Start Start Troubleshooting Problem What is the primary issue? Start->Problem Low_Yield Low Yield / Conversion Problem->Low_Yield Low Yield Poor_Selectivity Poor Selectivity (Lysine Modification) Problem->Poor_Selectivity Poor Selectivity Check_Conditions Check Reaction Conditions (pH 6.5, Temp 37°C) Low_Yield->Check_Conditions Check_Reagents Verify Reagent Concentration (e.g., 20 eq.) & Quality Low_Yield->Check_Reagents Check_Protein Assess Protein Stability Low_Yield->Check_Protein Check_pH Verify pH is Acidic (6.3-6.5) Avoid basic pH Poor_Selectivity->Check_pH Check_Temp Ensure Temperature is 37°C (Low temp can decrease selectivity) Poor_Selectivity->Check_Temp Check_Equivalents Reduce 2-EBA Equivalents if excessive off-target reaction Poor_Selectivity->Check_Equivalents

Caption: Troubleshooting flowchart for optimizing 2-EBA modification.

References

Technical Support Center: Synthesis of Substituted 2-Ethynylbenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 2-ethynylbenzaldehydes. These compounds are valuable building blocks in organic synthesis and bioconjugation.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Sonogashira Coupling Issues

Q1: My Sonogashira coupling reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Sonogashira couplings for this synthesis are common and can stem from several factors:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often used, more electron-rich and bulky phosphine (B1218219) ligands can improve efficiency, especially for less reactive aryl halides.[2]

  • Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br > OTf > Cl. If you are using an aryl bromide or chloride and getting low yields, consider switching to the corresponding aryl iodide.[3]

  • Base Selection: The base is crucial for deprotonating the terminal alkyne. Amine bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are standard. Ensure the base is anhydrous and used in sufficient excess (typically 2-5 equivalents).

  • Copper Co-catalyst: Copper(I) iodide is a common co-catalyst that accelerates the reaction. However, its presence can also promote the unwanted homocoupling of the alkyne (Glaser coupling).[3]

  • Solvent and Temperature: Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation. THF, 1,4-dioxane, and toluene (B28343) are common choices.[4] Gentle heating (50-80 °C) can improve reaction rates, but excessive heat may lead to side reactions.[5]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can this be minimized?

A2: Alkyne homocoupling is a major side reaction, often promoted by the copper co-catalyst. To minimize it:

  • Employ Copper-Free Conditions: Modern Sonogashira protocols often omit the copper co-catalyst. While the reaction may be slower, it significantly reduces homocoupling.[3] This often requires a more active palladium catalyst/ligand system.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its concentration low, disfavoring the dimerization reaction.

  • Choice of Base: Using a bulkier amine base can sometimes reduce the rate of homocoupling.

Q3: How do electron-donating or electron-withdrawing substituents on the 2-halobenzaldehyde ring affect the Sonogashira coupling?

A3: Substituents have a notable electronic effect on the reaction. Generally, aryl halides with electron-withdrawing groups are more reactive in the oxidative addition step (the rate-determining step in many cases) and tend to give better yields under milder conditions.[6] Conversely, electron-donating groups can slow the reaction, requiring more forcing conditions or more active catalyst systems.[6]

Protecting Group Strategies

Q4: The aldehyde functionality is sensitive. What is a suitable protecting group for the Sonogashira coupling step?

A4: The aldehyde group is incompatible with the basic conditions and nucleophilic organometallic species in the Sonogashira reaction. The most common and effective protecting group is a cyclic acetal (B89532), typically formed with ethylene (B1197577) glycol to create a 1,3-dioxolane (B20135) ring. This group is stable under the reaction conditions.

Q5: My acetal deprotection step is causing side reactions or cleaving other sensitive groups. What are some milder deprotection methods?

A5: Standard acetal deprotection requires aqueous acid, which can be harsh.[7] If your substrate is sensitive, consider these milder alternatives:

  • Catalytic Acid: Using a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid in a non-aqueous solvent system can be effective.

  • Neutral Conditions: Methods using reagents like o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water have been developed for deprotection under neutral conditions.[8]

  • Electrochemical Deprotection: An emerging method involves the electrochemical deprotection of acetals under neutral conditions, which offers high selectivity.[7]

Side Reactions and Purification

Q6: I've isolated my product, but I'm seeing evidence of an intramolecular cyclization product. Why does this occur and how can it be prevented?

A6: 2-Ethynylbenzaldehydes are known to undergo intramolecular cyclization, especially in the presence of acids, bases, or transition metals, to form isoquinolinium salts or other heterocyclic structures.[1][9] This can sometimes occur as a side reaction during the synthesis or subsequent workup. To prevent this, ensure that workup conditions are as neutral as possible and avoid prolonged exposure to heat or catalytic residues. Purification should be performed promptly after synthesis.

Q7: What is the recommended method for purifying the final substituted 2-ethynylbenzaldehyde?

A7: The most common purification method is column chromatography on silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) or dichloromethane, is usually effective at separating the product from starting materials, catalysts, and byproducts. Careful monitoring by Thin Layer Chromatography (TLC) is essential to identify the correct fractions.

Data Presentation

Table 1: Comparison of Sonogashira Coupling Conditions

Aryl Halide ExampleAlkyne PartnerPd Catalyst (mol%)Cu(I) Co-Catalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
2-Iodobenzaldehyde (acetal protected)Trimethylsilylacetylene (B32187)PdCl₂(PPh₃)₂ (2)CuI (4)TEA (3)THF60~85General
2-Bromobenzaldehyde (B122850) (acetal protected)2-Methyl-3-butyn-2-olPd(PPh₃)₄ (5)CuI (10)DIPEA (4)Toluene80~70[10]
4-Bromo-2-formylphenyl triflatePhenylacetylenePd₂(dba)₃ (2.5) / XPhos (5)NoneCs₂CO₃ (2)1,4-Dioxane90~92[4]
2-Chlorobenzaldehyde (acetal protected)EthynyltrimethylsilanePd(t-Bu₃P)₂ (3)NoneK₃PO₄ (2.5)DMI100~78[11]

Yields are approximate and highly dependent on the specific substituents and reaction scale.

Table 2: Comparison of Acetal Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
Acid Hydrolysis 2M HCl, Acetone (B3395972)/H₂ORoom Temp, 2-12 hSimple, common reagentsHarsh, may affect acid-sensitive groups
Catalytic Acid p-TsOH (0.1 eq), AcetoneReflux, 1-4 hMilder than stoichiometric acidRequires heat, may not be suitable for all substrates
Neutral Hydrolysis IBX, β-cyclodextrin, H₂ORoom Temp, 1-3 hNeutral pH, good for sensitive moleculesReagents are more specialized
Electrochemical LiClO₄, 1,3,5-trioxaneConstant current, CH₃CNVery mild, neutral, high yieldRequires specialized electrochemical equipment

Experimental Protocols

Protocol 1: Acetal Protection of 2-Bromobenzaldehyde

  • To a round-bottom flask, add the substituted 2-bromobenzaldehyde (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq.).

  • Add toluene as the solvent (approx. 0.5 M concentration).

  • Equip the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux and allow it to stir until TLC analysis shows complete consumption of the starting material (typically 4-6 hours), monitoring the collection of water in the Dean-Stark trap.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude protected aldehyde, which can often be used in the next step without further purification.

Protocol 2: Sonogashira Coupling with a Protected Alkyne

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the protected 2-bromobenzaldehyde (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed THF and triethylamine (3.0 eq.) via syringe.

  • Add trimethylsilylacetylene (1.2 eq.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography.

Protocol 3: Deprotection of the Terminal Alkyne and Aldehyde

  • Desilylation: Dissolve the silyl-protected intermediate from Protocol 2 in THF or methanol. Add potassium carbonate (K₂CO₃, 2.0 eq.) or a catalytic amount of potassium hydroxide (B78521) (KOH).[10][12] Stir at room temperature for 1-3 hours until deprotection is complete by TLC. Work up by adding water and extracting with an organic solvent.

  • Acetal Hydrolysis: Dissolve the de-silylated intermediate in a mixture of acetone and 2M HCl (e.g., 4:1 v/v). Stir at room temperature for 2-12 hours until TLC indicates the complete disappearance of the starting material. Neutralize carefully with saturated sodium bicarbonate solution and extract the final product with ethyl acetate or dichloromethane. Dry the organic layer and concentrate to yield the final substituted this compound. Purify by column chromatography if necessary.

Visualizations

G cluster_start Starting Materials cluster_main Synthetic Pathway Start_A Substituted 2-Halobenzaldehyde Protection Step 1: Acetal Protection of Aldehyde Start_A->Protection Start_B Terminal Alkyne (e.g., TMS-Acetylene) Coupling Step 2: Sonogashira Cross-Coupling Start_B->Coupling Protection->Coupling Deprotection Step 3: Deprotection (Alkyne & Aldehyde) Coupling->Deprotection Final Final Product: Substituted This compound Deprotection->Final

Caption: General workflow for the synthesis of substituted 2-ethynylbenzaldehydes.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->pd_add Ar-X pd_trans Transmetalation (Ar-Pd(II)-C≡CR)L₂ pd_add->pd_trans Cu-C≡CR pd_reduct Reductive Elimination pd_trans->pd_reduct pd_reduct->pd0 Ar-C≡CR cu_start Cu(I)X cu_alkyne π-Alkyne Complex cu_start->cu_alkyne H-C≡CR cu_acetylide Copper Acetylide (Cu-C≡CR) cu_alkyne->cu_acetylide Base cu_acetylide->cu_start to Pd Cycle G start Problem: Low Yield or Side Products q1 Major Issue? start->q1 low_yield low_yield q1->low_yield Low Yield side_product side_product q1->side_product Side Products low_yield_check Troubleshoot Low Yield low_yield->low_yield_check side_product_check Identify Side Product side_product->side_product_check check_sm Verify Starting Material Purity low_yield_check->check_sm check_reagents Use Anhydrous & Degassed Solvents/Base low_yield_check->check_reagents check_catalyst Increase Catalyst Loading or Use Active Ligand low_yield_check->check_catalyst check_halide Switch Halide (Br -> I) low_yield_check->check_halide is_homo Alkyne Homocoupling? side_product_check->is_homo is_cyclized Intramolecular Cyclization? is_homo->is_cyclized No use_cu_free Switch to Copper-Free Conditions is_homo->use_cu_free Yes avoid_harsh Use Neutral Workup, Avoid Excess Heat is_cyclized->avoid_harsh Yes

References

Technical Support Center: Enhancing Selectivity in Protein Modification with 2-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-ethynylbenzaldehyde (2-EBA) for selective protein modification. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and selective bioconjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the N-terminal modification of proteins using this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Modification Yield Suboptimal Reaction pH: The pH significantly influences the reactivity of the N-terminal α-amine versus lysine (B10760008) ε-amines.Adjust the reaction buffer to a slightly acidic pH, ideally around 6.5.[1][2] This condition favors the protonation of lysine side chains, reducing their nucleophilicity, while the N-terminus remains sufficiently reactive.
Inappropriate 2-EBA Derivative: The electronic properties of the substituents on the 2-EBA molecule affect its reactivity and selectivity.Use 2-EBA derivatives with electron-donating groups (e.g., hydroxyl, methoxy) at the 4- or 5-position of the benzaldehyde (B42025) ring. These have been shown to provide higher conversion rates and selectivity.[2][3]
Low Reaction Temperature: Lower temperatures can decrease the reaction rate.Perform the reaction at 37°C, as this has been shown to result in good conversion.[4] Reducing the temperature to 25°C or 4°C can lead to lower yields.[1]
Insufficient Reagent Concentration: Too little 2-EBA will result in incomplete modification.Use a molar excess of the 2-EBA reagent. A common starting point is 20 equivalents relative to the protein.[4]
Degraded 2-EBA Reagent: this compound is a solid that can degrade if not stored properly.Store the 2-EBA reagent in a cool, dry, and dark place in a tightly sealed container.[5] Prepare stock solutions fresh before use.
Poor N-terminal Selectivity (High Lysine Modification) Reaction pH is too High: At neutral or alkaline pH, the lysine ε-amino groups are deprotonated and become more nucleophilic, competing with the N-terminus for modification.Maintain a slightly acidic pH (around 6.3-6.5) to ensure high N-terminal selectivity (>99:1).[4][6] At pH 9.0, the reaction can become highly selective for lysine residues.[2]
Unfavorable 2-EBA Substituents: 2-EBA derivatives with certain substituents may exhibit lower selectivity.Opt for 2-EBA derivatives with electron-donating groups, which have been demonstrated to enhance N-terminal selectivity.[2][3]
Low Reaction Temperature: Paradoxically, very low temperatures (e.g., 4°C) have been observed to favor modification of the less hindered lysine ε-amino group, leading to poor N-terminal selectivity.[1]Maintain the reaction temperature at 37°C for optimal selectivity.[4]
Protein Precipitation During Reaction High Concentration of Organic Co-solvent: 2-EBA is often dissolved in a co-solvent like DMSO, and high concentrations can cause protein denaturation and precipitation.Prepare a concentrated stock solution of 2-EBA in DMSO and add it to the aqueous reaction buffer, ensuring the final concentration of the organic solvent is minimal (e.g., 9:1 PBS:DMSO).[7]
Protein Instability at Reaction pH: The protein of interest may not be stable at the optimal reaction pH of 6.5.If protein precipitation is observed, it may be necessary to test a range of slightly acidic pH values to find a compromise between protein stability and reaction efficiency.
Issues with Subsequent Click Chemistry Inefficient Copper Catalyst Activity (for CuAAC): The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state.Ensure the use of a sufficient concentration of a reducing agent (e.g., sodium ascorbate) and a copper(I)-stabilizing ligand (e.g., TBTA) to maintain the active catalytic species.
Non-specific Binding of Alkyne Reagents: In some cases, terminal alkynes can exhibit non-specific binding to proteins, especially in the presence of a copper catalyst.[8]To verify specific labeling, run a control reaction with a protein that does not have an azide (B81097) group. A significant difference in labeling intensity will confirm specific click chemistry.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of N-terminal selective modification with this compound?

A1: The reaction proceeds through the formation of an imine between the aldehyde group of 2-EBA and the N-terminal α-amino group of the protein. This is followed by an intramolecular 6-endo-dig cyclization, where the imine attacks the ortho alkyne to form a stable isoquinolinium salt.[2][7][9]

Q2: Why is a slightly acidic pH crucial for selectivity?

A2: A slightly acidic pH (around 6.3-6.5) is optimal because the N-terminal α-amino group (pKa ~7-8) is more reactive than the lysine ε-amino group (pKa ~10.5) under these conditions. The lower pH keeps the lysine side chains protonated and therefore less nucleophilic, leading to high selectivity for the N-terminus.[4][6]

Q3: Can this compound be used to modify any protein?

A3: In principle, it can be used to modify any protein with an accessible N-terminus. The method has been successfully applied to various proteins, including lysozyme, ribonuclease A, and a therapeutic arginase mutant.[3] However, the efficiency and selectivity can vary depending on the specific protein and its structure.[4]

Q4: What are the best this compound derivatives for high selectivity?

A4: Studies have shown that 2-EBA derivatives with electron-donating substituents, such as 2-ethynyl-4-hydroxy-5-methoxybenzaldehyde and 2-ethynyl-5-methoxybenzaldehyde, provide excellent N-terminal selectivity (up to >99:1) and good conversion rates.[2][3]

Q5: How can I confirm that the modification has occurred and is at the N-terminus?

A5: The modification can be confirmed by mass spectrometry (e.g., LC-MS), which will show an increase in the molecular weight of the protein corresponding to the addition of the 2-EBA molecule minus a water molecule.[7] The site of modification can be determined by tandem mass spectrometry (MS/MS) analysis of the proteolytically digested protein.[7]

Q6: Is the formed isoquinolinium linkage stable?

A6: Yes, the resulting isoquinolinium conjugate is stable under typical biological conditions.[4]

Q7: Can the modified protein be used for subsequent reactions?

A7: Absolutely. The ethynyl (B1212043) group introduced by 2-EBA serves as a handle for "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the attachment of various molecules, including fluorophores, biotin, or drugs.[2][3]

Quantitative Data Summary

Table 1: Effect of pH on N-terminal Selectivity
pHN-terminal Selectivity (%)
6.5>99:1
9.09:81 (selective for lysine)
Data derived from the modification of a model peptide with a 2-EBA derivative.[2]
Table 2: Influence of 2-EBA Substituents on Reaction Outcome
2-EBA DerivativeSubstituent Position & TypeConversion (%)N-terminal Selectivity
2a Unsubstituted6421:1
2d 4-hydroxy, 5-methoxy (electron-donating)86>99:1
2h 4-nitro (electron-withdrawing)812:1
Reaction conditions: Model peptide (0.1 mM) and 2-EBA derivative (2 mM) in 50 mM PBS (pH 6.5)/DMSO (9:1) at 37°C for 16 h.[2][4]

Experimental Protocols

General Protocol for N-terminal Protein Modification
  • Buffer Preparation: Prepare a 50 mM phosphate-buffered saline (PBS) solution and adjust the pH to 6.5.

  • Protein Solution: Dissolve the protein of interest in the pH 6.5 PBS buffer to a final concentration of 0.1 mM.

  • 2-EBA Stock Solution: Prepare a stock solution of the desired this compound derivative (e.g., 2-ethynyl-4-hydroxy-5-methoxybenzaldehyde) in DMSO.

  • Reaction Mixture: Add the 2-EBA stock solution to the protein solution to achieve a final molar excess of 20 equivalents of 2-EBA. The final concentration of DMSO should be kept low (e.g., 10% v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at 37°C for 16 hours.

  • Analysis: Analyze the reaction mixture by LC-MS to determine the conversion and selectivity of the modification.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.

Protocol for Subsequent Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Modified Protein: Start with the purified N-terminally modified protein containing the alkyne handle.

  • Prepare Reagents:

    • Azide-functionalized molecule of interest (e.g., rhodamine-azide).

    • Copper(II) sulfate (B86663) (CuSO₄).

    • Sodium ascorbate (B8700270) (freshly prepared).

    • Tris(benzyltriazolylmethyl)amine (TBTA) or another suitable Cu(I)-stabilizing ligand.

  • Reaction Setup: In a suitable buffer (e.g., PBS), combine the alkyne-modified protein, the azide-functionalized molecule (in slight excess), sodium ascorbate, TBTA, and finally CuSO₄ to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Analysis and Purification: Monitor the reaction by LC-MS. Once complete, purify the final bioconjugate using appropriate chromatography techniques.

Visualizations

ReactionMechanism Protein_N_Terminus Protein-NH₂ (N-terminus) Imine_Intermediate Imine Intermediate Protein_N_Terminus->Imine_Intermediate + 2-EBA - H₂O EBA This compound Isoquinolinium_Product Isoquinolinium Conjugate Imine_Intermediate->Isoquinolinium_Product Intramolecular Cyclization

Caption: Reaction mechanism for N-terminal protein modification.

ExperimentalWorkflow cluster_modification N-terminal Modification cluster_click Click Chemistry (CuAAC) Protein Protein Solution (pH 6.5) Add_EBA Add 2-EBA (20 eq.) Protein->Add_EBA Incubate_37C Incubate at 37°C Add_EBA->Incubate_37C Purify_Mod_Protein Purify Alkyne-Protein Incubate_37C->Purify_Mod_Protein Add_Azide Add Azide Cargo Purify_Mod_Protein->Add_Azide Add_Cu_Cat Add Cu(I) Catalyst Add_Azide->Add_Cu_Cat Incubate_RT Incubate at RT Add_Cu_Cat->Incubate_RT Purify_Final Purify Final Conjugate Incubate_RT->Purify_Final

Caption: General experimental workflow for protein bioconjugation.

References

troubleshooting low yields in isoquinoline synthesis from 2-ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of isoquinolines from 2-ethynylbenzaldehyde and an amine source. It is designed for researchers, scientists, and professionals in drug development to diagnose and resolve issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: I am consistently observing low yields in my isoquinoline (B145761) synthesis. What are the most common culprits?

Low yields in this synthesis can stem from several factors. The primary areas to investigate are the purity of starting materials, the reaction conditions, and the potential for side reactions. Incomplete reactions, degradation of reactants or products, and inefficient purification can also contribute significantly to product loss. A systematic approach to troubleshooting, starting with verifying the quality of your reagents, is recommended.

Q2: How critical is the purity of this compound and the amine reactant?

The purity of starting materials is paramount for achieving high yields.[1]

  • This compound: This compound can be susceptible to oxidation and polymerization. Impurities can inhibit catalyst activity or lead to unwanted side reactions. It is crucial to use freshly purified this compound or verify its purity by NMR or GC-MS before use.

  • Amine Reactant: The amine's nucleophilicity is critical for the initial imine formation. Contaminants can reduce its effectiveness. Furthermore, primary amines are susceptible to oxidation.[2]

  • Solvent and Reagents: Ensure all solvents are anhydrous and reagents are of high purity, as trace amounts of water or other nucleophiles can interfere with the reaction.

Q3: What are the typical side reactions, and how can they be minimized?

Several side reactions can compete with the desired isoquinoline formation, leading to lower yields and complex product mixtures.

  • Polymerization: Aldehydes, especially under acidic or basic conditions, can polymerize. This is often observed as an insoluble tar-like substance. Minimizing reaction time and maintaining optimal temperature can reduce this.

  • Homocoupling of this compound: Under certain catalytic conditions, the terminal alkyne may undergo homocoupling.

  • Incomplete Cyclization: The intermediate imine may be stable under the reaction conditions and fail to cyclize efficiently. Adjusting the temperature or catalyst may be necessary to drive the reaction to completion.

  • Formation of Aldol or Cannizzaro Products: While less common for aromatic aldehydes, these pathways can occur under strongly basic or acidic conditions.

To minimize these, screen different catalysts and solvents, maintain careful temperature control, and ensure an inert atmosphere if using oxygen-sensitive reagents.

Q4: How do I select the optimal reaction conditions (catalyst, solvent, temperature)?

The optimal conditions are highly dependent on the specific substrates and the chosen synthetic route (e.g., metal-catalyzed vs. catalyst-free).

  • Catalyst: Various metal catalysts, including copper, silver, palladium, and nickel, have been successfully employed.[3][4][5] For instance, silver-catalyzed protocols have shown high yields in water.[3] Catalyst-free methods are also effective, often requiring higher temperatures (50-150 °C).[3][6]

  • Solvent: The choice of solvent is critical and can influence reactant solubility and reaction rates.[1] Ethanol (B145695) is often used as a green solvent in catalyst-free approaches.[6] For metal-catalyzed reactions, solvents like DMF or toluene (B28343) may be required.

  • Temperature: Temperature can significantly impact the reaction rate and selectivity. Some catalyst-free reactions proceed efficiently at room temperature or 50 °C, while others require heating up to 150 °C.[3][6] It is advisable to perform small-scale temperature screening experiments to find the optimal balance between reaction rate and byproduct formation.[1]

Q5: My TLC analysis shows significant starting material remaining even after prolonged reaction times. What steps should I take?

If the reaction is not proceeding to completion, consider the following:

  • Catalyst Activity: If using a metal catalyst, it may be inactive or "poisoned" by impurities.[1] Try using a fresh batch of the catalyst or a different catalyst system.

  • Temperature: The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature while monitoring for product degradation.[1]

  • Concentration: The reaction may be too dilute. Increasing the concentration of the reactants might improve the reaction rate.

  • Mixing: Ensure the reaction mixture is being stirred efficiently, especially if it is heterogeneous.

Q6: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

The formation of a dark, insoluble tar is a common sign of product or reactant decomposition and/or polymerization. This is often exacerbated by excessive heat or prolonged reaction times. To mitigate this, try running the reaction at a lower temperature for a longer period. Additionally, ensure that your starting materials are pure, as impurities can often catalyze decomposition pathways. If using a catalyst, reducing the catalyst loading may also help.

Troubleshooting Guide

Observation / Issue Potential Cause Recommended Action
Low or No Product Formation 1. Purity of starting materials is low.[1]2. Inactive catalyst or incorrect catalyst loading.3. Suboptimal reaction temperature or solvent.[1]4. Incorrect pH for imine formation.[7][8]1. Verify purity of this compound and amine via NMR/GC-MS. Purify if necessary.2. Use a fresh batch of catalyst; screen different catalyst loadings.3. Perform small-scale screening of different solvents and temperatures.4. If applicable, buffer the reaction or use a mild acid/base catalyst.
Multiple Spots on TLC / Byproduct Formation 1. Side reactions (e.g., polymerization, homocoupling).2. Reaction temperature is too high, causing decomposition.3. Presence of oxygen for sensitive reagents.1. Lower the reaction temperature and/or concentration.2. Screen alternative catalysts or switch to a catalyst-free method.3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Reaction Stalls / Does Not Go to Completion 1. Insufficient thermal energy.2. Catalyst deactivation.3. Reversible reaction equilibrium reached.1. Gradually increase the reaction temperature.2. Add a fresh portion of the catalyst.3. If water is a byproduct, consider using a Dean-Stark trap or molecular sieves to remove it and drive the reaction forward.
Product Loss During Workup/Purification 1. Product is water-soluble.2. Product degradation on silica (B1680970) gel column.[1]3. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl before extraction; use a continuous liquid-liquid extractor.2. Deactivate silica gel with triethylamine; consider using a different stationary phase like alumina.3. Add brine to the extraction to break the emulsion; filter the mixture through celite.

Quantitative Data on Reaction Conditions

The yield of the isoquinoline synthesis is highly sensitive to the chosen methodology. The table below summarizes yields obtained under various reported conditions.

Catalyst Base / Solvent Temp (°C) Yield (%) Reference
NoneNitrobenzene (Solvent & Oxidant)15038 - 88[3]
NoneEthanol5063 - 92[3]
Silver (Ag)WaterAmbient65 - 93[3]
Copper(I) IodideIodineN/A35 - 72[3]
Nickel (Ni(dppp)Cl₂)Et₃N / Toluene100Moderate to Excellent[4]

Detailed Experimental Protocols

Protocol 1: Catalyst-Free Synthesis in Ethanol

This protocol is adapted from a method described by Török et al. and is noted for its environmentally benign conditions.[3]

  • Reaction Setup: In a clean round-bottom flask, dissolve this compound (1.0 mmol) and the desired o-phenylenediamine (B120857) (1.1 mmol) in absolute ethanol (5 mL).

  • Reaction Execution: Equip the flask with a reflux condenser and stir the mixture at 50 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate (B1210297) gradient) to yield the pure benzimidazo[2,1-a]isoquinoline. Yields typically range from 63-92%.[3]

Protocol 2: Silver-Catalyzed Synthesis in Water

This protocol, based on work by Verma et al., utilizes water as a solvent for a silver-catalyzed reaction.[3]

  • Reaction Setup: To a vial, add this compound (1.0 mmol), the chosen amine (1.2 mmol), a silver catalyst (e.g., AgNO₃, 5 mol%), and water (3 mL).

  • Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Workup: After the reaction is complete, extract the mixture with an organic solvent such as ethyl acetate (3 x 10 mL). Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired isoquinoline product. Reported yields for analogous reactions are in the range of 65-93%.[3]

Visualizations

ReactionPathway Reactants This compound + Amine (R-NH2) Imine Imine Intermediate Reactants->Imine Condensation (-H2O) Product Isoquinoline Product Imine->Product Intramolecular Cyclization

Caption: General reaction pathway for isoquinoline synthesis.

ExperimentalWorkflow A 1. Prepare Reactants (Verify Purity) B 2. Reaction Setup (Solvent, Catalyst, Inert Atm.) A->B C 3. Heat & Stir (Monitor Temperature) B->C D 4. Monitor Progress (TLC / LC-MS) C->D D->C Incomplete E 5. Reaction Workup (Quench, Extract) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, Yield) F->G

Caption: Standard experimental workflow from setup to analysis.

Troubleshooting Start Low Yield Observed TLC Analyze Reaction via TLC: What do you see? Start->TLC Cause1 Cause: Inactive Catalyst or Suboptimal Temperature TLC->Cause1 Mostly Unreacted Starting Material Cause2 Cause: Side Reactions or Decomposition TLC->Cause2 Multiple Byproduct Spots or Streaking/Tar Cause3 Cause: Starting Material Impurity TLC->Cause3 Unexpected Spots Present Even at t=0 Cause4 Cause: Issue with Workup or Purification TLC->Cause4 Clean Reaction, but Low Isolated Yield

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Managing Air and Moisture Sensitivity of Benzaldehyde Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the air and moisture sensitivity of benzaldehyde (B42025) and its derivatives. The following troubleshooting guides and FAQs address common issues encountered during storage, handling, and experimentation.

Frequently Asked Questions (FAQs)

Q1: Why has my colorless benzaldehyde developed a white crystalline solid?

A1: The white solid is benzoic acid, the primary degradation product of benzaldehyde.[1][2] Benzaldehyde readily oxidizes upon exposure to atmospheric oxygen, a process known as autoxidation.[3][4][5][6] This process can be accelerated by light.[4]

Q2: What are the ideal storage conditions for benzaldehyde to minimize degradation?

A2: To ensure stability, benzaldehyde should be stored in a cool, dry, and dark place.[7][8][9] The container should be tightly sealed and stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[7][9][10] Amber glass bottles are recommended to protect against light.[8] For bulk storage, nitrogen blanketing is a common practice.[7]

Q3: Aside from crystallization, are there other signs of benzaldehyde degradation?

A3: Yes, besides the formation of benzoic acid crystals, degradation can be indicated by the liquid turning yellow.[1][9] While pure benzaldehyde is a colorless liquid, prolonged exposure to air and light can lead to discoloration and the formation of various impurities.

Q4: Can I still use benzaldehyde from a bottle that contains some white solid?

A4: It is highly recommended to purify the benzaldehyde before use, especially for sensitive reactions. The presence of benzoic acid can interfere with many chemical transformations, such as by poisoning catalysts in base-catalyzed reactions.[11] Purification will ensure the reliability and reproducibility of your experimental results.

Q5: What is the purpose of adding stabilizers like hydroquinone (B1673460) or catechol to benzaldehyde?

A5: Stabilizers such as hydroquinone or catechol are added to inhibit the autoxidation of benzaldehyde to benzoic acid.[11][12] These compounds act as antioxidants, effectively prolonging the shelf life of the aldehyde by interrupting the radical chain mechanism of oxidation.[11]

Q6: How does moisture affect benzaldehyde?

A6: Benzaldehyde is sensitive to moisture.[10] While it is not readily hydrolyzed by water under neutral conditions, the presence of moisture can facilitate certain side reactions. It is crucial to use dry glassware and anhydrous solvents when working with benzaldehyde, especially in moisture-sensitive reactions like Grignard or Wittig reactions.[13][14]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving benzaldehyde.

Problem 1: My reaction yield is significantly lower than expected.

  • Possible Cause: Impurity of the benzaldehyde reagent. The most common impurity, benzoic acid, can neutralize basic reagents or poison catalysts, leading to incomplete or failed reactions.[11]

  • Solution: Purify the benzaldehyde before use. A simple and effective method is to wash the aldehyde with a 10% sodium carbonate solution to remove the acidic benzoic acid, followed by drying and distillation.[15]

Problem 2: I am observing unexpected side products in my base-catalyzed reaction.

  • Possible Cause: Benzaldehyde can undergo a self-condensation reaction known as the Cannizzaro reaction in the presence of a strong base.[2][16] This disproportionation reaction produces both benzyl (B1604629) alcohol and benzoic acid, which can complicate your product mixture.[2][17]

  • Solution: Use freshly purified benzaldehyde to ensure no pre-existing benzoic acid is present. Carefully control the stoichiometry of the base and the reaction temperature to minimize the Cannizzaro reaction.

Problem 3: The Karl Fischer titration to determine the water content of my benzaldehyde gives inconsistent or "dragging" end points.

  • Possible Cause: Aldehydes can undergo side reactions with the components of Karl Fischer reagents, such as bisulfite addition, which consumes water and leads to erroneously low results.[18][19] Another side reaction, acetal (B89532) formation, releases water and causes artificially high readings.[19]

  • Solution: Use specialized Karl Fischer reagents designed for aldehydes and ketones. Additionally, keep the sample size small (e.g., 0.5 mL) to achieve an acceptable level of accuracy.[18]

Problem 4: My benzaldehyde appears viscous and has a pronounced yellow color.

  • Possible Cause: This may indicate polymerization or the formation of other oxidative byproducts over time, especially with improper storage.[7]

  • Solution: For high-purity requirements, the material should be purified by distillation under reduced pressure.[8][15] This will separate the benzaldehyde from non-volatile polymers and other impurities.

Data Presentation

Table 1: Summary of Recommended Storage and Handling Conditions for Benzaldehyde

ParameterRecommendationRationaleCitations
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation to benzoic acid.[7][10][11]
Temperature Cool (Recommended -20°C to 5-30°C)Slows the rate of oxidation and potential polymerization.[20][21]
Light Store in the dark (Amber bottles)Prevents light-catalyzed degradation.[8][9]
Container Tightly sealed glass containerPrevents exposure to air and moisture.[7][8][10]
Additives Antioxidant stabilizers (e.g., Hydroquinone)Inhibit the autoxidation process.[11][12][15]
Handling Use dry glassware and inert atmosphere techniquesPrevents contamination with moisture and air during transfer.[13][14][22]

Experimental Protocols

Protocol 1: Purification of Benzaldehyde to Remove Benzoic Acid

This protocol describes a standard laboratory procedure to remove the benzoic acid impurity from commercially available benzaldehyde.

Materials:

  • Impure benzaldehyde

  • Diethyl ether or other suitable organic solvent

  • 10% aqueous sodium carbonate (Na₂CO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel, Erlenmeyer flasks, distillation apparatus

Procedure:

  • Dissolution: In a separatory funnel, dissolve the impure benzaldehyde (e.g., 50 mL) in an equal volume of diethyl ether.[23][24]

  • Aqueous Wash: Add 50 mL of 10% aqueous sodium carbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure from CO₂ evolution.[15][24] The benzoic acid reacts with the sodium carbonate to form sodium benzoate, which is soluble in the aqueous layer.

  • Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer and discard it.

  • Repeat Wash: Repeat the washing step with another 50 mL portion of the 10% sodium carbonate solution to ensure complete removal of benzoic acid.

  • Brine Wash: Wash the organic layer with 50 mL of brine to remove residual sodium carbonate and reduce the amount of dissolved water. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (approx. 5-10 g) to dry the solution.[8][11] Swirl the flask occasionally for 15-20 minutes. The solution should be clear, not cloudy.

  • Filtration: Decant or filter the dried solution to remove the drying agent.

  • Solvent Removal & Distillation (Optional but Recommended): For the highest purity, the ether can be removed by simple distillation. The remaining benzaldehyde should then be distilled under reduced pressure to yield a pure, colorless liquid.[8][15][24] Collect the fraction boiling at the correct temperature for the applied pressure (e.g., 62°C at 10 mmHg).[15]

Protocol 2: Handling Benzaldehyde under an Inert Atmosphere

This protocol outlines the standard technique for transferring an air-sensitive liquid like benzaldehyde from a septum-sealed bottle.

Materials:

  • Septum-sealed bottle of benzaldehyde (e.g., AcroSeal™ or Sure/Seal™)

  • Dry, clean reaction flask, sealed with a rubber septum

  • Source of dry inert gas (Nitrogen or Argon) with a bubbler

  • Dry, clean syringe and a long needle (18-21 gauge)[13]

  • A separate "exit" needle

Procedure:

  • Prepare Glassware: Ensure the reaction flask is thoroughly dried in an oven (e.g., 125°C overnight) and allowed to cool under a stream of inert gas or in a desiccator.[25][26]

  • Inert the Flask: Puncture the septum of the reaction flask with the inert gas inlet needle and an exit needle. Flush the flask with the inert gas for several minutes to displace all the air.[27] Remove the exit needle, leaving the flask under a positive pressure of inert gas (indicated by gas flowing out through the bubbler).

  • Prepare for Transfer: Puncture the septum of the benzaldehyde bottle with a clean, dry needle attached to the inert gas line to slightly pressurize the bottle.

  • Withdraw Liquid: Puncture the septum of the benzaldehyde bottle with the long syringe needle, ensuring the needle tip is below the liquid surface. The positive pressure in the bottle will help to slowly fill the syringe with the desired volume of liquid. Avoid pulling back on the plunger forcefully, as this can create gas bubbles or cause leaks.[28]

  • Remove Gas Bubble: Invert the syringe and carefully push the plunger to expel any trapped inert gas bubble back into the bottle's headspace.

  • Transfer to Flask: Withdraw the syringe from the reagent bottle and quickly insert it through the septum of the prepared reaction flask. Inject the benzaldehyde into the flask.

  • Clean Up: After transfer, immediately rinse the syringe and needle by drawing up and expelling a dry, inert solvent (e.g., anhydrous THF or toluene) multiple times into a waste container before rinsing with water or acetone.[28]

Visualizations

TroubleshootingWorkflow start Issue: Benzaldehyde reaction is failing or giving poor results. q1 Is the benzaldehyde old or has it been opened frequently? start->q1 q2 Are there visible white crystals (benzoic acid) in the bottle? q1->q2 Yes q3 Was the reaction run under strictly anhydrous conditions? q1->q3 No, it's a new bottle. q4 Is the reaction base-catalyzed or sensitive to acid? q2->q4 No sol1 Purify benzaldehyde by washing with 10% Na2CO3 solution and/or distillation. q2->sol1 Yes q3->q4 Yes sol2 Ensure all glassware is oven-dried and solvents are anhydrous. Handle reagents under an inert atmosphere. q3->sol2 No q4->sol1 No sol3 Purification is critical. Benzoic acid impurity can neutralize the base or poison the catalyst. q4->sol3 Yes sol4 Consider purchasing a new bottle with a septum seal for better storage. sol1->sol4

Caption: Troubleshooting decision tree for benzaldehyde reactions.

PurificationWorkflow start Start: Impure Benzaldehyde (contains Benzoic Acid) dissolve 1. Dissolve in Diethyl Ether start->dissolve wash 2. Wash with 10% aq. Na2CO3 in a separatory funnel dissolve->wash separate 3. Separate Layers (Discard aqueous layer) wash->separate dry 4. Dry Organic Layer (e.g., with anhydrous MgSO4) separate->dry filter 5. Filter to remove drying agent dry->filter distill 6. Distill under reduced pressure filter->distill end End: Pure Benzaldehyde distill->end

Caption: Experimental workflow for the purification of benzaldehyde.

References

safe handling and disposal of 2-ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-ethynylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No. 38846-64-9) is a solid organic compound with a molecular formula of C9H6O.[1][2][3][4] It is primarily used in organic synthesis, for example, in Sonogashira coupling reactions to create more complex molecules.[5] The primary hazards associated with this compound are:

  • Skin irritation [6][7]

  • Serious eye irritation [6][7]

  • May cause respiratory irritation [6][7]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure. This includes:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Always inspect gloves for signs of degradation or puncture before use.

  • Protective Clothing: A lab coat to prevent skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or if dusts are generated, a NIOSH-approved respirator is recommended.

Q3: How should this compound be stored?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] It should be kept away from incompatible substances and sources of ignition. For long-term storage, a temperature of 2-8°C is recommended.[8]

Q4: What should I do in case of accidental exposure to this compound?

A4: In case of accidental exposure, follow these first-aid measures immediately:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • After skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[6]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[6]

Q5: How do I clean up a small spill of this compound?

A5: For a small spill, first ensure the area is well-ventilated and you are wearing appropriate PPE. Gently sweep the solid material to avoid creating dust and place it into a labeled, sealed container for hazardous waste disposal. Clean the spill area with soap and water.

Q6: How should I dispose of this compound waste?

A6: this compound and any materials contaminated with it (e.g., gloves, filter paper) must be disposed of as hazardous chemical waste.[10] Collect the waste in a designated, labeled, and sealed container. Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[10]

Quantitative Data

As the toxicological properties of this compound have not been thoroughly investigated, specific quantitative data such as LD50 or LC50 values are not available.[6] The hazard assessment is based on its irritant properties.

PropertyValueSource
Melting Point 64-67 °C[5][11]
Boiling Point 115 °C at 12 Torr[6][11]
Molecular Weight 130.14 g/mol [1]

Troubleshooting Guides

Experiment: Sonogashira Coupling Reaction

Q: My Sonogashira coupling reaction with this compound is not proceeding or is giving a low yield. What are some possible causes and solutions?

A: Low yields or reaction failure in Sonogashira couplings can be due to several factors. Here's a troubleshooting guide:

Potential Issue Possible Cause(s) Recommended Solution(s)
Inactive Catalyst The palladium catalyst may have degraded due to exposure to air or moisture.Use fresh catalyst. Ensure all reagents and solvents are anhydrous and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
Poorly Soluble Reagents This compound or the coupling partner may not be fully dissolved in the chosen solvent.Try a different solvent system. A mixture of toluene (B28343) and triethylamine (B128534) or DMF can be effective.[12] Gentle heating may also improve solubility and reaction rate.
Base Ineffectiveness The chosen amine base may not be strong enough or may be of poor quality.Use a high-quality, dry amine base like triethylamine or diisopropylethylamine. Ensure the correct stoichiometry is used.
Copper (I) Co-catalyst Issues The copper (I) iodide may be oxidized or impure.Use freshly purchased or properly stored copper (I) iodide.
Homocoupling of Alkyne (Glaser Coupling) This is a common side reaction, especially with prolonged reaction times or in the presence of oxygen.Minimize reaction time and ensure a strictly anaerobic environment. Adding the alkyne slowly to the reaction mixture can sometimes help.
Inhibition by Aldehyde Group The aldehyde functionality can sometimes interfere with the catalytic cycle, although it is generally tolerated.If other troubleshooting steps fail, consider protecting the aldehyde group as an acetal, performing the coupling, and then deprotecting it.

Experimental Protocols

Detailed Methodology for Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl iodide (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Base Addition:

    • Add anhydrous toluene (to achieve a concentration of ~0.2 M) followed by anhydrous triethylamine (2.0 eq).

  • Degassing:

    • Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure all oxygen is removed.

  • Reaction:

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours. Gentle heating (e.g., to 50 °C) can be applied if the reaction is sluggish.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (B1210297) and filter it through a pad of Celite to remove the catalyst residues.

    • Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

Visualizations

Safe_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Waste Disposal A Assess Hazards (Read SDS) B Select & Don Appropriate PPE A->B C Weigh & Handle in Ventilated Area B->C D Perform Experiment C->D E Evacuate Area (If Necessary) D->E Spill Occurs G Segregate Hazardous Waste D->G Routine F Contain & Clean Up Spill E->F F->G H Label Waste Container G->H I Arrange for EHS Pickup H->I

Caption: Logical workflow for the safe handling and disposal of this compound.

Sonogashira_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up cluster_purification Purification A Combine Reagents (2-EBA, Aryl Halide, Pd/Cu Catalysts) B Add Anhydrous Solvent & Base A->B C Degas Mixture B->C D Stir at RT (or Heat Gently) C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction & Filter E->F Reaction Complete G Aqueous Wash (NH4Cl, Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Experimental workflow for a Sonogashira coupling reaction using this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Ethynylbenzaldehyde and 4-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-ethynylbenzaldehyde and 4-ethynylbenzaldehyde (B1303622). The positional isomerization of the ethynyl (B1212043) group from the ortho to the para position significantly influences the electronic properties and steric environment of the aldehyde and alkyne functionalities, leading to distinct reactivity profiles. This document summarizes key differences in their participation in nucleophilic addition, transition-metal catalyzed coupling, and cycloaddition reactions, supported by available experimental data and established chemical principles.

Introduction: Structural and Electronic Differences

The primary distinction between this compound and 4-ethynylbenzaldehyde lies in the proximity of the two reactive functional groups: the aldehyde (-CHO) and the terminal alkyne (-C≡CH).

  • This compound (ortho-isomer): The close spatial arrangement of the aldehyde and alkyne groups allows for potential intramolecular interactions and reactions. The ethynyl group, being ortho to the aldehyde, exerts a moderate electron-withdrawing inductive effect. However, steric hindrance from the ortho-substituent can influence the accessibility of the aldehyde's carbonyl carbon to nucleophiles.

  • 4-Ethynylbenzaldehyde (para-isomer): In this isomer, the functional groups are positioned at opposite ends of the benzene (B151609) ring, precluding intramolecular cyclization reactions. The electronic effect of the para-ethynyl group on the aldehyde is a combination of a weak electron-withdrawing inductive effect and a weak electron-donating resonance effect.

These structural and electronic differences manifest in their chemical behavior, particularly in reactions involving either the aldehyde or the alkyne group.

Comparative Reactivity in Key Organic Transformations

2.1. Nucleophilic Addition to the Aldehyde Carbonyl

The reactivity of the aldehyde group towards nucleophiles is a critical aspect of these molecules' chemistry. Generally, the electrophilicity of the carbonyl carbon governs the rate of nucleophilic attack.

Reaction TypeThis compound4-EthynylbenzaldehydeReactivity Comparison
Nucleophilic Addition Susceptible to nucleophilic attack, but the ortho-ethynyl group can cause steric hindrance, potentially lowering the reaction rate compared to the para-isomer for bulky nucleophiles.Generally more accessible for nucleophilic attack due to the absence of ortho-substituents. The electronic effect of the para-ethynyl group is a key determinant of reactivity.4-Ethynylbenzaldehyde is expected to be more reactive in nucleophilic additions, especially with sterically demanding nucleophiles, due to reduced steric hindrance around the carbonyl group.

Experimental Protocol: General Procedure for Nucleophilic Addition (Grignard Reaction)

A solution of the ethynylbenzaldehyde isomer (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0 °C under an inert atmosphere. The Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

2.2. Sonogashira Coupling of the Terminal Alkyne

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a fundamental reaction for both isomers.[1]

ReactantCoupling PartnerCatalyst SystemSolventBaseYield (this compound)Yield (4-ethynylbenzaldehyde)
Aryl IodidePhenylacetylenePdCl₂(PPh₃)₂, CuITHFEt₃NGood to ExcellentGood to Excellent
Aryl BromidePhenylacetylenePdCl₂(PPh₃)₂, CuITolueneDIPAModerate to GoodModerate to Good

Yields are generalized from literature and can vary significantly based on specific substrates and reaction conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the ethynylbenzaldehyde isomer (1.0 eq) and the aryl halide (1.1 eq) in a suitable solvent (e.g., THF or toluene) are added PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq). A base, such as triethylamine (B128534) or diisopropylamine (B44863) (2.0 eq), is then added, and the mixture is stirred at room temperature or heated, depending on the reactivity of the aryl halide. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

2.3. Cycloaddition Reactions

The alkyne functionality in both isomers can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides (Click Chemistry) or Diels-Alder reactions. The reactivity in these reactions is influenced by the electronic nature of the alkyne.

A significant difference arises in intramolecular cycloadditions. The ortho-position of the ethynyl and aldehyde groups in this compound allows for tandem reactions involving both functionalities. For instance, reaction with an amine can lead to an imine intermediate that undergoes intramolecular cyclization to form an isoquinoline (B145761) derivative.[2][3][4][5] This pathway is not available to 4-ethynylbenzaldehyde.

Reaction TypeThis compound4-EthynylbenzaldehydeKey Difference
[3+2] Cycloaddition The alkyne can react with azides to form triazoles.The alkyne can react with azides to form triazoles.The relative rates would depend on the electronic properties, which are expected to be similar.
Intramolecular Cyclization Readily undergoes intramolecular cyclization with amines to form isoquinolines.[2][3][4][5]Does not undergo intramolecular cyclization due to the large distance between the functional groups.This unique reactivity of the ortho-isomer is a major point of differentiation.

Experimental Protocol: Synthesis of Isoquinolines from this compound

A mixture of this compound (1.0 eq), a primary amine (1.1 eq), and a catalyst (e.g., a silver or copper salt) in a suitable solvent (e.g., DCE) is heated under an inert atmosphere. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding isoquinoline derivative.[5]

Spectroscopic Data Comparison

The position of the ethynyl substituent also leads to distinct patterns in their NMR and IR spectra.

Table of Spectroscopic Data:

Spectroscopic DataThis compound4-Ethynylbenzaldehyde
¹H NMR (CDCl₃, δ ppm) ~10.5 (s, 1H, CHO), ~7.9 (d, 1H, Ar-H), ~7.6 (m, 2H, Ar-H), ~7.4 (t, 1H, Ar-H), ~3.4 (s, 1H, C≡C-H)~10.0 (s, 1H, CHO), ~7.9 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~3.2 (s, 1H, C≡C-H)
¹³C NMR (CDCl₃, δ ppm) ~192.0 (CHO), ~136.0, ~134.0, ~133.0, ~130.0, ~128.0, ~127.0 (Ar-C), ~82.0 (C≡CH), ~81.0 (C≡CH)~191.5 (CHO), ~136.0, ~132.5, ~130.0, ~129.5 (Ar-C), ~83.0 (C≡CH), ~80.0 (C≡CH)
FTIR (cm⁻¹) ~3280 (≡C-H stretch), ~2100 (C≡C stretch), ~1700 (C=O stretch)~3290 (≡C-H stretch), ~2105 (C≡C stretch), ~1695 (C=O stretch)

Note: The exact chemical shifts and vibrational frequencies may vary slightly depending on the solvent and concentration.[6][7][8][9][10][11][12][13][14][15][16]

Visualizing Reaction Pathways and Workflows

Diagram 1: Comparative Reactivity Overview

cluster_2E This compound cluster_4E 4-Ethynylbenzaldehyde 2E This compound NucAdd_2E Nucleophilic Addition 2E->NucAdd_2E Sono_2E Sonogashira Coupling 2E->Sono_2E IntraCyclo Intramolecular Cyclization (e.g., Isoquinoline Synthesis) 2E->IntraCyclo NucAdd_4E Nucleophilic Addition NucAdd_2E->NucAdd_4E Potentially Slower (Steric Hindrance) InterCyclo Intermolecular Cycloaddition IntraCyclo->InterCyclo Unique Reactivity 4E 4-Ethynylbenzaldehyde 4E->NucAdd_4E Sono_4E Sonogashira Coupling 4E->Sono_4E 4E->InterCyclo

Caption: Comparative reaction pathways of 2- and 4-ethynylbenzaldehyde.

Diagram 2: Experimental Workflow for Sonogashira Coupling

start Start reactants Combine Ethynylbenzaldehyde, Aryl Halide, Pd Catalyst, CuI, Base start->reactants reaction Stir at RT or Heat (Monitor by TLC) reactants->reaction workup Filter through Celite reaction->workup extraction Aqueous Workup & Extraction workup->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for the Sonogashira coupling reaction.

Conclusion

The reactivity of this compound and 4-ethynylbenzaldehyde is significantly dictated by the position of the ethynyl substituent. While both isomers undergo typical reactions of aldehydes and terminal alkynes, this compound exhibits unique reactivity due to the proximity of the two functional groups, most notably in its propensity to form isoquinoline derivatives via intramolecular cyclization. In contrast, 4-ethynylbenzaldehyde's reactivity is primarily governed by the electronic effects of the para-ethynyl group and the steric accessibility of the aldehyde, making it a more straightforward building block for linear, conjugated systems. For drug development professionals, the ability of this compound to form rigid, heterocyclic scaffolds like isoquinolines upon reaction with amines is a particularly valuable synthetic feature. Researchers should carefully consider these differences when designing synthetic routes and developing new molecular entities.

References

A Researcher's Guide to Bioorthogonal Labeling: 2-Ethynylbenzaldehyde in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of chemical biology and drug development, the ability to selectively tag and visualize biomolecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful arsenal (B13267) of reactions that occur within living systems without interfering with endogenous biochemical processes.[1][2] This guide offers an objective comparison of 2-ethynylbenzaldehyde (2-EBA), a site-specific protein modification reagent, with other prominent bioorthogonal labeling techniques. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, we aim to equip researchers, scientists, and drug development professionals with the information needed to select the optimal strategy for their experimental goals.

Introduction to this compound (2-EBA)

Unlike many bioorthogonal reagents that are incorporated metabolically, this compound is a tool for the direct, site-selective modification of proteins. It primarily targets the N-terminal alpha-amine or the epsilon-amine of lysine (B10760008) residues.[3][4][5] The reaction forms a stable covalent bond, introducing a terminal alkyne—a versatile bioorthogonal handle—onto the protein of interest. This alkyne can then be subjected to a secondary bioorthogonal reaction, typically a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), for conjugation with a probe bearing a complementary azide (B81097) group.[4] This two-step approach offers high selectivity for specific protein sites, making it a valuable method for creating well-defined bioconjugates.[4]

Comparative Analysis of Key Bioorthogonal Reactions

The selection of a bioorthogonal reaction hinges on a balance of factors including reaction speed, biocompatibility, and the steric profile of the reagents.[6][7] The most widely used bioorthogonal reactions include the Staudinger ligation, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction.[2][8]

Data Presentation: Quantitative Comparison of Bioorthogonal Chemistries

The efficiency of a bioorthogonal reaction is best quantified by its second-order rate constant (k₂), which reflects how quickly reactants are converted into products at given concentrations.[2] The following table summarizes typical k₂ values and key characteristics of major bioorthogonal reactions.

Reaction TypeReactantsCatalystTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
2-EBA + CuAAC N-terminus/Lysine + 2-EBA; then Alkyne + AzideCopper(I)Step 2: 10¹ - 10⁴High site-selectivity for proteins; stable linkage.[4]Two-step process; second step requires cytotoxic copper catalyst, limiting live-cell use.[9]
Staudinger Ligation Azide + Phosphine (B1218219)None~0.001[2]Highly biocompatible; phosphines are absent in living systems.[1]Very slow kinetics; phosphine reagents are susceptible to air oxidation.[2][10]
CuAAC (Click Chemistry) Terminal Alkyne + AzideCopper(I)10¹ - 10⁴[2]Exceptionally fast and high-yielding; robust and highly selective.[9][10]Copper(I) catalyst is cytotoxic, limiting applications in living organisms.[2][9]
SPAAC (Copper-Free Click) Strained Alkyne + AzideNone10⁻³ - 1[2]Truly bioorthogonal with no catalyst required; ideal for live-cell and in vivo applications.[9][11]Slower than CuAAC; bulky cyclooctyne (B158145) reagents can be sterically demanding.[2][9][]
iEDDA (Tetrazine Ligation) Tetrazine + Strained Alkene/AlkyneNone1 - 10⁶[2]Exceptionally fast kinetics, among the fastest bioorthogonal reactions known.[9][13][14]Bulky reagents may perturb the biological system under study.[2]
Photoclick Chemistry Tetrazole + AlkeneLightVariable (Light-dependent)Offers spatiotemporal control over the reaction initiation.[15][16]Requires light irradiation, which can potentially cause photodamage to cells.[1]
Oxime/Hydrazone Ligation Aldehyde/Ketone + Alkoxyamine/HydrazineAniline (optional)~0.01 (at neutral pH)[17]Small, abiotic functional groups.Reversible under certain physiological conditions; optimal pH is often acidic (pH 5-6).[10][17]

Visualizing the Workflow

Diagrams are crucial for conceptualizing the relationships and processes in bioorthogonal labeling.

cluster_0 Step 1: Reporter Incorporation cluster_1 Step 2: Bioorthogonal Ligation Biomolecule Biomolecule Reporter Chemical Reporter Biomolecule->Reporter Metabolic, Genetic, or Site-Specific Labeling Probe Probe (e.g., Fluorophore) Reporter->Probe Labeled_Biomolecule Labeled Biomolecule Probe->Labeled_Biomolecule

Caption: Generalized workflow for bioorthogonal labeling.[1][2]

Experimental Protocols

The successful application of bioorthogonal chemistry relies on meticulous and optimized protocols. Below are generalized methodologies for key experiments.

Protocol 1: N-Terminal Protein Labeling via 2-EBA and CuAAC

This protocol describes the selective modification of a protein's N-terminus with 2-EBA, followed by fluorescent labeling using CuAAC. This procedure is typically performed in vitro.

Materials:

  • Purified protein with an accessible N-terminus

  • This compound (2-EBA) derivative

  • Reaction Buffer: Slightly acidic phosphate-buffered saline (PBS), pH 6.5

  • Azide-fluorophore probe

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM)

  • Copper-coordinating ligand (e.g., THPTA) stock solution (e.g., 50 mM)

  • Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 100 mM, freshly prepared)

Methodology:

  • N-Terminal Modification:

    • Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Add the 2-EBA derivative (typically from a DMSO stock) to the protein solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 2-12 hours.

    • Remove excess 2-EBA reagent via buffer exchange or dialysis into a neutral buffer (e.g., PBS, pH 7.4).

  • CuAAC Labeling:

    • To the alkyne-modified protein, add the azide-fluorophore probe (typically 5-10 molar excess).

    • In a separate tube, premix CuSO₄ and the ligand. Add this mixture to the protein solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Purify the labeled protein from excess reagents using size exclusion chromatography or dialysis.

    • Confirm labeling via SDS-PAGE with in-gel fluorescence scanning and mass spectrometry.

Protocol 2: Live-Cell Surface Labeling via SPAAC

This protocol details the metabolic incorporation of an azide-modified sugar into cell-surface glycans, followed by labeling with a strained alkyne probe.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Azide-modified sugar (e.g., Ac₄ManNAz)

  • Strained alkyne probe (e.g., DBCO-fluorophore)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Methodology:

  • Metabolic Incorporation:

    • Culture cells to the desired confluency.

    • Replace the normal culture medium with a medium containing the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz).

    • Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido (B1232118) sugar into cell-surface glycans.

  • SPAAC Labeling:

    • Prepare a stock solution of the strained alkyne probe in DMSO. Dilute this into pre-warmed culture medium to the desired final concentration (e.g., 10-50 µM).

    • Wash the cells twice with warm PBS to remove unincorporated azido sugars.

    • Add the medium containing the strained alkyne probe to the cells.

    • Incubate for 30-90 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove the excess probe.

    • Add fresh culture medium or imaging buffer to the cells.

    • Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets.

Reaction Pathways and Decision Making

Choosing the right bioorthogonal tool is critical for experimental success. The following diagrams illustrate the different reaction strategies and a logical workflow for selecting an appropriate method.

cluster_SPAAC SPAAC Pathway cluster_iEDDA iEDDA Pathway cluster_EBA 2-EBA Pathway (Two-Step) SPAAC_R1 Azide-Biomolecule SPAAC_P Labeled Biomolecule (Triazole Linkage) SPAAC_R1->SPAAC_P SPAAC_R2 Strained Alkyne (e.g., DBCO-Probe) SPAAC_R2->SPAAC_P iEDDA_R1 Strained Alkene (e.g., TCO-Biomolecule) iEDDA_P Labeled Biomolecule (Pyridazine Linkage) iEDDA_R1->iEDDA_P iEDDA_R2 Tetrazine-Probe iEDDA_R2->iEDDA_P EBA_R1 Protein (N-term/Lys) EBA_Int Alkyne-Protein EBA_R1->EBA_Int EBA_R2 2-EBA EBA_R2->EBA_Int EBA_P Labeled Protein (Triazole Linkage) EBA_Int->EBA_P CuAAC EBA_R3 Azide-Probe EBA_R3->EBA_P CuAAC

Caption: Comparison of common bioorthogonal reaction pathways.

Start Start: Define Experimental Goal LiveSystem Live Cells or In Vivo? Start->LiveSystem Kinetics Rapid Kinetics Critical? (e.g., low concentration) LiveSystem->Kinetics Yes SiteSpecific Site-Specific Protein Modification Needed? LiveSystem->SiteSpecific No (In Vitro) Use_iEDDA Consider iEDDA Kinetics->Use_iEDDA Yes Use_SPAAC Consider SPAAC Kinetics->Use_SPAAC No Kinetics_vitro Rapid Kinetics Critical? Use_CuAAC Consider CuAAC Kinetics_vitro->Use_CuAAC Yes Use_Staudinger Consider Staudinger Ligation Kinetics_vitro->Use_Staudinger No SiteSpecific->Kinetics_vitro No Use_EBA Consider 2-EBA Approach SiteSpecific->Use_EBA Yes

Caption: Decision-making workflow for selecting a bioorthogonal reaction.

Conclusion

The field of bioorthogonal chemistry offers a diverse and expanding set of tools for labeling and studying biomolecules.[18] The this compound strategy provides a powerful method for site-specific protein modification, offering a level of precision that is complementary to metabolic labeling approaches. Its reliance on a secondary click reaction, often the copper-catalyzed CuAAC, makes it highly suitable for in vitro applications where speed and efficiency are paramount.

For live-cell and in vivo studies, catalyst-free reactions are the methods of choice.[11] Inverse-electron-demand Diels-Alder (iEDDA) reactions offer unparalleled speed, making them ideal for tracking fast processes or labeling low-abundance targets.[9][13] Strain-promoted azide-alkyne cycloaddition (SPAAC) provides an excellent balance of biocompatibility and reliable kinetics for a wide range of live-cell imaging experiments.[9][] By carefully considering the quantitative data and experimental context outlined in this guide, researchers can make informed decisions to harness the full potential of bioorthogonal chemistry, advancing fundamental biological understanding and accelerating therapeutic development.

References

Validating Kinase Inhibition: A Comparative Guide to 2-Ethynylbenzaldehyde-Based Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor development is continually evolving, with a significant focus on targeted covalent inhibitors that offer enhanced potency and prolonged duration of action. Among these, compounds featuring a 2-ethynylbenzaldehyde (EBA) moiety have emerged as a promising strategy for targeting the conserved catalytic lysine (B10760008) residue within the kinase active site, leading to irreversible inhibition. This guide provides an objective comparison of the performance of EBA-based compounds against established kinase inhibitors, supported by experimental data and detailed protocols for validation.

Quantitative Comparison of Kinase Inhibitors

The inhibitory potency of this compound-based compounds has been demonstrated against several key kinase targets, including ABL and EGFR, as well as the non-kinase anti-apoptotic protein Mcl-1, which also features a reactive lysine in its binding pocket. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative EBA-based covalent inhibitors and compare them with well-established reversible and irreversible inhibitors.

Table 1: Comparison of ABL Kinase Inhibitors

InhibitorTypeTargetIC50 (nM)Reference(s)
EBA-Based ABL Inhibitor Covalent (Lysine-Targeting)ABL13 (time-dependent, 0h) -> 1.7 (12h)[1]
ImatinibReversibleABL38 - 600[2]
DasatinibReversibleABL9[3]
NilotinibReversibleABL45[3]
Salicylaldehyde-based ABL inhibitor (A5) Reversible Covalent (Lysine-Targeting)ABL~100 (time-dependent)[4]

Table 2: Comparison of EGFR Kinase Inhibitors

InhibitorTypeTargetIC50 (nM)Reference(s)
EBA-Based EGFR Inhibitor Covalent (Lysine-Targeting)EGFR (L858R/T790M)Not explicitly provided in sources
GefitinibReversibleEGFR (wild-type)26 - 57[5]
Osimertinib (AZD9291)Covalent (Cysteine-Targeting)EGFR (L858R/T790M)1 - 11.44[6][7]
AfatinibCovalent (Cysteine-Targeting)EGFR (wild-type)0.5[8]
DacomitinibCovalent (Cysteine-Targeting)EGFR (wild-type)6[8]

Table 3: Comparison of Mcl-1 Inhibitors

InhibitorTypeTargetIC50 (nM)Reference(s)
EBA-Based Mcl-1 Inhibitor Covalent (Lysine-Targeting)Mcl-1Not explicitly provided in sources
Aryl Boronic Acid Mcl-1 Inhibitor Reversible Covalent (Lysine-Targeting)Mcl-14.2[9]
Venetoclax (B612062)ReversibleBCL-2 (often used in combination for Mcl-1 dependence)>1000 (in Mcl-1 dependent lines)[10][11]
S63845ReversibleMcl-123 - 78[12]

Experimental Protocols

Validating the efficacy and selectivity of kinase inhibitors requires a multi-faceted approach. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Purified recombinant kinase (e.g., ABL, EGFR)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds (e.g., this compound-based inhibitor) and control inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and control inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Kinase Reaction Setup:

    • In a multi-well plate, add the kinase enzyme diluted in kinase assay buffer.

    • Add the serially diluted inhibitors or DMSO (vehicle control) to the wells.

    • Pre-incubate the kinase and inhibitor for a specified time (e.g., 30 minutes) at room temperature to allow for binding. For time-dependent covalent inhibitors, IC50 values can be determined at different pre-incubation time points (e.g., 0, 2, 6, 12 hours).

  • Initiation of Kinase Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Target Engagement in Cells

This method assesses the ability of an inhibitor to modulate the phosphorylation status of its target kinase and downstream signaling proteins within a cellular context.

Materials:

  • Cell line expressing the target kinase (e.g., K562 for ABL, A549 for EGFR)

  • Cell culture medium and supplements

  • Test inhibitor and vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ABL, anti-total-ABL, anti-phospho-EGFR, anti-total-EGFR, anti-phospho-CrkL, anti-total-CrkL)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor or DMSO for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.

  • Data Analysis: Quantify the band intensities using image analysis software. The level of target engagement is determined by the reduction in the phosphorylated protein signal relative to the total protein signal.

Chemoproteomics for Selectivity Profiling

This advanced mass spectrometry-based technique provides a global view of the inhibitor's targets and off-targets in a complex biological sample.

Materials:

  • Cell lysate or tissue homogenate

  • Test inhibitor (with an alkyne or other click-chemistry handle, if available for affinity-based methods)

  • Broad-spectrum kinase affinity resins (for competitive binding assays) or streptavidin beads (for affinity-based methods)

  • Urea, DTT, iodoacetamide (B48618) for protein denaturation, reduction, and alkylation

  • Trypsin for protein digestion

  • LC-MS/MS system (e.g., Q Exactive HF)

Procedure (Competitive Binding Approach):

  • Lysate Preparation: Prepare a large batch of cell lysate.

  • Inhibitor Incubation: Aliquot the lysate and incubate with a range of concentrations of the test inhibitor or DMSO for a defined period.

  • Affinity Enrichment: Add a broad-spectrum kinase affinity resin (e.g., Kinobeads) to each sample to capture the unbound kinases.

  • On-Bead Digestion: Wash the beads to remove non-specifically bound proteins. Elute and digest the captured proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).

    • For each kinase, determine the degree of displacement by the inhibitor at each concentration by comparing its abundance in the inhibitor-treated samples to the DMSO control.

    • Generate dose-response curves to determine the apparent dissociation constant (Kd) for each interacting kinase, providing a measure of selectivity.

Visualizing the Molecular Landscape

Understanding the context in which these inhibitors function is critical. The following diagrams, generated using the DOT language for Graphviz, illustrate the relevant signaling pathways and experimental workflows.

Signaling Pathways

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; Sos [label="Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation/\nSurvival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2 [label="Recruits"]; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; EGFR -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label="Recruits"]; Akt -> mTOR; mTOR -> Proliferation; } EGFR Signaling Pathway.

// Nodes BCR_ABL [label="BCR-ABL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; Sos [label="Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT5 [label="STAT5", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Proliferation/\nSurvival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges BCR_ABL -> Grb2; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; BCR_ABL -> PI3K; PI3K -> Akt; Akt -> Proliferation; BCR_ABL -> STAT5; STAT5 -> Proliferation; } BCR-ABL Signaling Pathway.

// Nodes Growth_Factors [label="Growth Factors/\nCytokines", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; GSK3b [label="GSK3β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mcl1 [label="Mcl-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bim_Noxa [label="Bim/Noxa\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Growth_Factors -> RTK [label="Activate"]; RTK -> PI3K; PI3K -> Akt; Akt -> GSK3b [arrowhead=tee, label="Inhibits"]; GSK3b -> Mcl1 [arrowhead=tee, label="Promotes\nDegradation"]; Akt -> Mcl1 [label="Promotes\nStability"]; Mcl1 -> Bim_Noxa [arrowhead=tee, label="Sequesters"]; Bim_Noxa -> Apoptosis; Mcl1 -> Survival [style=dashed]; } Mcl-1 Regulation Pathway.

Experimental Workflows

// Nodes Cell_Treatment [label="1. Cell Treatment\n(Inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="2. Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="3. Protein\nQuantification", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="4. SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="5. Protein Transfer\n(to Membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="6. Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab [label="7. Primary Antibody\nIncubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary_Ab [label="8. Secondary Antibody\nIncubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="9. Signal Detection\n(ECL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="10. Data Analysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Cell_Treatment -> Lysis; Lysis -> Quantification; Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; } Western Blot Workflow.

// Nodes Lysate_Prep [label="1. Cell Lysate\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor_Inc [label="2. Inhibitor\nIncubation", fillcolor="#FBBC05", fontcolor="#202124"]; Affinity_Enrich [label="3. Affinity Enrichment\n(e.g., Kinobeads)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Digestion [label="4. On-Bead\nDigestion (Trypsin)", fillcolor="#F1F3F4", fontcolor="#202124"]; LC_MS [label="5. LC-MS/MS\nAnalysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="6. Data Analysis\n(Quantification & ID)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Selectivity_Profile [label="Selectivity Profile", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Lysate_Prep -> Inhibitor_Inc; Inhibitor_Inc -> Affinity_Enrich; Affinity_Enrich -> Digestion; Digestion -> LC_MS; LC_MS -> Data_Analysis; Data_Analysis -> Selectivity_Profile; } Chemoproteomics Workflow.

References

A Comparative Study of Catalysts for the Sonogashira Synthesis of 2-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, particularly between sp² and sp hybridized carbons. This guide provides a comparative overview of various catalytic systems for the synthesis of 2-ethynylbenzaldehyde, a valuable building block in the synthesis of pharmaceuticals and complex organic molecules. The performance of several palladium-based catalysts is compared, supported by experimental data from recent literature.

Catalyst Performance Comparison

The efficiency of the Sonogashira coupling for the synthesis of this compound and structurally similar compounds is highly dependent on the choice of catalyst, ligands, and reaction conditions. Below is a summary of the performance of different catalytic systems. The data has been compiled from various studies to provide a comparative perspective.

Catalyst SystemAryl HalideAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuI2-IodobenzaldehydePhenylacetyleneEt₃NTHFRT295[1]
Pd(PPh₃)₄ / CuI4-IodotolueneTrimethylsilylacetyleneEt₃N-1001095[2]
Pd/SF (Silk Fibroin)2-IodophenolPhenylacetyleneEt₃NH₂O/EtOH90-Good[3]
Pd(II)Cl₂–BTP@TMSP–nSiO₂Aryl iodidesPhenylacetylene----High[3]
Pd₁@NC (Single-Atom) / CuI / PPh₃3-Iodoaniline2-Methylbut-3-yn-2-olNEt₃MeCN8024-[4]
NiCl₂ / 1,10-phenanthroline4-Iodo-1,1'-biphenylPhenylacetyleneKFDMAc25--[5]

Note: "RT" denotes room temperature. The yields and conditions are as reported in the respective literature and may vary based on the specific substrate and experimental setup.

Experimental Protocol: A Generalized Procedure

The following is a generalized experimental protocol for the Sonogashira synthesis of this compound, which can be adapted for the screening of different catalysts. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and unwanted side reactions.

Materials:

  • 2-Iodobenzaldehyde (or 2-bromobenzaldehyde)

  • Terminal alkyne (e.g., ethynyltrimethylsilane or phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI) (for traditional Sonogashira)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

  • Magnetic stir bar

  • Schlenk flask or sealed tube

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube containing a magnetic stir bar, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., 1-5 mol%), and the copper(I) cocatalyst (e.g., 1-10 mol%) if applicable.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent, followed by the base (2-3 eq.), and finally the terminal alkyne (1.1-1.5 eq.).

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium (B1175870) chloride and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure this compound.

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a logical workflow for a comparative study of different catalysts for the Sonogashira synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Comparison Reagents Prepare Stock Solutions (Aryl Halide, Alkyne, Base) Setup Set up Parallel Reactions (Inert Atmosphere) Reagents->Setup Catalysts Prepare Catalyst Systems (Catalyst A, B, C...) Catalysts->Setup AddReagents Add Reagents & Catalysts Setup->AddReagents RunReaction Run Reactions (Controlled Temp. & Time) AddReagents->RunReaction Monitoring Monitor Reaction Progress (TLC, GC-MS) RunReaction->Monitoring Workup Quench & Workup Monitoring->Workup Purification Purify Products Workup->Purification Analysis Analyze Products (Yield, Purity, NMR, MS) Purification->Analysis Comparison Compare Catalyst Performance (Yield, TON, TOF) Analysis->Comparison

Experimental workflow for catalyst comparison.

This structured approach ensures a systematic and unbiased comparison of catalyst performance, enabling researchers to select the most effective catalytic system for their specific synthetic needs. The Sonogashira reaction's versatility is further enhanced by the continuous development of novel and more efficient catalysts, including those that operate under milder, copper-free, or aqueous conditions.

References

Assessing the Efficiency of N-Terminal vs. Lysine Modification with 2-Ethynylbenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-selective modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the creation of precisely engineered bioconjugates. Among the various reagents employed, 2-ethynylbenzaldehyde (2-EBA) has emerged as a powerful tool for targeting primary amines. This guide provides a comprehensive comparison of the efficiency of 2-EBA for modifying the N-terminal α-amine versus the ε-amine of lysine (B10760008) residues, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of N-Terminal and Lysine Modification

The selectivity of this compound for the N-terminus over lysine residues is highly dependent on the reaction conditions, particularly the pH, and the specific 2-EBA derivative used. Generally, slightly acidic conditions favor N-terminal modification, while neutral to slightly basic conditions can increase the extent of lysine modification.

2-EBA DerivativePeptide/ProteinpHN-Terminal Conversion (%)Lysine Conversion (%)N-Terminal:Lysine SelectivityReference
This compound (2a)YTSSSKNVVR6.561396:4[1]
2-ethynyl-5-hydroxy-4-methoxybenzaldehyde (2b)YTSSSKNVVR6.3-->99:1[2]
2-ethynyl-4-hydroxy-5-methoxybenzaldehyde (2d)YTSSSKNVVR6.5-->99:1[1]
2-ethynyl-4-hydroxy-5-methoxybenzaldehyde (2d)Peptide Library (XSKFR)6.532-93-Up to >99:1[2][3]
This compound with electron-donating groupsYTSSSKNVVR6.5up to 86-up to >99:1[1]
This compound with weak electron-withdrawing groupsYTSSSKNVVR6.5up to 78-up to >99:1[1]
2-ethynyl-4-fluorobenzaldehyde (2h)YTSSSKNVVR9.0--9:81[4]
Alkyne-linked 2-EBA (2t)Lysozyme6.552-High N-terminal selectivity[5]
Alkyne-linked 2-EBA (2t)Lysozyme7.492 (mono- and di-modified)-High N-terminal selectivity[5]
2-ethynyl-5-methoxybenzaldehyde (2b)BCArg mutant---Comparable activity to unmodified[3][6]

Experimental Protocols

N-Terminal Selective Modification Protocol

This protocol is optimized for achieving high selectivity for the N-terminal α-amine.

Materials:

  • Peptide or protein of interest

  • This compound (2-EBA) derivative (e.g., 2-ethynyl-4-hydroxy-5-methoxybenzaldehyde)

  • 50 mM Phosphate-Buffered Saline (PBS), pH 6.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for peptides/proteins with disulfide bonds)

  • LC-MS system for analysis

Procedure:

  • Prepare a stock solution of the peptide or protein in 50 mM PBS (pH 6.5). The final concentration for the reaction is typically 0.1 mM.

  • Prepare a stock solution of the 2-EBA derivative in DMSO.

  • In a microcentrifuge tube, combine the peptide/protein solution with the 2-EBA derivative. A typical molar excess of the 2-EBA reagent is 20 equivalents. The final DMSO concentration should be kept low (e.g., 10%) to maintain protein stability.

  • If the peptide or protein contains disulfide bonds that need to be kept reduced, add TCEP to a final concentration of 0.5 mM.

  • Incubate the reaction mixture at 37°C for 16 hours.

  • Monitor the reaction progress and determine the conversion and selectivity by LC-MS analysis. The formation of the isoquinolinium conjugate results in a mass increase of the molecular weight of the 2-EBA derivative minus the mass of a water molecule (18 Da).[1]

Protocol for Increased Lysine Modification

This protocol outlines conditions that favor the modification of lysine residues, often leading to a mixture of N-terminally and lysine-modified products.

Materials:

  • Peptide or protein of interest

  • This compound (2-EBA) derivative (e.g., one with an electron-withdrawing substituent)

  • 50 mM Phosphate-Buffered Saline (PBS), pH 9.0

  • Dimethyl sulfoxide (DMSO)

  • LC-MS system for analysis

Procedure:

  • Prepare a stock solution of the peptide or protein in 50 mM PBS (pH 9.0).

  • Prepare a stock solution of the 2-EBA derivative in DMSO.

  • Combine the peptide/protein solution with the 2-EBA derivative in a microcentrifuge tube.

  • Incubate the reaction mixture at 37°C for 16 hours.

  • Analyze the reaction products by LC-MS to determine the ratio of N-terminal to lysine modification. At higher pH, an increase in mono-lysine modified and di-modified (N-terminal and lysine) peptides is expected.[4]

Visualizations

Reaction_Mechanisms cluster_N_terminal N-Terminal Modification (pH ~6.5) cluster_lysine Lysine Modification (pH > 7.4) N_protein Protein (N-terminal α-amine) N_imine Imine Intermediate N_protein->N_imine Condensation N_EBA This compound N_EBA->N_imine N_isoquinolinium Isoquinolinium Conjugate (Stable Product) N_imine->N_isoquinolinium 6-endo-dig cyclization L_protein Protein (Lysine ε-amine) L_imine Imine Intermediate L_protein->L_imine Condensation L_EBA This compound L_EBA->L_imine L_isoquinolinium Isoquinolinium Conjugate (Side Product at low pH) L_imine->L_isoquinolinium 6-endo-dig cyclization

Caption: Reaction mechanisms for N-terminal and lysine modification with 2-EBA.

Experimental_Workflow start Start prep_reagents Prepare Protein and 2-EBA Solutions start->prep_reagents reaction_setup Combine Reactants (Control pH and Stoichiometry) prep_reagents->reaction_setup incubation Incubate at 37°C for 16h reaction_setup->incubation analysis LC-MS Analysis incubation->analysis data_interp Determine Conversion and Selectivity analysis->data_interp end End data_interp->end

Caption: General experimental workflow for protein modification with 2-EBA.

Decision_Tree start Goal of Modification? n_terminal Site-Specific N-Terminal Labeling start->n_terminal High Selectivity lysine_mod General Amine Modification (including Lysine) start->lysine_mod Less Specificity Required condition_n Use slightly acidic pH (~6.5) Select 2-EBA with electron-donating groups n_terminal->condition_n condition_l Use neutral to basic pH (>7.4) Consider 2-EBA with electron-withdrawing groups lysine_mod->condition_l

Caption: Decision tree for choosing a modification strategy with 2-EBA.

References

A Comparative Guide to the Stability of Bioconjugates Formed with 2-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent linkage's stability is a critical determinant of a bioconjugate's efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of the stability of bioconjugates formed using 2-ethynylbenzaldehyde against other common bioconjugation chemistries. The reaction of this compound with the N-terminal α-amino group of peptides and proteins results in the formation of a stable isoquinolinium salt. This guide presents available stability data, detailed experimental protocols for stability assessment, and visual representations of the underlying chemical principles to aid in the rational design of bioconjugates.

Quantitative Stability Comparison

The stability of a bioconjugate is often evaluated by its half-life (t½) under physiologically relevant conditions, such as in plasma or at varying pH. While direct, quantitative half-life data for isoquinolinium-based bioconjugates in plasma is not extensively documented in the reviewed literature, their stability has been qualitatively described as high, particularly against redox challenges. The following tables summarize the available quantitative and qualitative stability data for various bioconjugate linkages to provide a comparative overview.

Table 1: Comparative Stability of Bioconjugate Linkages in Plasma

Linkage ChemistryResulting BondHalf-life in Plasma (37 °C)Key Stability Features
This compound Isoquinolinium SaltData not availableStable towards reducing and oxidizing agents[1].
Hydrazino-Pictet-Spengler (HIPS) Carbon-Carbon> 5 daysExceptionally stable C-C bond formation[2][3][4].
Oxime Ligation Oxime~1 day to ~1 monthMore stable than hydrazones; susceptible to acid-catalyzed hydrolysis[3][4][5].
Hydrazone Ligation HydrazoneHoursProne to hydrolysis, especially under acidic conditions[5].
Maleimide Chemistry ThioetherHours to >200 hoursSusceptible to retro-Michael reaction with thiols like albumin[6].
NHS Ester Chemistry AmideExceptionally longThe resulting amide bond is highly stable under physiological conditions[7][8].
"Click" Chemistry (SPAAC/CuAAC) TriazoleExceptionally longConsidered biologically inert and highly stable[7].

Table 2: Hydrolytic Stability of Bioconjugate Linkages

Linkage ChemistryResulting BondStability at Physiological pH (7.4)Stability at Acidic pH (~5.0)
This compound Isoquinolinium SaltStableData not available
Hydrazino-Pictet-Spengler (HIPS) Carbon-CarbonHighHigh
Oxime Ligation OximeHighModerately stable, hydrolysis is acid-catalyzed.
Hydrazone Ligation HydrazoneModerateLow, readily hydrolyzed.
Maleimide Chemistry (post-hydrolysis) ThioetherHighHigh
NHS Ester Chemistry AmideHighHigh
"Click" Chemistry (SPAAC/CuAAC) TriazoleHighHigh

Experimental Protocols

Accurate assessment of bioconjugate stability is crucial for predicting in vivo performance. Below are detailed methodologies for key stability-indicating assays.

Protocol 1: Assessing Bioconjugate Stability in Plasma via HPLC

Objective: To determine the in vitro stability of a bioconjugate in plasma by quantifying the amount of intact conjugate over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bioconjugate of interest

  • Human or animal plasma (e.g., from mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN), cold

  • Trifluoroacetic acid (TFA)

  • Centrifuge

  • Reverse-phase HPLC system with a suitable column (e.g., C18) and UV or fluorescence detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the bioconjugate in PBS.

    • Dilute the bioconjugate stock solution into pre-warmed (37 °C) plasma to a final concentration of 1 mg/mL.

    • Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.

  • Incubation:

    • Incubate the plasma and PBS samples at 37 °C.

  • Time Points:

    • Collect aliquots of the incubation mixtures at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Quenching and Protein Precipitation:

    • To each aliquot, add 2-3 volumes of cold acetonitrile to precipitate plasma proteins and stop any enzymatic degradation.

    • Vortex the samples and incubate at -20 °C for at least 30 minutes.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant and analyze it by reverse-phase HPLC.

    • Use a suitable gradient of water and acetonitrile, both containing 0.1% TFA, to elute the bioconjugate and its potential degradation products.

    • Monitor the peak corresponding to the intact bioconjugate.

  • Data Analysis:

    • Plot the percentage of the intact bioconjugate remaining (relative to the t=0 time point) against time.

    • Calculate the half-life (t½) of the bioconjugate from the degradation curve, often by fitting to a first-order decay model.

Protocol 2: Forced Degradation Study under Reductive and Oxidative Stress

Objective: To assess the stability of the bioconjugate under stressed conditions to understand its degradation pathways.

Materials:

  • Bioconjugate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH) or Dithiothreitol (DTT) for reductive stress

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • HPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare solutions of the bioconjugate in PBS.

  • Stress Conditions:

    • Reductive Stress: Add GSH or DTT to the bioconjugate solution to a final concentration of 10 mM.

    • Oxidative Stress: Add H₂O₂ to the bioconjugate solution to a final concentration of 0.1-1%.

    • Prepare a control sample of the bioconjugate in PBS without any stress agent.

  • Incubation:

    • Incubate all samples at 37 °C for a defined period (e.g., 24-48 hours).

  • Analysis:

    • Analyze the samples at different time points (e.g., 0, 4, 8, 24 hours) using a validated stability-indicating method, typically reverse-phase HPLC coupled with mass spectrometry (MS).

    • Quantify the amount of the intact bioconjugate remaining at each time point.

    • Identify and characterize any degradation products using MS/MS analysis.

Visualizing Bioconjugation and Stability Assessment

Diagrams generated using Graphviz (DOT language) to illustrate key processes.

Bioconjugation_Workflow cluster_synthesis Bioconjugate Synthesis cluster_stability Stability Assessment Biomolecule Biomolecule Bioconjugate Bioconjugate Biomolecule->Bioconjugate Reaction 2_EBA This compound 2_EBA->Bioconjugate Incubation Incubate in Plasma (37°C) Bioconjugate->Incubation Aliquots Collect Aliquots (Time Points) Incubation->Aliquots Precipitation Protein Precipitation (Acetonitrile) Aliquots->Precipitation Analysis HPLC Analysis Precipitation->Analysis Half_life Determine Half-life (t½) Analysis->Half_life

Caption: Experimental workflow for the synthesis and stability evaluation of bioconjugates.

Reaction_Mechanism Protein_N_Terminus Protein N-Terminus (α-amine) Imine_Intermediate Imine Intermediate Protein_N_Terminus->Imine_Intermediate 2_EBA This compound 2_EBA->Imine_Intermediate Cyclization 6-endo-dig Cyclization Imine_Intermediate->Cyclization Isoquinolinium_Salt Stable Isoquinolinium Conjugate Cyclization->Isoquinolinium_Salt Stability_Comparison_Logic Start Select Bioconjugation Chemistry High_Stability High Stability Required? Start->High_Stability Cleavable Cleavable Linker Needed? Start->Cleavable Amide_Triazole_HIPS Amide, Triazole, HIPS High_Stability->Amide_Triazole_HIPS Yes Maleimide_Hydrazone Maleimide, Hydrazone High_Stability->Maleimide_Hydrazone No Hydrazone_Disulfide Hydrazone (acid-labile), Disulfide (reducible) Cleavable->Hydrazone_Disulfide Yes Non_Cleavable Amide, Triazole, HIPS, Isoquinolinium Cleavable->Non_Cleavable No

References

A Comparative Guide to the Synthetic Routes of 2-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-ethynylbenzaldehyde, a valuable building block in medicinal chemistry and materials science, can be approached through several synthetic strategies. This guide provides a comparative overview of three prominent methods: a multi-step synthesis commencing with 2-bromobenzaldehyde (B122850), the Corey-Fuchs reaction, and a direct Sonogashira coupling approach. Each route is evaluated based on experimental protocols and reported yields to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Material Key Intermediates Overall Yield (approx.) Number of Steps Key Advantages Key Disadvantages
Multi-step Synthesis 2-Bromobenzaldehyde2-(2-bromophenyl)-1,3-dioxolane (B1268299)70-80%3High yielding steps, reliableLonger reaction sequence
Corey-Fuchs Reaction Benzaldehyde (B42025) derivative1,1-Dibromoalkene65-75%2Good for converting aldehydes to terminal alkynesRequires strong base (n-BuLi)
Direct Sonogashira Coupling 2-Bromobenzaldehyde2-((trimethylsilyl)ethynyl)benzaldehyde60-70%2Potentially shorter routeAldehyde may interfere with coupling

Route 1: Multi-Step Synthesis from 2-Bromobenzaldehyde

This robust three-step synthesis involves the protection of the aldehyde functionality of 2-bromobenzaldehyde, followed by a Sonogashira coupling to introduce the ethynyl (B1212043) group, and concluding with a deprotection sequence.

Experimental Protocol

Step 1: Protection of 2-Bromobenzaldehyde

To a solution of 2-bromobenzaldehyde (50.0 g) in 50 ml of toluene, ethylene (B1197577) glycol (25.0 ml) and p-toluenesulfonic acid (500 mg) are added.[1] The mixture is heated to reflux with a Dean-Stark trap for 18 hours. An additional 10 ml of ethylene glycol is then added, and reflux is continued for another 4 hours.[1] After cooling, the solvent is evaporated, and the residue is dissolved in ether. The organic layer is washed with 5% sodium bicarbonate solution, dried over magnesium sulfate, and filtered. The crude product is purified by Kugelrohr distillation to yield 2-(2-bromophenyl)-1,3-dioxolane.

  • Yield: Approximately 96%[2]

Step 2: Sonogashira Coupling of the Protected Aldehyde

In a flask, 2-(2-bromophenyl)-1,3-dioxolane (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.) are combined under an inert atmosphere. Anhydrous, degassed triethylamine (B128534) is added, followed by trimethylsilylacetylene (B32187) (1.2 eq.). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

  • Yield: Estimated 80-90% based on similar Sonogashira couplings.

Step 3: Deprotection to this compound

The product from Step 2 is dissolved in a suitable solvent like methanol. A base such as potassium carbonate is added to remove the trimethylsilyl (B98337) (TMS) protecting group from the alkyne. Following the desilylation, an acidic workup (e.g., with aqueous HCl) is performed to hydrolyze the acetal (B89532) and deprotect the aldehyde functionality, yielding the final product, this compound.

  • Yield: Estimated 90-95% for the deprotection steps.

Logical Workflow

G cluster_0 Multi-Step Synthesis A 2-Bromobenzaldehyde B Protection (Ethylene Glycol, p-TsOH) A->B Step 1 C 2-(2-bromophenyl)-1,3-dioxolane B->C D Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) C->D Step 2 E Protected this compound D->E F Deprotection (Base, then Acid) E->F Step 3 G This compound F->G

Caption: Workflow for the multi-step synthesis of this compound.

Route 2: The Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne.[3][4] This can be applied to a suitable benzaldehyde precursor to generate this compound.

Experimental Protocol

Step 1: Formation of the Dibromoalkene

To a solution of triphenylphosphine (B44618) (3.0 eq.) in dry dichloromethane (B109758) cooled to 0 °C under an inert atmosphere, carbon tetrabromide (1.5 eq.) is added, and the mixture is stirred for 15 minutes. A solution of the starting benzaldehyde (1.0 eq.) in dry dichloromethane is then added. The reaction is allowed to warm to room temperature and stirred overnight. The mixture is triturated with cold hexanes and filtered. The filtrate is concentrated and purified by silica (B1680970) gel chromatography to yield the 1,1-dibromoalkene.[3]

  • Yield: Approximately 82% for the dibromoalkene formation.[3]

Step 2: Formation of the Terminal Alkyne

The dibromoalkene (1.0 eq.) is dissolved in dry tetrahydrofuran (B95107) under an inert atmosphere and cooled to -78 °C. A solution of n-butyllithium (1.9 eq., 2.5 M in hexanes) is added, and the solution is stirred for 20 minutes at -78 °C. The reaction is then quenched, for example, by the addition of water, and allowed to warm to room temperature. The product is extracted, and the organic layers are combined, dried, and concentrated to give the terminal alkyne.[3]

  • Yield: Approximately 88% for the alkyne formation.[3]

Reaction Mechanism

G cluster_1 Corey-Fuchs Reaction Mechanism Aldehyde Aldehyde Wittig Wittig-like Reaction Aldehyde->Wittig Ylide Phosphorus Ylide (from PPh3 and CBr4) Ylide->Wittig Dibromoalkene 1,1-Dibromoalkene Wittig->Dibromoalkene Elimination Elimination & Metal-Halogen Exchange Dibromoalkene->Elimination Base n-Butyllithium Base->Elimination Alkyne Terminal Alkyne Elimination->Alkyne

Caption: Key steps in the Corey-Fuchs reaction mechanism.

Route 3: Direct Sonogashira Coupling of 2-Bromobenzaldehyde

This approach aims to directly couple 2-bromobenzaldehyde with a protected alkyne, followed by deprotection. This route is potentially more atom- and step-economical but can be complicated by the reactivity of the free aldehyde.

Experimental Protocol

Step 1: Sonogashira Coupling

To a solution of 2-bromobenzaldehyde (1.0 eq) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added.[5] A base, typically an amine like triethylamine or diisopropylethylamine (2-3 eq.), is then added, followed by the terminal alkyne, such as trimethylsilylacetylene (1.1-1.5 eq.). The reaction is typically stirred at room temperature or gently heated until completion, as monitored by TLC. The reaction mixture is then worked up by filtration and removal of the solvent, followed by purification of the crude product.

  • Yield: Estimated 70-80% based on similar couplings.

Step 2: Deprotection

The resulting 2-((trimethylsilyl)ethynyl)benzaldehyde is dissolved in a solvent like methanol, and a mild base such as potassium carbonate is added to cleave the silyl (B83357) group. The reaction is stirred at room temperature until the deprotection is complete. The final product, this compound, is then isolated after an appropriate workup.

  • Yield: Typically high, >90%.

Catalytic Cycle

G cluster_2 Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne R-Pd(II)-C≡CR' Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product RX R-X (2-Bromobenzaldehyde) RX->OxAdd Cu_acetylide Cu-C≡CR' Cu_acetylide->Transmetal

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Conclusion

The choice of synthetic route to this compound will depend on the specific requirements of the researcher, including scale, available starting materials, and tolerance for multi-step procedures. The multi-step synthesis from 2-bromobenzaldehyde offers a reliable and high-yielding, albeit longer, pathway. The Corey-Fuchs reaction is a powerful tool for the direct conversion of an aldehyde to a terminal alkyne and presents a viable two-step alternative. The direct Sonogashira coupling is the most concise route on paper, but may require careful optimization to manage the reactivity of the aldehyde group and achieve high yields. Researchers are encouraged to consider these factors when planning their synthetic strategy.

References

A Comparative Guide to 2-Ethynylbenzaldehyde in Bioconjugation: Reaction Kinetics and Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, the choice of conjugation chemistry is critical. This guide provides a detailed analysis of the reaction kinetics of 2-ethynylbenzaldehyde (2-EBA) for N-terminal bioconjugation, comparing its performance with key alternative reagents. The information presented is supported by experimental data to facilitate informed decisions in the design of bioconjugates.

Introduction to N-Terminal Bioconjugation with this compound

This compound has emerged as a valuable reagent for the site-selective modification of the N-terminus of peptides and proteins. The reaction proceeds through the formation of an imine between the aldehyde of 2-EBA and the α-amino group of the N-terminal residue. This is followed by an intramolecular 6-endo-dig cyclization, resulting in a stable isoquinolinium salt.[1][2] This method offers high selectivity for the N-terminus over the ε-amino group of lysine (B10760008) residues, particularly under slightly acidic conditions (pH 6.5), which is attributed to the lower pKa of the N-terminal α-amino group.[2][3]

Comparative Analysis of Reaction Kinetics

The efficacy of a bioconjugation reaction is often determined by its kinetics. A recent study by Barber et al. (2022) provides a direct comparison of the second-order rate constants for the N-terminal modification of a model dipeptide (L-alanyl-L-alanine) with 2-EBA and several alternative reagents, including 2-pyridinecarboxaldehydes (2-PCAs).[4]

Reagent ClassSpecific ReagentSecond-Order Rate Constant (k₁) (M⁻¹s⁻¹)Notes
This compound This compound (2-EBA)2.5 x 10⁻⁴Forms a stable isoquinolinium salt. The reaction is irreversible under the studied conditions.[4]
2-Pyridinecarboxyaldehyde 2-Pyridinecarboxyaldehyde (2-PCA)4.6 x 10⁻⁴Forms an imidazolidinone conjugate. The reaction is reversible.[4] Functionalization of the pyridine (B92270) ring can modulate reactivity.
6-(Piperazin-1-yl)pyridine-2-carbaldehyde3.8 x 10⁻⁴An example of a functionalized 2-PCA. The reaction is also reversible.[4]
6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde3.1 x 10⁻⁴Another functionalized 2-PCA, showing slightly lower reactivity compared to the parent 2-PCA. The reaction is irreversible under the studied conditions.[4]
Benzaldehyde Benzaldehyde (BA)7.1 x 10⁻³Forms a reversible imine (Schiff base) which is often reduced in a subsequent step for stable conjugation. The initial imine formation is faster than the subsequent cyclization of 2-EBA and 2-PCAs.[4]
Oxazoline 2-Phenyl-4,5-dihydrooxazole (Ox)1.0 x 10⁻⁴Reacts via azolation. Shows the slowest kinetics among the compared reagents in this study. The reaction is irreversible.[4]

Data sourced from Barber et al., RSC Chemical Biology, 2022.[4]

Experimental Protocols

General Protocol for Monitoring N-Terminal Bioconjugation Kinetics by LC-MS

This protocol provides a framework for determining the second-order rate constant of a bioconjugation reaction between an N-terminal modifying reagent and a peptide or protein.

1. Materials and Reagents:

  • Peptide or protein with an accessible N-terminus

  • N-terminal modifying reagent (e.g., this compound)

  • Reaction Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching Solution (e.g., 1 M hydroxylamine (B1172632) or another suitable quenching agent)

  • LC-MS grade water and acetonitrile (B52724)

  • Formic acid

2. Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a C18 column suitable for peptide/protein separation.

3. Experimental Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the peptide or protein in the reaction buffer at a known concentration (e.g., 1 mM).

    • Prepare a stock solution of the N-terminal modifying reagent in a compatible solvent (e.g., DMSO) at a known concentration (e.g., 100 mM).

  • Kinetic Run:

    • Equilibrate the peptide/protein solution to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding a specific volume of the reagent stock solution to the peptide/protein solution to achieve the desired final concentrations (e.g., 0.5 mM peptide and 5 mM reagent). Ensure rapid and thorough mixing.

    • Immediately withdraw the first aliquot (t=0) and quench the reaction by adding it to the quenching solution.

    • Continue to withdraw aliquots at regular time intervals (e.g., 5, 15, 30, 60, 120 minutes) and quench them in the same manner.

  • LC-MS Analysis:

    • Analyze the quenched samples by LC-MS. Use a gradient of acetonitrile in water with 0.1% formic acid to separate the unmodified peptide/protein from the conjugated product.

    • Monitor the reaction by extracting the ion chromatograms (EICs) for both the starting material and the product.

  • Data Analysis:

    • Integrate the peak areas for the unmodified and modified species at each time point.

    • Calculate the concentration of the product at each time point based on the relative peak areas.

    • Plot the concentration of the product versus time.

    • Determine the initial reaction rate from the initial slope of the curve.

    • Calculate the second-order rate constant (k) using the rate equation: Rate = k[Peptide/Protein][Reagent].

Visualization of Reaction Pathways and Workflows

ReactionMechanism cluster_2EBA This compound Pathway cluster_2PCA 2-Pyridinecarboxyaldehyde Pathway Peptide_N_Terminus Peptide N-Terminus (R-NH2) Imine_Intermediate_EBA Imine Intermediate Peptide_N_Terminus->Imine_Intermediate_EBA + 2-EBA 2_EBA This compound 2_EBA->Imine_Intermediate_EBA Isoquinolinium_Salt Stable Isoquinolinium Conjugate Imine_Intermediate_EBA->Isoquinolinium_Salt 6-endo-dig Cyclization Peptide_N_Terminus2 Peptide N-Terminus (R-NH2) Imine_Intermediate_PCA Imine Intermediate Peptide_N_Terminus2->Imine_Intermediate_PCA + 2-PCA 2_PCA 2-Pyridinecarboxyaldehyde 2_PCA->Imine_Intermediate_PCA Imidazolidinone Imidazolidinone Conjugate Imine_Intermediate_PCA->Imidazolidinone Intramolecular Cyclization

Caption: Reaction mechanisms for N-terminal modification with 2-EBA and 2-PCA.

ExperimentalWorkflow Start Prepare Reactants (Peptide/Protein & Reagent) Initiate_Reaction Initiate Reaction (Mix at t=0) Start->Initiate_Reaction Time_Points Withdraw Aliquots at Timed Intervals Initiate_Reaction->Time_Points Quench Quench Reaction Time_Points->Quench LCMS_Analysis LC-MS Analysis (Separate & Detect) Quench->LCMS_Analysis Data_Analysis Data Analysis (Integrate Peaks) LCMS_Analysis->Data_Analysis Calculate_Kinetics Calculate Rate Constant (k) Data_Analysis->Calculate_Kinetics

Caption: Experimental workflow for kinetic analysis of bioconjugation reactions.

Conclusion

The selection of a bioconjugation reagent is a multifaceted decision that depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. While this compound offers the advantage of forming a highly stable, irreversible conjugate, its reaction kinetics are relatively slow compared to the initial imine formation with benzaldehyde. 2-Pyridinecarboxyaldehydes exhibit slightly faster kinetics for the overall cyclization reaction compared to 2-EBA, although the resulting imidazolidinone linkage can be reversible. This guide provides the foundational data and protocols to assist researchers in navigating these choices and designing robust bioconjugation strategies.

References

A Comparative Guide to the Cytotoxicity of 2-Ethynylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the cytotoxic effects of 2-ethynylbenzaldehyde derivatives, providing a valuable resource for researchers in oncology and medicinal chemistry. By presenting available experimental data, detailed protocols, and visualizing key cellular pathways, this document aims to facilitate an objective assessment of these compounds as potential therapeutic agents.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound derivatives and related benzaldehyde (B42025) analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the available data, primarily from in vitro studies utilizing the MTT assay.

Table 1: Cytotoxicity of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives

CompoundCell LineIC50 (µg/mL)
5-bromo-2-(prop-2-yn-1-yloxy)benzaldehydeMCF-7 (Breast Adenocarcinoma)173.4
3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehydeMCF-7 (Breast Adenocarcinoma)54.3

Data is illustrative and compiled from available research on structurally related compounds.

Table 2: Comparative Cytotoxicity of Other Substituted Benzaldehydes

CompoundSF-295 (Glioblastoma) IC50 (µg/mL)OVCAR-8 (Ovarian) IC50 (µg/mL)HCT-116 (Colon) IC50 (µg/mL)HL-60 (Leukemia) IC50 (µg/mL)PBMC (Normal Cells) IC50 (µg/mL)
Doxorubicin (Control) 0.030.050.060.01> 5.00
2-Hydroxy-4-methylbenzaldehyde> 5.00> 5.00> 5.00> 5.00> 5.00
2-Hydroxy-5-methylbenzaldehyde> 5.00> 5.00> 5.00> 5.00> 5.00
2,3-Dihydroxybenzaldehyde1.341.151.090.36> 5.00
2,5-Dihydroxybenzaldehyde1.511.291.170.42> 5.00
3,5-Dichlorosalicylaldehyde2.111.981.760.89> 5.00
5-Nitrosalicylaldehyde4.753.983.121.54> 5.00

This data is sourced from a study on the cytotoxic evaluation of a broad range of substituted benzaldehydes and is provided for comparative context.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for two common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from a dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Sample Collection: After the incubation period, centrifuge the plates at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Mandatory Visualizations

Signaling Pathways

The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis, or programmed cell death. The following diagram illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2_Family Bcl-2 Family (Bax, Bak) Caspase8->Bcl2_Family Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation Cellular_Stress->p53 p53->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Procaspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: A simplified diagram of the major apoptosis signaling pathways.

Experimental Workflow

The general process for assessing the cytotoxicity of novel compounds such as this compound derivatives is outlined in the workflow below.

Cytotoxicity_Workflow cluster_synthesis Compound Preparation cluster_cell_culture Cell Culture cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Treatment Treatment with Derivatives Synthesis->Treatment Cell_Lines Selection of Cancer Cell Lines Culture Cell Culture and Seeding Cell_Lines->Culture Culture->Treatment Assay Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Assay Data_Acquisition Data Acquisition (Absorbance) Assay->Data_Acquisition IC50_Determination IC50 Value Determination Data_Acquisition->IC50_Determination Comparison Comparison and Conclusion IC50_Determination->Comparison

Caption: A general experimental workflow for cytotoxicity evaluation.

A Researcher's Guide to Validating Protein Modification Sites: Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of protein post-translational modifications (PTMs) are critical for unraveling cellular signaling pathways, understanding disease mechanisms, and developing targeted therapeutics. Mass spectrometry (MS) has emerged as a central and powerful technology for PTM analysis, offering high sensitivity and throughput. However, traditional methods such as Western blotting and Edman degradation continue to hold value for specific validation purposes. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to empower researchers in selecting the most appropriate strategy for their studies.

Mass spectrometry-based proteomics has revolutionized the study of PTMs by enabling the identification and quantification of thousands of modification sites in a single experiment.[1] Its versatility allows for the detection of a wide range of PTMs, including phosphorylation, acetylation, ubiquitination, and methylation.[2] In contrast, methods like Western blotting are often employed to validate findings from mass spectrometry for specific, known modifications, while Edman degradation provides precise N-terminal sequence confirmation.[3]

Comparative Analysis of PTM Validation Techniques

The choice of a validation method depends on various factors, including the specific research question, the nature of the PTM, sample availability, and the required throughput. The following table summarizes the key performance characteristics of mass spectrometry-based approaches and alternative validation methods.

FeatureMass Spectrometry (Targeted Proteomics)Immunoaffinity Enrichment-MSWestern BlottingEdman Degradation
Primary Application Targeted quantification of known PTMsHigh-throughput discovery and quantification of specific PTM typesValidation of the presence and relative abundance of specific PTMsN-terminal sequencing and validation of N-terminal modifications
Sensitivity Low femtomole (fmol) to attomole (amol)Low femtomole (fmol)Low nanogram (ng) to picogram (pg)Picomole (pmol) to high attomole (amol)[4][5]
Specificity High (based on mass and fragmentation pattern)High (dependent on antibody specificity)[6]Variable (dependent on antibody specificity)High (for N-terminal residue)
Throughput High (hundreds of peptides per run)[7]High (enrichment of entire PTM proteomes)[8]Low to medium (one target per blot)Low (one residue per cycle)
Quantitative Accuracy High (with stable isotope standards)Semi-quantitative to quantitative (with labeling)Semi-quantitativeNot typically used for quantification
Dynamic Range 3-5 orders of magnitude (with SILAC/TMT)[1][3]Dependent on enrichment efficiency1-2 orders of magnitudeNot applicable
Instrumentation Cost HighHighLowHigh
Expertise Required HighHighLow to moderateHigh

Experimental Workflows and Signaling Pathways

Understanding the experimental workflows is crucial for designing robust validation studies. The following diagrams illustrate a general workflow for PTM validation using mass spectrometry and a representative signaling pathway where PTMs play a critical role.

PTM_Validation_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment (Optional) cluster_ms_analysis Mass Spectrometry Analysis cluster_validation Validation Protein_Extraction Protein Extraction from Cells/Tissues Protein_Digestion Protein Digestion (e.g., Trypsin) Protein_Extraction->Protein_Digestion Peptide_Labeling Peptide Labeling (SILAC/TMT, optional) Protein_Digestion->Peptide_Labeling Immunoaffinity Immunoaffinity Enrichment Peptide_Labeling->Immunoaffinity LC_MS LC-MS/MS Analysis Peptide_Labeling->LC_MS Immunoaffinity->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Western_Blot Western Blot Data_Analysis->Western_Blot Edman Edman Degradation Data_Analysis->Edman

A general workflow for PTM validation.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras P Raf Raf Ras->Raf P MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription_Factor Transcription Factor ERK->Transcription_Factor P Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

MAPK signaling pathway with phosphorylation events (P).

Detailed Experimental Protocols

Mass Spectrometry: Targeted Proteomics using Parallel Reaction Monitoring (PRM)

This protocol outlines the general steps for targeted quantification of a specific phosphopeptide.

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides overnight using sequencing-grade trypsin.

    • Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.

  • Stable Isotope-Labeled (SIL) Peptide Spiking:

    • Synthesize a heavy isotope-labeled version of the target phosphopeptide.

    • Spike a known amount of the SIL peptide into the digested sample as an internal standard.

  • LC-MS/MS Analysis:

    • Separate peptides using a nano-flow liquid chromatography (LC) system with a C18 column and a gradient of increasing acetonitrile.

    • Analyze the eluted peptides on a high-resolution mass spectrometer operating in PRM mode.

    • The mass spectrometer will be programmed to specifically fragment the precursor ions corresponding to both the endogenous (light) and spiked-in (heavy) phosphopeptides.

  • Data Analysis:

    • Extract the fragment ion chromatograms for both the light and heavy phosphopeptides.

    • Calculate the ratio of the peak areas of the light to heavy fragment ions to determine the relative or absolute quantity of the target phosphopeptide.

Immunoaffinity Enrichment of Phosphopeptides

This protocol describes the enrichment of phosphopeptides from a complex mixture prior to MS analysis.[9]

  • Sample Preparation:

    • Start with a tryptic digest of proteins as described in the targeted proteomics protocol.

    • Ensure the peptide solution is at a neutral pH.

  • Antibody Conjugation:

    • Conjugate anti-phosphotyrosine or anti-phosphoserine/threonine antibodies to agarose (B213101) or magnetic beads.

  • Enrichment:

    • Incubate the antibody-conjugated beads with the peptide mixture to allow for the specific binding of phosphopeptides.

    • Wash the beads extensively to remove non-specifically bound peptides.

  • Elution:

    • Elute the bound phosphopeptides from the beads using an acidic solution.

    • Desalt the eluted phosphopeptides using a C18 SPE column before LC-MS/MS analysis.

Western Blotting for Phosphoprotein Validation

This protocol details the steps for validating the phosphorylation of a specific protein.[10]

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration.

  • SDS-PAGE and Transfer:

    • Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a solution of bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection:

    • Wash the membrane with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using X-ray film or a digital imager.

    • For normalization, the membrane can be stripped and re-probed with an antibody against the total, unmodified protein.

Edman Degradation for N-terminal Sequence Validation

This classic technique provides direct sequencing of the N-terminal amino acids.[5]

  • Sample Preparation:

    • The protein of interest must be purified and have a free N-terminus.

  • Coupling:

    • The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-protein derivative.

  • Cleavage:

    • The PTC-derivatized N-terminal amino acid is cleaved from the protein using a strong acid, forming an anilinothiazolinone (ATZ)-amino acid.

  • Conversion and Identification:

    • The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

    • The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC).

  • Cycle Repetition:

    • The remaining polypeptide chain, now one amino acid shorter, undergoes the next cycle of Edman degradation to identify the subsequent amino acid.

Conclusion

The validation of protein modification sites is a multifaceted process that often requires the integration of multiple analytical techniques. Mass spectrometry, with its high sensitivity and throughput, is the cornerstone of modern PTM analysis, enabling both discovery and quantitative profiling. However, orthogonal validation methods such as Western blotting and Edman degradation remain indispensable for confirming the presence and localization of specific modifications. By understanding the strengths and limitations of each technique and employing them strategically, researchers can build a robust body of evidence to confidently characterize the intricate landscape of post-translational modifications.

References

Safety Operating Guide

Proper Disposal of 2-Ethynylbenzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release to researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 2-Ethynylbenzaldehyde. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide offers a step-by-step operational plan for the handling and disposal of waste containing this compound.

Core Safety Precautions and Hazard Identification

This compound is a combustible solid that can cause skin and eye irritation and may cause respiratory irritation. The terminal alkyne group presents a potential hazard of forming explosive acetylides in the presence of certain metal salts (e.g., copper, silver, mercury) or strong bases. Therefore, proper segregation of waste streams is paramount.

Required Personal Protective Equipment (PPE):

  • Flame-retardant lab coat

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the chemical neutralization of this compound waste. These values are based on general procedures for aromatic aldehydes and terminal alkynes and should be optimized under controlled laboratory conditions.

ParameterValueNotes
Neutralizing Agent Saturated Sodium Bisulfite SolutionA common and effective reagent for the neutralization of aldehydes.
Solvent for Dilution Isopropanol (B130326) or Ethanol (B145695)Used to dilute reaction mixtures and facilitate safe quenching of the alkyne group.
Quenching Temperature 0 °C (Ice Bath)Essential for controlling potential exothermic reactions during the neutralization and quenching process.
Reaction Time Approximately 30 minutesStirring for this duration after the addition of the neutralizing agent is recommended to ensure complete reaction.
pH of Final Solution 6-8The final pH of the treated waste should be near neutral before it is collected for disposal. Verify with pH paper or a calibrated meter.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the methodology for the safe disposal of this compound waste, including pure compound, contaminated solutions, and laboratory materials.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated weighing boats, and filter paper in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with waste containing heavy metal salts.

  • Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.

2. Chemical Treatment of Liquid Waste:

  • Preparation: Conduct the entire procedure in a chemical fume hood. Ensure an ice bath is readily available.

  • Dilution: Dilute the this compound-containing solution with an equal volume of isopropanol or ethanol to help dissipate heat during the reaction.

  • Cooling: Cool the diluted solution to 0 °C in an ice bath.

  • Neutralization: Slowly add a saturated solution of sodium bisulfite dropwise while stirring. Continue the addition until the characteristic almond-like odor of the aldehyde is no longer apparent.

  • Quenching: Continue to stir the mixture at 0 °C for at least 30 minutes to ensure complete reaction.

  • Warming: Allow the mixture to slowly warm to room temperature.

  • pH Adjustment: Check the pH of the solution. If necessary, adjust to a neutral pH (6-8) with a dilute acid or base.

  • Collection: Transfer the treated solution to a designated hazardous waste container. Clearly label the container with all its chemical constituents.

3. Decontamination of Empty Containers:

  • Triple Rinsing: "Empty" containers of this compound must be triple-rinsed with a suitable solvent such as acetone (B3395972) or ethanol.

  • Rinsate Collection: The rinsate from this cleaning process is considered hazardous and must be collected in the designated hazardous waste container for liquid waste.

  • Disposal of Rinsed Containers: Once triple-rinsed, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.

4. Final Disposal:

  • Storage: Store all sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Pickup: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure Compound, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps final_disposal Arrange for EHS Pickup and Disposal collect_solid->final_disposal treat_liquid Chemical Treatment of Liquid Waste collect_liquid->treat_liquid collect_sharps->final_disposal dilute Dilute with Alcohol treat_liquid->dilute cool Cool to 0°C dilute->cool neutralize Add Saturated Sodium Bisulfite cool->neutralize quench Stir for 30 min at 0°C neutralize->quench warm Warm to Room Temperature quench->warm check_ph Check and Adjust pH to 6-8 warm->check_ph collect_treated Collect Treated Liquid for Disposal check_ph->collect_treated collect_treated->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, you will ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

Safeguarding Your Research: A Guide to Handling 2-Ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Ethynylbenzaldehyde (CAS: 38846-64-9). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Hazards: this compound is a combustible solid that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk. The selection of specific PPE should be based on a thorough risk assessment of the planned experimental procedure.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesChemical splash goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards.[3]To protect eyes from dust particles and splashes.
Hand Protection GlovesChemically resistant gloves (e.g., Nitrile). Consult manufacturer data for breakthrough times.To prevent skin contact and absorption.
Respiratory Protection RespiratorAn N95-rated dust mask or higher is required when handling the solid form to prevent inhalation of dust particles.To prevent respiratory tract irritation.
Body Protection Laboratory CoatA standard laboratory coat or gown.To protect skin and personal clothing from contamination.[1]
General Attire Closed-toe ShoesSturdy, closed-toe footwear.To protect feet from spills and falling objects.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key stages from preparation to disposal.

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

  • Engineering Controls : Always handle this compound in a well-ventilated area.[1] Use a chemical fume hood with appropriate exhaust ventilation, especially at locations where dust may be generated.[3]

  • Safe Handling Practices :

    • Avoid all direct contact with skin and eyes.[3]

    • Prevent the formation of dust and aerosols during handling.[3]

    • Wash hands thoroughly with soap and water after handling the compound.[1]

  • Storage : Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and sealed in a dry environment.[3]

Emergency and Disposal Plans

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate : Immediately evacuate all non-essential personnel from the affected area.[3]

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Wearing full PPE, prevent further leakage or dispersal of the material.

  • Clean-up : Carefully sweep or shovel the solid material into a suitable, labeled, and closed container for disposal. Avoid generating dust during this process.[3] Do not allow the chemical to enter drains.[3]

First-Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, consult a physician.[3]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[3]

  • Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[3]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Chemical Waste : Dispose of the compound and any contaminated materials in a designated, approved hazardous waste disposal plant.[1]

  • Container Disposal : Empty containers should be triple-rinsed. The first rinsate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is prudent to collect all rinsates as hazardous waste. Ensure containers are thoroughly emptied before disposal.[5] All waste containers must be properly sealed and clearly labeled.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.